5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGPQPHUQRIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455688 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-27-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde . This molecule, belonging to the fused imidazopyridine family, is a valuable building block in medicinal chemistry and drug discovery due to its versatile chemical nature and the biological significance of its core structure. Understanding its physical properties is paramount for its effective handling, characterization, and application in synthetic and screening workflows.
Molecular Structure and Core Characteristics
This compound is characterized by a bicyclic system where an imidazole ring is fused to a tetrahydropyridine ring. The presence of the aldehyde functional group at the 3-position of the imidazo[1,2-a]pyridine core imparts significant reactivity, making it a key intermediate for further chemical modifications.
Systematic Name: this compound
Key Structural Features:
-
Fused Bicyclic System: Provides a rigid scaffold.
-
Saturated Pyridine Ring: Introduces conformational flexibility compared to its aromatic counterpart.
-
Aldehyde Group: A versatile handle for various chemical transformations, including reductive amination, oxidation, and condensation reactions.
Caption: 2D structure of this compound.
Tabulated Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| CAS Number | 199192-27-3 | |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Purity | Typically ≥95% (commercial samples) |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the unambiguous identification and characterization of a compound. While a dedicated, published spectrum for this specific molecule is not widely available, data for closely related analogs can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the aldehyde proton. The protons of the tetrahydropyridine ring would appear as complex multiplets in the aliphatic region. The aldehyde proton would be a singlet in the downfield region (typically δ 9-10 ppm).
-
¹³C NMR: The carbon NMR would display distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 180-200 ppm).
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 150.18). Fragmentation patterns would be consistent with the loss of the aldehyde group and cleavage of the tetrahydropyridine ring.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of a substituted pyridine derivative. A common approach involves the Vilsmeier-Haack formylation of the corresponding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine precursor.
Representative Synthetic Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (General)
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF).
-
Formylation: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, dissolved in a suitable solvent, is added to the prepared Vilsmeier reagent. The reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC).
-
Quenching and Workup: The reaction is carefully quenched by pouring it onto ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and development. While some of its physical properties are not yet extensively documented in the public domain, this guide provides a consolidated overview of the available and predicted data. The provided synthetic framework offers a practical approach for its preparation in a laboratory setting. Further experimental characterization of this compound will undoubtedly contribute to its broader application in the scientific community.
References
-
Amerigo Scientific. this compound.[Link]
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its role as a versatile intermediate in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Core Chemical Identity
This compound is a bicyclic heteroaromatic compound. The core structure, imidazo[1,2-a]pyridine, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The tetrahydro- variant retains key electronic features while providing a three-dimensional structure that can be advantageous for specific receptor interactions.
| Identifier | Value | Source |
| CAS Number | 199192-27-3 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| IUPAC Name | This compound |
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the formylation of the corresponding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold. The Vilsmeier-Haack reaction is the most common and effective method for this transformation.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).
The electron-rich imidazo[1,2-a]pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of this compound, adapted from general procedures for the formylation of imidazo[1,2-a]pyridines.[3]
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Physicochemical Properties and Characterization
Expected Spectroscopic Data:
-
¹H NMR: The proton of the aldehyde group is expected to appear as a singlet in the downfield region (around 9-10 ppm). The aromatic proton on the imidazole ring would likely be a singlet around 7-8 ppm. The aliphatic protons of the tetrahydro-pyridine ring will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon of the aldehyde group will be highly deshielded, appearing around 180-190 ppm. The carbons of the heterocyclic rings will resonate in the aromatic region (approximately 110-150 ppm), while the aliphatic carbons will be found in the upfield region.
-
IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. C-H stretching of the aldehyde group may be observed around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 150.18, with fragmentation patterns corresponding to the loss of the formyl group and other fragments of the heterocyclic core.
Reactivity and Synthetic Utility
The aldehyde functionality of this compound makes it a versatile intermediate for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Caption: Key synthetic transformations of the title compound.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.
-
Reduction: Reduction of the aldehyde yields the primary alcohol, a useful handle for further functionalization.
-
Wittig Reaction: Reaction with phosphorus ylides provides a straightforward route to various alkene derivatives.
-
Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles, such as amines to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation to form α,β-unsaturated systems.
Applications in Drug Development
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a core component of numerous compounds with a wide range of biological activities. This aldehyde derivative serves as a crucial starting material for the synthesis of these potential drug candidates.
-
Antifungal Agents: Derivatives of this scaffold have shown potent activity against various fungal strains, including Candida species.[5] The ability to modify the 3-position allows for the exploration of structure-activity relationships to optimize antifungal potency and selectivity.
-
Antiprotozoal Agents: Novel dicationic derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have been investigated as promising agents against protozoan parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of African sleeping sickness and malaria, respectively.[6]
-
Anticancer Agents: The imidazo[1,2-a]pyridine core is present in several compounds with demonstrated anticancer properties. The aldehyde at the 3-position is a key synthon for creating libraries of compounds for screening against various cancer cell lines.
-
Neurological and Cardiovascular Diseases: The broader imidazopyridine class has been explored for its potential in treating neurological and cardiovascular disorders. This specific carbaldehyde is a valuable intermediate for synthesizing molecules that can modulate neurotransmitter receptors or enzymes involved in these disease pathways.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an attractive starting point for the creation of diverse chemical libraries. The proven biological activities of the tetrahydroimidazo[1,2-a]pyridine scaffold underscore the importance of this building block for researchers aiming to develop novel therapeutics for a range of diseases.
References
-
Ouattara, M., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 5, 100-113. Available at: [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Available at: [Link]
-
Ismail, M. A., et al. (2004). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Journal of Medicinal Chemistry, 47(14), 3658-3664. Available at: [Link]
-
Özdemir, A., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1598-1603. Available at: [Link]
Sources
- 1. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 5,6,7,8-tetrahydro- (9CI)(199192-27-3) 1H NMR [m.chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Tetrahydroimidazo[1,2-a]pyridine Core: Synthesis, Biological Significance, and Therapeutic Potential
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1][2][3] While the aromatic variant has been extensively studied, its saturated counterpart, the tetrahydroimidazo[1,2-a]pyridine core, offers a distinct three-dimensional architecture that is increasingly being explored for novel therapeutic applications. This guide provides an in-depth analysis of the biological significance of this saturated heterocyclic system. We will delve into its validated role as a potent inhibitor of heparanase-1, present detailed synthetic methodologies, and explore future therapeutic avenues, offering a comprehensive resource for researchers and drug development professionals.
Introduction: A Privileged Scaffold Reimagined
The Prominence of the Aromatic Imidazo[1,2-a]pyridine Family
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has yielded a remarkable number of bioactive agents.[4] Its rigid, planar structure has proven ideal for interacting with a wide array of biological targets. This is evidenced by its presence in several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine, underscoring the therapeutic relevance of this scaffold.[1][2][5] The broad spectrum of activities associated with this core includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis effects.[1][6][7]
The Tetrahydro- Analog: A Shift from Planarity to 3D Complexity
The transition from the aromatic imidazo[1,2-a]pyridine to the tetrahydroimidazo[1,2-a]pyridine core involves the saturation of the pyridine ring. This chemical modification fundamentally alters the molecule's properties, moving from a flat, aromatic system to a flexible, three-dimensional structure with defined stereocenters. This structural evolution is critical in drug design for several reasons:
-
Increased sp³ Character: The introduction of sp³-hybridized carbons allows for more precise spatial arrangements of substituents, enabling tailored interactions with complex biological targets.
-
Improved Physicochemical Properties: Saturation can lead to enhanced solubility, improved metabolic stability, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Novel Target Engagement: The 3D shape can access binding pockets that are inaccessible to planar molecules, opening up new therapeutic targets.
Key Biological Target: Heparanase-1 (HPSE1) Inhibition
A significant breakthrough showcasing the therapeutic potential of the tetrahydroimidazo[1,2-a]pyridine core is the development of potent inhibitors against Heparanase-1 (HPSE1).[8]
The Pathophysiological Role of HPSE1 in Proteinuric Diseases
Heparanase-1 is an endo-β-D-glucuronidase responsible for cleaving heparan sulfate (HS) chains from heparan sulfate proteoglycans (HSPGs).[8] HSPGs are critical components of the glomerular basement membrane (GBM) in the kidneys, contributing to its structural integrity and charge-selective filtration barrier. In proteinuric diseases, such as nephrotic syndrome, HPSE1 expression is often elevated. This leads to excessive degradation of HS in the GBM, compromising the filtration barrier and resulting in the harmful loss of protein in the urine (proteinuria).[8] Therefore, inhibiting HPSE1 presents a direct and compelling therapeutic strategy to preserve GBM function and treat such conditions.
Caption: Therapeutic intervention via HPSE1 inhibition.
Discovery and Optimization of a Tetrahydroimidazo[1,2-a]pyridine-Based Inhibitor
Researchers identified a lead compound based on the tetrahydroimidazo[1,2-a]pyridine core as a promising HPSE1 inhibitor.[8] The discovery process began with a known exo-β-D-glucuronidase (GUSβ) inhibitor, compound 10 , which showed weak inhibitory activity against the endo-β-D-glucuronidase HPSE1. Recognizing the shared substrate features, a structure-activity relationship (SAR) study was initiated. This led to the development of compound 12a , a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative, which demonstrated a significant, more than 14-fold increase in HPSE1 inhibitory activity compared to the initial hit.[8] This successful optimization highlights the suitability of the tetrahydroimidazo[1,2-a]pyridine scaffold for targeting the HPSE1 active site.
Caption: Logic of the Structure-Activity Relationship (SAR) study.
Data Summary: HPSE1 Inhibition
The following table summarizes the improvement in inhibitory activity, demonstrating the success of the lead optimization campaign.
| Compound ID | Core Structure | Target | Relative Inhibitory Potency | Reference |
| 10 | Related Sugar Analog | HPSE1 | 1x | [8] |
| 12a | Tetrahydroimidazo[1,2-a]pyridine | HPSE1 | >14x | [8] |
Synthetic Strategies for the Tetrahydroimidazo[1,2-a]pyridine Core
A robust and flexible synthetic route is paramount for exploring the SAR of this scaffold. While numerous methods exist for the aromatic parent, a common and effective strategy for the tetrahydro- core is a two-stage approach: initial synthesis of the aromatic imidazo[1,2-a]pyridine followed by a controlled reduction of the pyridine ring.
Rationale: The Synthesis-then-Reduction Approach
This methodology is advantageous because it leverages the well-established and diverse synthetic chemistry of imidazo[1,2-a]pyridines.[9][10] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the rapid assembly of highly decorated aromatic cores from simple starting materials.[5] The subsequent reduction step can then be performed to introduce the desired saturated, 3D character.
Caption: General workflow for synthesizing the core scaffold.
Experimental Protocol: Two-Step Synthesis of a Substituted Tetrahydroimidazo[1,2-a]pyridine
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific substrates and scales. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridine via GBB Reaction
-
Reactant Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-aminopyridine (1.0 eq), the desired aldehyde (1.1 eq), and a suitable solvent such as methanol (0.2 M).
-
Initiation: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%) to the stirring mixture.
-
Isocyanide Addition: Add the isocyanide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.
Step 2: Catalytic Hydrogenation to Tetrahydroimidazo[1,2-a]pyridine
-
Catalyst Setup: In a high-pressure reaction vessel (e.g., a Parr shaker), add the synthesized imidazo[1,2-a]pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Carefully add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 wt. %), under an inert atmosphere. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 50-500 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating for 24-48 hours. The reaction must be monitored for H₂ uptake.
-
Workup and Purification: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude tetrahydroimidazo[1,2-a]pyridine can be purified further by chromatography or recrystallization if necessary.
Future Directions and Broader Therapeutic Potential
While HPSE1 inhibition is a validated application, the unique structural features of the tetrahydroimidazo[1,2-a]pyridine core suggest its utility in other therapeutic areas.
Exploring Antimicrobial and Anticancer Activities
Related saturated heterocyclic systems, such as tetrahydroimidazo[1,2-a]pyrimidines, have demonstrated promising antimicrobial, antioxidant, and anticancer activities.[11][12] For instance, certain derivatives show significant activity against the human breast cancer cell line (MCF-7) and various fungal strains.[12] Structure-activity relationship studies on these related scaffolds indicate that the presence of electron-withdrawing or electron-releasing groups can modulate biological activity.[12] This provides a logical starting point for designing and screening libraries of tetrahydroimidazo[1,2-a]pyridine derivatives for similar activities.
Leveraging Stereochemistry for CNS Applications
The parent aromatic scaffold is famous for its CNS activity (e.g., Zolpidem). The introduction of stereocenters in the tetrahydro- analog allows for the synthesis of enantiomerically pure compounds. This is particularly important for CNS targets, where stereoisomers often exhibit vastly different pharmacology and safety profiles. The conformational flexibility of the saturated ring could be exploited to design novel ligands for receptors and ion channels in the central nervous system, potentially leading to new treatments for anxiety, epilepsy, or neurodegenerative diseases.
Conclusion
The tetrahydroimidazo[1,2-a]pyridine core represents a departure from its well-known aromatic counterpart, offering a gateway to three-dimensional chemical space. Its validated success in the potent and specific inhibition of heparanase-1 provides a strong foundation and proof-of-concept for its utility in drug discovery.[8] By leveraging established synthetic routes followed by controlled reduction, diverse libraries of these scaffolds can be generated efficiently. The inherent 3D nature and stereochemical complexity of the core make it an exceptionally promising scaffold for developing next-generation therapeutics against a wide range of challenging biological targets, from enzymes like HPSE1 to complex receptors in the central nervous system.
References
-
(PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - ResearchGate. (2017). Available at: [Link]
-
Rani, N., Sharma, A., Gupta, G., & Singh, R. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11(1), 13. Available at: [Link]
-
Imai, Y., et al. (2023). Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 79, 129050. Available at: [Link]
-
Sayyed, U., et al. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). ResearchGate. Available at: [Link]
-
Wang, G., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1438–1444. Available at: [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PubMed Central (PMC). Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PubMed Central (PMC). Available at: [Link]
-
Xi, J., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Kumar, G., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 844–863. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). PubMed. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs.[2] The unique structural and electronic properties of this nitrogen-containing ring system allow it to interact with a wide array of biological targets, making it a fertile ground for the discovery and development of novel therapeutics.[3][4] Marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine underscore the clinical relevance of this chemical motif.[1][2] The versatility of the imidazo[1,2-a]pyridine scaffold has spurred extensive research, leading to the identification of derivatives with potent anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities.[1][2]
This in-depth technical guide provides a comprehensive overview of the significant therapeutic applications of imidazo[1,2-a]pyridine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the potential of these compounds.
Anticancer Applications: Targeting Key Oncogenic Pathways
The anticancer potential of imidazo[1,2-a]pyridine derivatives is one of the most extensively investigated areas.[5] These compounds have been shown to exert their effects through the modulation of several critical signaling pathways implicated in tumorigenesis and cell proliferation.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A primary mechanism by which imidazo[1,2-a]pyridine derivatives exhibit their anticancer effects is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[6][7] This pathway is a central regulator of cell growth, survival, and metabolism and is frequently dysregulated in various cancers.[8]
Derivatives have been designed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[7][9] For instance, a novel derivative, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a p110α inhibitor with an IC50 of 0.67μM.[10] Optimization of this lead compound led to derivatives with significantly increased potency.[10] The inhibition of the PI3K/Akt/mTOR pathway by these compounds can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[6]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway and highlights the points of intervention for imidazo[1,2-a]pyridine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 2a | p110α | - | 0.67 | [10] |
| 12 | p110α | A375 (Melanoma) | 0.14 | [10] |
| 12 | p110α | HeLa (Cervical) | 0.21 | [10] |
| Compound 6 | Not specified | A375 (Melanoma) | 9.7 | [6] |
| Compound 6 | Not specified | HeLa (Cervical) | 12.3 | [6] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [11] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [11] |
| 15a | PI3K/mTOR | HCT116 (Colon) | Not specified | [7] |
Experimental Protocols for Anticancer Evaluation
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of complete growth medium.[12] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Treat the cells in triplicate with various concentrations of the compounds. Include appropriate vehicle (e.g., DMSO) and positive controls.[12]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][13]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 540-595 nm using a microplate reader.[12][14]
Caption: A streamlined workflow of the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis in a cell culture by treating with the imidazo[1,2-a]pyridine derivative for a specified time. Include untreated cells as a negative control.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, gently trypsinize and collect the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caption: Key steps in the Annexin V/PI apoptosis detection assay.
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and prepare a single-cell suspension.[2]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1] Incubate on ice for at least 30 minutes.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[1]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[2]
-
PI Staining: Add PI staining solution to the cell suspension.[2]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.[1]
Antimicrobial and Antiviral Applications
Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[16]
Antibacterial and Antifungal Activity
Several studies have reported the synthesis of novel imidazo[1,2-a]pyridine derivatives with significant antibacterial and antifungal properties.[17][18] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria.[17] The mechanism of action for their antibacterial effects can vary, with some derivatives targeting bacterial DNA gyrase and topoisomerase IV.[18]
Antiviral Activity
The antiviral potential of imidazo[1,2-a]pyridines has been explored against a range of viruses, including human immunodeficiency virus (HIV) and cytomegalovirus.[12] Structure-activity relationship studies have been crucial in identifying key structural features that contribute to their antiviral efficacy.
Central Nervous System (CNS) Applications
The imidazo[1,2-a]pyridine scaffold is a key component of several drugs that act on the central nervous system, most notably zolpidem (an insomnia medication) and alpidem (an anxiolytic).[16] This highlights the potential of this chemical class to modulate CNS targets.
Research has also explored the use of imidazo[1,2-a]pyridine derivatives for the treatment of neurodegenerative diseases like Alzheimer's disease.[19] Some derivatives have been designed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's, while others have been investigated as 5-HT4 receptor partial agonists for improving cognitive function.[11][20]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of compounds with significant potential in oncology, infectious diseases, and neurology.
Future research in this area will likely focus on several key aspects:
-
Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives with high selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their effects to facilitate rational drug design and identify potential biomarkers for patient stratification.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) studies to optimize the drug-like properties of lead compounds and ensure their suitability for clinical development.
-
Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing therapeutic agents to overcome drug resistance and improve treatment outcomes, particularly in cancer.
References
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
Aliwaini, S., et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 2019. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2017. [Link]
-
In vitro kinase assay. protocols.io. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 2015. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2022. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
-
Multi target-directed imidazole derivatives for neurodegenerative diseases. ResearchGate. [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. [Link]
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine in St. Louis. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 2023. [Link]
-
Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 2010. [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry, 2015. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 2023. [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 2023. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchtweet.com [researchtweet.com]
- 13. atcc.org [atcc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. profiles.wustl.edu [profiles.wustl.edu]
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications. This guide outlines a comprehensive and logical in-vitro screening cascade for a novel derivative, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde. The proposed workflow is designed to efficiently assess its cytotoxic and antimicrobial potential, providing a foundational dataset for further drug development endeavors. The screening strategy commences with a broad cytotoxicity assessment against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Subsequently, the compound's antifungal and antibacterial activities will be quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of pathogenic fungal and bacterial strains via the broth microdilution method. This structured approach ensures a thorough preliminary evaluation of the compound's bioactivity profile.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant interest in pharmaceutical research due to its versatile biological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antifungal, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties.[1] This broad therapeutic spectrum has led to the development of successful drugs such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic).[1]
The subject of this guide, this compound, is a novel derivative that combines the established imidazo[1,2-a]pyridine nucleus with a reactive carbaldehyde functional group at the 3-position. The tetrahydro- modification introduces conformational flexibility compared to the planar aromatic parent structure, which may influence its interaction with biological targets. The aldehyde group, an electrophilic center, can potentially engage in covalent or non-covalent interactions with nucleophilic residues in enzyme active sites or other protein targets.
Given the known antifungal activity of other 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives[2], and the broad cytotoxic potential of the parent scaffold, a preliminary in-vitro screening of this novel compound is a logical first step in elucidating its therapeutic potential. This guide provides a detailed roadmap for this initial biological characterization.
Proposed In-Vitro Screening Cascade
A tiered approach to in-vitro screening is proposed to systematically evaluate the biological activity of this compound. This cascade prioritizes a broad assessment of cytotoxicity, followed by more specific antimicrobial evaluations.
Experimental Protocols
Tier 1: Anticancer/Cytotoxicity Screening (Sulforhodamine B Assay)
Rationale: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[3] It is a reliable and sensitive method for cytotoxicity screening of adherent cell lines and is independent of cellular metabolic activity, which can be a confounding factor in other viability assays like the MTT assay.[4][5]
Cell Line Panel: A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific cytotoxicity. A starting panel could include:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT-116: Colon carcinoma
-
PC-3: Prostate adenocarcinoma
-
HeLa: Cervical adenocarcinoma
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with DMSO-only medium as a vehicle control and untreated cells as a negative control. Doxorubicin can be used as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[1][4]
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1][6]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[1][6]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[3]
Tier 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[9][10] This method is efficient for screening multiple compounds against a panel of microbes.[11][12]
3.2.1. Antifungal Susceptibility Testing
Fungal Strain Panel: A panel of clinically relevant yeast and mold species is recommended.
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
Protocol (based on CLSI M27-A3 guidelines with modifications): [11]
-
Inoculum Preparation: Grow fungal strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.[11]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL). Each well should contain 100 µL of the diluted compound.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This brings the final volume to 200 µL and halves the compound concentration in each well.
-
Controls: Include a growth control well (inoculum in medium without compound) and a sterility control well (medium only). Fluconazole or Amphotericin B can be used as positive controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
3.2.2. Antibacterial Susceptibility Testing
Bacterial Strain Panel: A panel including both Gram-positive and Gram-negative bacteria is essential.
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Enterococcus faecalis (e.g., ATCC 29212)
Protocol (based on CLSI guidelines): [7][8]
-
Inoculum Preparation: From an overnight culture on Mueller-Hinton Agar (MHA), prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate as described for the antifungal assay.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include growth, sterility, and positive controls (e.g., Ciprofloxacin or Gentamicin).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.
Data Analysis and Presentation
Cytotoxicity Data: The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100 The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Data: The MIC is reported as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Data Presentation: All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Cytotoxicity Data Summary
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
|---|---|---|
| MCF-7 | [Value] | [Value] |
| A549 | [Value] | [Value] |
| HCT-116 | [Value] | [Value] |
| PC-3 | [Value] | [Value] |
| HeLa | [Value] | [Value] |
Table 2: Example of Antimicrobial Data Summary
| Microbial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
|---|---|---|
| Candida albicans | [Value] | [Value] |
| Staphylococcus aureus | [Value] | [Value] |
| Escherichia coli | [Value] | [Value] |
Conclusion
This technical guide provides a robust and efficient framework for the preliminary in-vitro screening of this compound. By systematically evaluating its cytotoxicity and antimicrobial properties, researchers can generate a foundational dataset to guide future research, including structure-activity relationship (SAR) studies, mechanism of action investigations, and potential progression into more complex biological models. The proposed assays are well-established, cost-effective, and provide quantitative data that are essential for making informed decisions in the early stages of the drug discovery process.
References
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Antibacterial screening assays. University of Helsinki. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. Available at: [Link]
-
In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. Available at: [Link]
-
How To Write White Papers For Pharmaceutical Companies. Rachel Pascal. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]
-
Searching new antifungals: The use of in vitro and in vivo methods for evaluation of natural compounds. ScienceDirect. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
How white papers drive growth for pharma, biotech & CDMO firms. TWIST. Available at: [Link]
-
Evaluation of a broth microdilution antifungal susceptibility test with a pH indicator. Oxford Academic. Available at: [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. Available at: [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]
-
How to Write White Papers That Will Make Healthcare Providers Take Notice. Medium. Available at: [Link]
-
How to Write an Effective Healthcare White Paper (With Examples). Indeed. Available at: [Link]
-
The Ultimate Guide to Technical Report Writing & Structure. Medium. Available at: [Link]
-
Guide to Technical Report Writing. University of Sussex. Available at: [Link]
-
Guidelines on how to write a technical report. Universitat Politècnica de Catalunya. Available at: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available at: [Link]
-
Avoid These Pitfalls When Creating a Life Sciences White Paper. Labiotech.eu. Available at: [Link]
-
How to Write Technical Guides. Draft.dev. Available at: [Link]
-
The ultimate guide to technical writing in the life sciences. Scilife. Available at: [Link]
-
Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a fused imidazopyridine ring system, is a common scaffold in a variety of biologically active molecules. The aldehyde functional group at the 3-position provides a versatile handle for further synthetic modifications, making it a valuable building block for creating libraries of potential therapeutic agents. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its successful application in drug development, from early-stage screening to formulation.
This technical guide provides a comprehensive overview of the key considerations and experimental protocols for characterizing the solubility and stability of this compound. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to furnish the robust data required by researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its development. For this compound, the following parameters are of primary importance.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| CAS Number | 199192-27-3 | |
| Appearance | Solid (visual inspection) | - |
| Melting Point | To be determined (e.g., via DSC or melting point apparatus) | - |
| pKa | To be determined (e.g., via potentiometric titration or UV-spectrophotometry) | - |
| LogP/LogD | To be determined (e.g., via shake-flask method or HPLC) | - |
Expert Insight: The imidazopyridine core contains nitrogen atoms that can be protonated, suggesting the pKa will be a critical determinant of solubility in aqueous media at different pH values. The LogP/LogD values will provide an indication of the compound's lipophilicity, which influences its membrane permeability and potential for non-specific binding.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a crucial factor that affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. A comprehensive solubility profile in various relevant media is therefore essential.
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.
1. Preparation of Solvents:
- Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. This should include:
- Purified water (e.g., Milli-Q or equivalent)
- pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions)
- Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
- Biorelevant media (e.g., FaSSIF, FeSSIF)
2. Sample Preparation:
- Accurately weigh an excess amount of this compound into individual vials for each solvent. The excess should be sufficient to ensure that a saturated solution is achieved.
3. Equilibration:
- Add a precise volume of the chosen solvent to each vial.
- Seal the vials and place them in a constant temperature shaker/incubator (e.g., 25 °C and 37 °C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
4. Sample Processing:
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
- Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.
5. Analysis:
- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
6. Data Reporting:
- Express the solubility in mg/mL or µg/mL.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| pH 1.2 Buffer | 37 | To be determined |
| pH 4.5 Buffer | 37 | To be determined |
| pH 6.8 Buffer | 37 | To be determined |
| pH 7.4 Buffer | 37 | To be determined |
| Ethanol | 25 | To be determined |
| DMSO | 25 | To be determined |
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the potential environmental and physiological challenges the compound may encounter.
-
Acidic and Basic Hydrolysis: To assess stability in the varying pH environments of the gastrointestinal tract and in potential acidic or basic formulations.
-
Oxidation: To evaluate susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or excipients.
-
Thermal Stress: To determine the impact of elevated temperatures during manufacturing, transport, and storage.
-
Photostability: To assess degradation upon exposure to light, as required by regulatory guidelines.
Experimental Protocol for Forced Degradation
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
- Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60 °C) for a set time.
- Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a specified temperature (e.g., 60 °C) for a set time. Neutralize the solution before analysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a set time. The imidazole moiety, in particular, can be susceptible to oxidation.
- Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified duration.
- Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be protected from light.
3. Sample Analysis:
- At appropriate time points, withdraw samples from each stress condition.
- Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity.
- Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.
4. Data Evaluation:
- Calculate the percentage of degradation for the parent compound.
- Determine the relative retention times of the degradation products.
- Assess the mass balance to ensure that all degradation products are accounted for.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acidic Hydrolysis | 0.1 N HCl | 60 °C | To be determined |
| Basic Hydrolysis | 0.1 N NaOH | 60 °C | To be determined |
| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |
| Thermal (Solid) | Dry Heat | 80 °C | To be determined |
| Thermal (Solution) | Dry Heat | 80 °C | To be determined |
| Photolytic | ICH Q1B | 25 °C | To be determined |
Decision Tree for Stability Assessment
Caption: Decision-Making in Forced Degradation Studies.
Conclusion
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a fundamental exercise in pharmaceutical development. The data generated from these studies will provide invaluable insights into the compound's behavior, guiding formulation strategies, defining appropriate storage conditions, and ensuring the development of a safe and effective final drug product. While imidazopyridine derivatives are generally noted for their favorable stability and solubility, empirical determination for each new chemical entity is non-negotiable for regulatory success and clinical viability.
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). PubMed Central. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). SpringerLink. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health (NIH). [Link]
- 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE-3-
Technical Guide on the Optimal Storage and Handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the appropriate storage and handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 199192-27-3). The recommendations herein are synthesized from established best practices for the preservation of analogous chemical structures, including pyridinecarboxaldehydes and other heterocyclic aldehydes. The primary objective is to furnish researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's purity, stability, and integrity over time, thereby ensuring the reliability and reproducibility of experimental outcomes.
Introduction: The Chemical Nature of this compound
This compound is a bicyclic heterocyclic compound featuring a reactive aldehyde functional group. The inherent chemical reactivity of the aldehyde moiety, coupled with the electronic characteristics of the fused imidazo-pyridine ring system, renders the molecule susceptible to various degradation pathways. Understanding these vulnerabilities is paramount to establishing effective storage and handling protocols.
The principal degradation pathways of concern for aldehydes include:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic contaminants.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can disproportionate into a corresponding alcohol and carboxylic acid.
-
Sensitivity to Light and Heat: Photochemical degradation and thermally induced decomposition can lead to the formation of impurities.
Given these potential instabilities, the establishment of a controlled storage environment is critical for preserving the compound's structural integrity.
Core Principles of Storage
The overarching goal of a successful storage strategy is to mitigate the environmental factors that promote degradation. The core principles are, therefore, the exclusion of atmospheric oxygen and moisture, control of temperature, and protection from light.
Inert Atmosphere
The most critical factor in preventing the oxidative degradation of this compound is the exclusion of oxygen. This is best achieved by storing the compound under an inert atmosphere.
-
Rationale: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. An inert atmosphere displaces oxygen, thereby significantly reducing the rate of this degradation pathway.
-
Recommended Practice: Upon receiving the compound, it is advisable to transfer it to a suitable container that can be purged and backfilled with a dry, inert gas such as argon or nitrogen. For long-term storage, sealing the container under an inert atmosphere is strongly recommended. Several safety data sheets for analogous pyridine aldehydes explicitly recommend storage under nitrogen[1].
Temperature Control
Lowering the storage temperature is a universally effective method for decreasing the rates of chemical reactions, including decomposition.
-
Rationale: Reduced thermal energy slows down the kinetics of potential degradation reactions, such as polymerization and oxidation.
-
Recommended Practice: For long-term storage, refrigeration at 2-8°C is recommended. This temperature range is a common guideline for preserving the stability of reactive organic compounds[1]. For short-term storage (i.e., between experimental uses), a cool, dark, and dry location in the laboratory may be sufficient, provided the compound is under an inert atmosphere.
Moisture Exclusion
The presence of water can facilitate undesirable reactions.
-
Rationale: Moisture can promote certain condensation and polymerization reactions. Furthermore, in the presence of acidic or basic impurities, it can hydrolyze any ester impurities that may be present.
-
Recommended Practice: The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture. The use of desiccants within a secondary containment (such as a desiccator cabinet) can provide an additional layer of protection. General guidance for similar compounds emphasizes storage in a dry environment[1].
Light Protection
Many organic molecules, particularly those with conjugated systems, are sensitive to light.
-
Rationale: UV and visible light can provide the activation energy for photochemical reactions, leading to the formation of impurities.
-
Recommended Practice: The compound should always be stored in an amber or opaque container to shield it from light. When handling the compound in the laboratory, exposure to direct sunlight or intense artificial light should be minimized. This is a standard precaution for light-sensitive organic compounds[1].
Quantitative Storage Parameters
The following table summarizes the recommended storage conditions for this compound, based on best practices for analogous compounds.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | Room Temperature (controlled, <25°C) | 2-8°C (Refrigerated) | Minimizes thermal degradation and reaction kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group. |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial/ampoule | Excludes moisture and protects from light-induced degradation. |
| Environment | Dry, well-ventilated area, away from heat and ignition sources | Dedicated, labeled space within a refrigerator | Ensures chemical stability and laboratory safety. |
Step-by-Step Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is essential for maintaining the integrity of this compound.
Initial Receipt and Aliquoting
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised sealing.
-
Inert Environment: If the compound is to be aliquoted, perform this task in a glove box or glove bag under a positive pressure of argon or nitrogen. If a glove box is unavailable, work swiftly in a well-ventilated fume hood, minimizing exposure to the atmosphere.
-
Aliquoting: Divide the bulk material into smaller, single-use aliquots. This practice minimizes the number of times the main stock is exposed to the atmosphere and reduces the risk of contamination.
-
Container Sealing: Seal each aliquot vial tightly. For long-term storage, consider using vials with PTFE-lined caps or flame-sealing glass ampoules.
-
Labeling: Clearly label each aliquot with the compound name, CAS number, concentration (if in solution), date of aliquoting, and storage conditions.
Routine Laboratory Use
-
Equilibration: Before opening a refrigerated vial, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Gas Blanket: When weighing or dispensing the compound, it is good practice to do so under a gentle stream of inert gas.
-
Resealing: After use, purge the headspace of the vial with inert gas before tightly resealing.
-
Return to Storage: Promptly return the vial to the appropriate storage conditions.
Visualization of the Storage and Handling Workflow
The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.
Caption: Logical workflow for the receipt, storage, and handling of the title compound.
Conclusion
The chemical stability of this compound is intrinsically linked to its storage and handling conditions. By implementing the protocols outlined in this guide—namely, storage at 2-8°C under a dry, inert atmosphere and protected from light—researchers can significantly mitigate the risk of degradation. Adherence to these recommendations will ensure the compound's purity and reactivity are preserved, leading to more reliable and reproducible scientific outcomes in research and drug development endeavors.
References
-
Novachemistry. Product Listing. [Link]
Sources
The Enduring Legacy of Imidazo[1,2-a]pyridines: A Synthetic Journey from Classic Condensations to Modern Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique structural features and diverse biological activities. This guide offers a comprehensive exploration of the discovery and historical evolution of its synthesis, providing field-proven insights and detailed methodologies for the modern researcher. We will delve into the foundational reactions that first brought this privileged heterocycle to light and trace its synthetic evolution to the sophisticated catalytic and multicomponent strategies employed today.
A Historical Perspective: From Humble Beginnings to a Privileged Scaffold
The story of imidazo[1,2-a]pyridine synthesis begins nearly a century ago, with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In 1925, he reported the first synthesis of this bicyclic heterocycle through the condensation of 2-aminopyridine with α-haloaldehydes at high temperatures.[1] This reaction, now known as the Tschitschibabin reaction , laid the groundwork for imidazo[1,2-a]pyridine chemistry, although it was initially hampered by harsh conditions and modest yields.[1]
A significant conceptual leap came with the work of Ortoleva and King, who demonstrated that pyridinium salts, key intermediates in the Tschitschibabin synthesis, could be conveniently prepared by heating active methylene compounds with iodine in pyridine. This discovery, known as the Ortoleva-King reaction , provided a more direct and often higher-yielding route to the crucial pyridinium salt precursors, which could then be cyclized to form the imidazo[1,2-a]pyridine ring system.
These classical methods, while foundational, often required high temperatures, stoichiometric reagents, and offered limited functional group tolerance. The quest for milder, more efficient, and versatile synthetic routes has driven the evolution of imidazo[1,2-a]pyridine synthesis over the past several decades, leading to the development of a rich and diverse toolbox for the modern chemist.
Key Synthetic Methodologies: A Technical Overview
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from its early days. Modern approaches offer improved yields, broader substrate scope, and milder reaction conditions. This section provides a detailed examination of the most important synthetic strategies, including their mechanisms and practical applications.
The Tschitschibabin Reaction and its Modern Variants
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds through the initial N-alkylation of the pyridine ring nitrogen to form a pyridinium salt, followed by an intramolecular cyclization and dehydration to yield the imidazo[1,2-a]pyridine core.
Mechanism of the Tschitschibabin Reaction:
Caption: Mechanism of the Ortoleva-King Reaction.
The in situ generation of the α-haloketone avoids the need to handle these often lachrymatory and unstable reagents directly. The subsequent cyclization of the pyridinium salt is typically effected by the addition of a base.
Multicomponent Reactions: The Rise of Efficiency
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. [2]This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. [2] Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
The GBB reaction offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds for drug discovery.
Transition-Metal Catalysis: A Modern Frontier
The advent of transition-metal catalysis has opened up new avenues for the synthesis of imidazo[1,2-a]pyridines, offering milder reaction conditions and novel bond-forming strategies. Copper-catalyzed reactions have been particularly successful in this regard. For instance, copper-catalyzed aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins provides an efficient and environmentally friendly route to substituted imidazo[1,2-a]pyridines. [3][4] Experimental Workflow for Copper-Catalyzed Synthesis:
Caption: Workflow for Copper-Catalyzed Synthesis.
These methods often proceed via mechanisms involving coordination of the reactants to the metal center, facilitating key bond-forming steps.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method depends on several factors, including the desired substitution pattern, substrate availability, and desired scale. The following table provides a comparative overview of the key synthetic routes.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone | Base (e.g., NaHCO₃), solvent (e.g., ethanol), reflux | 20-70% | Simple, readily available starting materials | Harsh conditions, moderate yields, limited functional group tolerance |
| Ortoleva-King Reaction | 2-Aminopyridine + Ketone | I₂, pyridine, heat, followed by base | 40-80% [5] | In situ generation of α-haloketone, avoids handling of lachrymatory reagents | Can require high temperatures, stoichiometric iodine |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst, solvent (e.g., MeOH, DCM), RT to reflux | 60-98% [2][6][7] | High efficiency, atom economy, diversity-oriented, mild conditions | Isocyanides can be toxic and have unpleasant odors |
| Copper-Catalyzed Synthesis | 2-Aminopyridine + Ketone/Nitroolefin | Cu(I) or Cu(II) catalyst, oxidant (e.g., air), solvent (e.g., DMF), heat | 70-95% [3][8] | Mild conditions, high yields, good functional group tolerance | Requires a metal catalyst, which may need to be removed from the final product |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative imidazo[1,2-a]pyridine derivatives using the key methods discussed.
Protocol 1: General Procedure for the Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (2.0 equiv.), acetophenone (1.0 equiv.), and iodine (1.2 equiv.).
-
Reaction: Heat the mixture to 110 °C and stir for 4 hours.
-
Cyclization: Cool the reaction mixture to room temperature and add a 1 M aqueous solution of sodium hydroxide (NaOH). Heat the mixture to 100 °C and stir for 1 hour.
-
Workup: After cooling, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of 3-Amino-2-phenylimidazo[1,2-a]pyridine
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 equiv.) and benzaldehyde (1.0 equiv.) in methanol (0.5 M), add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the isocyanide (1.1 equiv.) and continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the 3-amino-2-phenylimidazo[1,2-a]pyridine derivative. [6]
Protocol 3: General Procedure for the Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and Acetophenone
-
Reaction Setup: To a screw-capped vial, add 2-aminopyridine (1.0 equiv.), acetophenone (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%) in a solvent such as dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at 120 °C under an air atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel. [9]
Biological Significance: Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a prominent feature in a number of clinically used drugs, including the hypnotic agent Zolpidem . In recent years, this versatile heterocycle has gained significant attention as a potent inhibitor of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.
Notably, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway , a critical pathway that controls cell growth, proliferation, and survival. [10][11][12][13]Overactivation of this pathway is a common event in many human cancers. Imidazo[1,2-a]pyridine-based inhibitors can effectively block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of the PI3K/AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Derivatives:
Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/AKT/mTOR pathway.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has undergone a remarkable transformation from its classical origins to the sophisticated and highly efficient methods available today. The journey from the high-temperature condensations of Tschitschibabin to the elegant multicomponent and transition-metal-catalyzed reactions of the 21st century highlights the relentless pursuit of synthetic efficiency and elegance in organic chemistry. For researchers in drug discovery and materials science, a deep understanding of this synthetic evolution is crucial for the rational design and construction of novel imidazo[1,2-a]pyridine-based molecules with tailored properties. The methodologies outlined in this guide provide a robust foundation for the continued exploration and application of this truly privileged heterocyclic scaffold.
References
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]
-
Gámez-Montaño, R., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 3(1), 61. [Link]
-
Ujwaldev, S., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ChemistrySelect, 4(29), 8533-8537. [Link]
-
Yan, R. L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-8. [Link]
-
Various Authors. (2022). Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. Applied Organometallic Chemistry, 36(10), e6839. [Link]
-
Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 25. [Link]
-
Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494-12504. [Link]
-
Hand, E. S., & Paudler, W. W. (1982). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6529. [Link]
-
Al-Tel, T. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Wang, C., et al. (2018). Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines with N,N-Disubstituted Acetamide or Acetone: An Approach to 1,2-Diketones Using Molecular Oxygen. The Journal of Organic Chemistry, 83(15), 8014-8023. [Link]
-
Various Authors. Chichibabin (Tschitschibabin) Pyridin Synthese. ResearchGate. [Link]
-
Stasyuk, A. J., et al. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ChemInform, 43(44). [Link]
-
Porcino, J., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 45(24), 10697-10705. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5552-5558. [Link]
-
de Oliveira, C. S. M., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(4), 3569-3593. [Link]
- Saranya, P. V., Philip, R. M., & Anilkumar, G. (2021). Synthesis of imidazo[1,2-a]pyridines via cobalt/iodine-catalyzed Ortoleva-King type approach. Tetrahedron Letters, 79, 153258.
-
Various Authors. Chichibabin reaction. Grokipedia. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103964. [Link]
-
Al-Tel, T. H., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837. [Link]
-
Al-Tel, T. H., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837. [Link]
-
Al-Tel, T. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-75. [Link]
-
Various Authors. (2023). Chichibabin Reaction. Chemistry LibreTexts. [Link]
-
Various Authors. (n.d.). Chichibabin Reaction. Cambridge University Press. [Link]
-
Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 995-1000. [Link]
-
Various Authors. Chichibabin pyridine synthesis. Wikipedia. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyridine Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and drug development. This bicyclic heterocyclic system is a saturated analog of the medicinally significant imidazo[1,2-a]pyridine framework, which is found in a variety of therapeutic agents. The introduction of a carbaldehyde group at the 3-position provides a versatile chemical handle for further synthetic modifications, enabling the exploration of a wide chemical space for the development of novel therapeutics. This document provides a detailed, field-proven protocol for the multi-step synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, offering insights into the rationale behind the experimental choices and methodologies.
Synthetic Strategy Overview
The synthesis of the target compound is most effectively achieved through a three-step sequence, starting from commercially available 2-aminopyridine. This strategy involves an initial cyclization to form the aromatic imidazo[1,2-a]pyridine core, followed by catalytic hydrogenation to saturate the pyridine ring, and finally, a regioselective formylation at the C3 position. This approach is chosen for its reliability and the commercial availability of the starting materials.
Part 1: Synthesis of the Imidazo[1,2-a]pyridine Intermediate
Principle and Rationale
The initial step involves the construction of the aromatic imidazo[1,2-a]pyridine scaffold. This is achieved through a condensation reaction between 2-aminopyridine and a suitable two-carbon electrophile. While α-haloketones are commonly used, for an unsubstituted C3-position, a reagent like 2-chloro-1,1-diethoxyethane (chloroacetaldehyde diethyl acetal) is ideal.[1][2][3] This reagent serves as a stable and easy-to-handle precursor to the highly reactive and lachrymatory chloroacetaldehyde. Under acidic conditions generated during the reaction, the acetal is hydrolyzed in situ to the corresponding aldehyde, which then participates in the cyclization cascade.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 eq) and a high-boiling point solvent such as ethanol or isopropanol.
-
Reagent Addition: To this solution, add 2-chloro-1,1-diethoxyethane (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure imidazo[1,2-a]pyridine.
-
Part 2: Catalytic Hydrogenation to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Principle and Rationale
The second step involves the saturation of the pyridine ring of the imidazo[1,2-a]pyridine intermediate. This is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an effective catalyst for the reduction of pyridine rings.[4] The reaction is typically carried out under a hydrogen atmosphere. The imidazole ring is generally resistant to these hydrogenation conditions, allowing for the selective reduction of the pyridine moiety.[5]
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
-
Reaction Setup: To a hydrogenation vessel, add the imidazo[1,2-a]pyridine (1.0 eq) synthesized in the previous step and a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.
-
Part 3: Vilsmeier-Haack Formylation
Principle and Rationale
The final step is the introduction of a formyl group at the C3 position of the tetrahydroimidazo[1,2-a]pyridine core. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6][7][8] This reaction utilizes the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and a dehydrating agent (commonly phosphorus oxychloride, POCl₃). The electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[9]
Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Formation: In a dry, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction can be gently heated (e.g., to 40-60°C) to drive it to completion, if necessary. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound.
-
Summary of Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | 2-Aminopyridine | 2-Chloro-1,1-diethoxyethane | Ethanol | Reflux | 12-24 | 60-80% |
| 2 | Imidazo[1,2-a]pyridine | H₂, 10% Pd/C | Methanol | RT | 12-24 | 85-95% |
| 3 | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | DMF, POCl₃ | DMF | 0°C to RT | 2-4 | 50-70% |
References
-
Misra, A. P., Raj, K., & Bhaduri, A. P. (n.d.). In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation. Synthetic Communications, 29(18), 3163-3171. [Link]
-
ACS Publications. (n.d.). New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. Organometallics. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
PubMed. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
-
PubMed. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity. [Link]
-
National Institutes of Health. (2013). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 2-Chloro-1,1-diethoxyethane. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethane, 2-chloro-1,1-diethoxy-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-(2-chloroethyl) ethanol.
-
PubMed. (2009). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). 1,1-Diethoxyethane. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound Suppliers. Retrieved from [Link]
-
Pharmacia. (2021). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-1,1-diethoxyethane | C6H13ClO2 | CID 12128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethane, 2-chloro-1,1-diethoxy- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Note: Streamlining Drug Discovery with Multi-Component Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Abstract
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs.[1][2][3] Developing efficient, robust, and versatile synthetic routes to access diverse libraries of these compounds is paramount for accelerating drug discovery programs. This application note details the use of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a powerful isocyanide-based multi-component reaction (MCR), for the streamlined synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. We provide a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and insights into the scope and optimization of this highly efficient transformation.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The fused heterocyclic system of imidazo[1,2-a]pyridine is a structural motif of immense interest to the pharmaceutical industry. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. This scaffold is the foundation for several marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[4][5] Furthermore, derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][6]
The urgent need to explore the chemical space around this scaffold necessitates synthetic strategies that are not only high-yielding but also atom-economical and operationally simple. Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are ideally suited for this purpose.[5][7] Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as the preeminent method for accessing the medicinally crucial 3-amino-substituted imidazo[1,2-a]pyridine core.[7][8]
Principle: The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)
The GBB reaction is a three-component condensation between a 2-aminopyridine, an aldehyde, and an isocyanide.[9] This transformation is typically catalyzed by a Lewis or Brønsted acid and proceeds with high efficiency to construct the bicyclic scaffold in a single synthetic operation.
Key Advantages of the GBB Reaction:
-
Convergence and Efficiency: Three distinct points of diversity are introduced in one pot, rapidly generating complex molecules from simple, readily available starting materials.[7]
-
Atom Economy: The majority of the atoms from the reactants are incorporated into the final product, minimizing waste.
-
Operational Simplicity: The reaction is often performed as a one-pot procedure, avoiding the need for isolation and purification of intermediates, which saves time and resources.
-
Scaffold Diversity: The methodology is adaptable to a wide range of substituted aminopyridines, aldehydes (aromatic, heteroaromatic, and aliphatic), and isocyanides, making it ideal for library synthesis.[10][11]
Reaction Mechanism
The generally accepted mechanism for the GBB reaction is a robust and well-documented pathway that proceeds through several key stages.[12][13] The catalyst, typically a Lewis acid like Scandium triflate (Sc(OTf)₃) or a Brønsted acid, plays a crucial role in activating the electrophilic components.[11]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive protonated imine intermediate.
-
Nucleophilic Attack: The isocyanide, acting as a powerful nucleophile, attacks the electrophilic carbon of the imine. This step forms a key nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the nitrilium ion. This formal [4+1] cycloaddition is the ring-closing step that forms the fused five-membered imidazole ring.[5][14]
-
Aromatization: The resulting intermediate undergoes a final tautomerization step to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
Caption: Figure 1: Catalytic Mechanism of the GBB Reaction.
Experimental Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
This protocol provides a representative method for the synthesis of a model imidazo[1,2-a]pyridine derivative using scandium triflate as a catalyst under microwave heating, a technique known to accelerate the reaction.[11]
Materials and Reagents:
-
2-Aminopyridine (99%)
-
Benzaldehyde (≥99%)
-
tert-Butyl isocyanide (98%)
-
Scandium(III) triflate (Sc(OTf)₃) (99%)
-
Methanol (MeOH), anhydrous (99.8%)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography (230-400 mesh)
Equipment:
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol, 1.0 equiv.).
-
Component Addition: Add benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv.) followed by anhydrous methanol (3.0 mL).
-
Catalyst Introduction: Add scandium(III) triflate (24.6 mg, 0.05 mmol, 5 mol%).
-
Final Reactant: Add tert-butyl isocyanide (113 µL, 1.0 mmol, 1.0 equiv.).
-
Causality Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood. The isocyanide is added last as it is the most reactive component.
-
-
Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 30 minutes with stirring.
-
Reaction Monitoring: After cooling to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 3:1 Hexanes:EtOAc mixture to confirm the consumption of starting materials and the formation of a new, more polar product.
-
Aqueous Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Re-dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Expert Insight: The bicarbonate wash is crucial for neutralizing the acidic catalyst, which simplifies the subsequent purification process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Scope and Optimization
The GBB reaction is highly versatile. A wide variety of aldehydes and isocyanides can be employed to generate a diverse library of compounds. The table below summarizes representative examples, showcasing the reaction's broad applicability.
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) / Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5%) / MW, 150°C, 30 min | 91 | [11] |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5%) / MW, 150°C, 30 min | 90 | [11] |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5%) / MW, 150°C, 30 min | 85 | [11] |
| 4 | 2-Naphthaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5%) / MW, 150°C, 60 min | 88 | [11] |
| 5 | Furfural | tert-Butyl isocyanide | Gd(OTf)₃ (5%) / MW, 150°C, 30 min | 75 | [11] |
| 6 | Benzaldehyde | Cyclohexyl isocyanide | I₂ (10%) / RT, 12 h | 89 | [14] |
| 7 | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (10%) / RT, 24 h | 65 | [15] |
| 8 | 4-Nitrobenzaldehyde | 1,1,3,3-Tetramethylbutyl isocyanide | Sc(OTf)₃ (10%) / MeOH, 65°C | 93 | [10] |
General Experimental Workflow
The overall process from initial setup to final product is a streamlined and efficient workflow, making it highly suitable for both academic research and industrial drug development settings.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Groebke-Blackburn-Bienaymé multi-component reaction is a powerful and highly reliable strategy for the synthesis of medicinally relevant imidazo[1,2-a]pyridine scaffolds. Its operational simplicity, high efficiency, and broad substrate scope make it an indispensable tool for researchers, scientists, and drug development professionals. By enabling the rapid generation of diverse chemical libraries, the GBB reaction significantly accelerates the hit-to-lead optimization process in modern drug discovery. The adoption of greener catalysts and conditions further enhances the utility and sustainability of this important transformation.
References
-
Orru, R. V. A., & de Greciano, S. Y. A. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Shaik, B., et al. (2022). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. ChemistrySelect. [Link]
-
Kavitha, K., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
SFC, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Singh, P., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets. [Link]
-
Saggadi, S. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect. [Link]
-
Lira, C. A. M., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
-
A.S., N., & K, S. (2022). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry. [Link]
-
Stancic, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
Jiménez-Vázquez, M. A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. [Link]
-
Orru, R. V. A., & de Greciano, S. Y. A. (2023). Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Jiménez-Vázquez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. [Link]
-
Singh, R., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]
-
Thomas, A. M., et al. (2022). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
de Arruda, E. F., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
Yavolovskii, A. A., et al. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. [https://www.researchgate.net/publication/285215570_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Vázquez, M. A. J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]
-
Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Z., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. [Link]
-
G, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
-
Stancic, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-conferences.org [bio-conferences.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anxiolytic, anti-tumor, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to access functionalized derivatives of this heterocycle is therefore of paramount importance to the drug discovery process. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable strategies for the synthesis and functionalization of the imidazo[1,2-a]pyridine nucleus. This guide provides an in-depth overview of key palladium-catalyzed methodologies, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are classified as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets, leading to a variety of pharmacological effects.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this heterocyclic core, highlighting its clinical significance.[1] The therapeutic potential of this class of compounds has fueled extensive research into novel synthetic methods that allow for precise control over substitution patterns, enabling the fine-tuning of their pharmacological profiles.
Traditional syntheses often rely on the condensation of 2-aminopyridines with α-haloketones or related electrophiles.[1][2] While effective, these methods can be limited in scope and functional group tolerance. Modern synthetic chemistry, particularly transition-metal catalysis, has revolutionized access to these compounds. Palladium catalysis, in particular, offers a versatile toolkit for forming C-C and C-N bonds under relatively mild conditions, making it an indispensable strategy for constructing and elaborating the imidazo[1,2-a]pyridine core.[3][4]
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway involving a Pd(0)/Pd(II) cycle.
Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X), inserting itself into the C-X bond to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation / Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center, replacing the halide.[5][6] In C-H activation reactions, this step involves deprotonation of a C-H bond.
-
Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precursors, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine-based ligands (e.g., XantPhos, SPhos, P(t-Bu)₃) are critical. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[5]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) is typically required to facilitate the transmetalation or deprotonation step and to neutralize the acid generated during the reaction.[8]
-
Solvent: Aprotic polar solvents like DMF, DMA, toluene, or dioxane are commonly used as they effectively dissolve the reactants and catalyst system while remaining stable at the elevated temperatures often required.[9]
Key Methodologies and Experimental Protocols
Direct C-H Arylation of the Imidazo[1,2-a]pyridine Core
Direct C-H arylation is a highly atom-economical method for functionalizing the pre-formed imidazo[1,2-a]pyridine ring, typically at the electron-rich C3 position. This approach avoids the need for pre-functionalization (e.g., halogenation) of the heterocycle.[8][10]
Caption: General workflow for Direct C-H Arylation.
Protocol 3.1.1: Phosphine-Free C3-Arylation with Aryl Bromides [8]
-
To an oven-dried Schlenk tube, add imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), potassium acetate (KOAc, 2.0 mmol, 2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 mol%).
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous dimethylacetamide (DMA, 3 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.
Table 1: Scope of Direct C-H Arylation with Various Aryl Bromides [8][9]
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromonitrobenzene | Pd(OAc)₂ (0.1 mol%) | KOAc | DMA | 150 | 98 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (0.1 mol%) | KOAc | DMA | 150 | 94 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1 mol%) | KOAc | DMA | 150 | 95 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMA | 150 | 75 |
| 5 | 4-Bromonitrobenzene | Pd-Fe₃O₄ NPs | K₂CO₃ | DMA | 140 | 95 |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd-Fe₃O₄ NPs | K₂CO₃ | DMA | 140 | 91 |
Sonogashira Coupling for C-Alkynylation
The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond between a vinyl/aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing a versatile alkyne handle onto the imidazo[1,2-a]pyridine scaffold, which can be further elaborated into other functional groups.[11]
Caption: Simplified mechanism of the Sonogashira Coupling reaction.
Protocol 3.2.1: One-Pot Synthesis of 2-(Triazolyl)methyl-3-alkynyl Imidazo[1,2-a]pyridines [11]
This advanced protocol demonstrates a powerful one-pot sequence involving Sₙ reaction, copper-catalyzed cycloaddition, and a final palladium/copper-catalyzed Sonogashira coupling.
-
In a sealed tube, dissolve 2-(chloromethyl)-3-iodo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) and sodium azide (NaN₃, 1.1 mmol, 1.1 equiv) in a mixture of t-BuOH/H₂O (1:1, 4 mL).
-
Stir the mixture at 60 °C for 4 hours to form the intermediate azide.
-
To the same reaction vessel, add the terminal alkyne (1.0 mmol, 1.0 equiv) and copper(I) iodide (CuI, 0.1 mmol, 0.1 equiv).
-
Stir at room temperature for 12 hours to complete the [3+2] cycloaddition.
-
Finally, add the Sonogashira coupling alkyne (1.2 mmol, 1.2 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 0.03 equiv), CuI (0.06 mmol, 0.06 equiv), and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 2 hours.
-
After completion, add water (10 mL) and extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane) to yield the final product.
Table 2: Representative Yields for the One-Pot Sonogashira Protocol [11]
| Entry | Initial Alkyne (for Triazole) | Sonogashira Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | 4-Ethynylanisole | 79 |
| 2 | 4-tert-Butylphenylacetylene | Phenylacetylene | 70 |
| 3 | 4-Methoxyphenylacetylene | 1-Ethynyl-4-fluorobenzene | 68 |
| 4 | Phenylacetylene | Ethynyltrimethylsilane | 65 |
Suzuki-Miyaura Coupling for C-Arylation/Vinylation
The Suzuki-Miyaura coupling is arguably one of the most widely used palladium-catalyzed reactions for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[12][13] It is frequently employed to functionalize halo-substituted imidazo[1,2-a]pyridines.[14]
Protocol 3.3.1: Microwave-Assisted One-Pot Cyclization/Suzuki Coupling [14]
-
To a microwave process vial, add 2-amino-5-bromopyridine (1.0 mmol, 1.0 equiv), 2-bromoacetophenone (1.0 mmol, 1.0 equiv), and sodium bicarbonate (NaHCO₃, 2.0 mmol, 2.0 equiv) in ethanol (4 mL).
-
Seal the vial and heat in a microwave reactor at 140 °C for 10 minutes to form 6-bromo-2-phenylimidazo[1,2-a]pyridine.
-
Allow the vial to cool, then add the arylboronic acid (1.5 mmol, 1.5 equiv), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 mol%).
-
Seal the vial and heat again in the microwave reactor at 140 °C for 15 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 6-aryl-2-phenylimidazo[1,2-a]pyridine product.
Table 3: Scope of the One-Pot Cyclization/Suzuki Coupling Protocol [14]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 82 |
| 2 | 4-Methylphenylboronic acid | 85 |
| 3 | 4-Methoxyphenylboronic acid | 80 |
| 4 | 2-Thienylboronic acid | 78 |
Intramolecular C-H Activation/Annulation
For the synthesis of more complex, fused polycyclic systems, palladium-catalyzed intramolecular C-H activation and subsequent annulation is a powerful strategy. This approach constructs new rings by forming C-C or C-N bonds from precursors already containing the imidazo[1,2-a]pyridine core or its precursor.[15][16][17]
Protocol 3.4.1: Intramolecular Dehydrogenative Coupling for Fused Imidazo[1,2-a]pyrimidines [17]
-
In a reaction tube, combine the starting 2-aminoimidazole derivative (0.5 mmol, 1.0 equiv), the α,β-unsaturated ketone (0.6 mmol, 1.2 equiv), palladium(II) trifluoroacetate (Pd(TFA)₂, 0.025 mmol, 0.05 equiv), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv).
-
Add trifluoroacetic acid (TFA, 0.05 mmol, 0.1 equiv) and dimethylformamide (DMF, 2.0 mL).
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite to remove metal salts.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the fused pyrimidine product.
Caption: Mechanistic pathway for intramolecular cross-dehydrogenative coupling (CDC).[17]
Concluding Remarks
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, providing unparalleled efficiency and scope for the construction of complex molecules like the imidazo[1,2-a]pyridine derivatives. The methodologies outlined herein—direct C-H arylation, Sonogashira and Suzuki-Miyaura couplings, and intramolecular annulations—offer a powerful and versatile arsenal for chemists. By understanding the underlying mechanistic principles and the roles of each reaction component, researchers can rationally design synthetic routes, troubleshoot experiments, and accelerate the discovery of novel therapeutic agents based on this privileged scaffold.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
-
Direct Catalytic C–H Arylation of Imidazo[1,2-a]pyridine with Aryl Bromides Using Magnetically Recyclable Pd-Fe3O4 Nanoparticles. (2013). Tetrahedron. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). PubMed. [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (n.d.). Sci-Hub. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2012). Bentham Science. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Institutes of Health (NIH). [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. (2019). Royal Society of Chemistry. [Link]
-
Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. (2009). Taylor & Francis Online. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. (n.d.). ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. (n.d.). ACS Publications. [Link]
-
Synthetic routes for access to imidazo[1,2‐a]pyridines 5. (n.d.). ResearchGate. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2012). Ingenta Connect. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). Royal Society of Chemistry. [Link]
-
Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (2021). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. (2007). PubMed. [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. (n.d.). ResearchGate. [Link]
-
C-H Arylation of Imidazo[1,2-a]pyridine with Pd-Fe3O4 NPs. (n.d.). Sci-Hub. [Link]
-
Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. (2024). Inorganica Chimica Acta. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. (2025). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold and a Key Functional Handle
The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. Its unique bicyclic structure is a recurring motif in a multitude of clinically successful drugs and biologically active molecules, demonstrating a broad therapeutic spectrum that includes anticancer, antiviral, anti-inflammatory, and antimicrobial agents. The partial saturation of the pyridine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine system offers an opportunity to explore three-dimensional chemical space, often leading to improved physicochemical properties and enhanced target engagement.
This application note focuses on a particularly valuable derivative of this scaffold: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde . The introduction of a carbaldehyde group at the 3-position provides a versatile synthetic handle for a wide array of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of extensive compound libraries for drug discovery campaigns. Herein, we provide detailed protocols and scientific rationale for the synthesis of this key building block and its subsequent elaboration into medicinally relevant structures.
Part 1: Synthesis of the Core Building Block
The most common and efficient method for the formylation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the heterocyclic core.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
Reaction Scheme:
Application Notes and Protocols: Derivatization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde for Biological Assays
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] This fused bicyclic system is a key structural component in numerous therapeutic agents, demonstrating anti-inflammatory, antiviral, anticancer, and antiulcer properties.[1] The partially saturated analog, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, retains significant biological potential, with derivatives showing promise as antiprotozoal and antifungal agents.[3][4][5] The introduction of a carbaldehyde group at the C3 position provides a versatile chemical handle for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the derivatization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde and subsequent screening in key biological assays.
Part 1: Synthesis of the Core Scaffold: this compound
A crucial first step is the efficient synthesis of the starting aldehyde. While various methods exist for the formylation of imidazo[1,2-a]pyridines, the Vilsmeier-Haack reaction remains a classic and effective approach for introducing a formyl group onto electron-rich heterocyclic systems.[6][7][8][9]
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core.
Materials:
-
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Part 2: Derivatization Strategies for Library Synthesis
The aldehyde functionality at the C3 position is a versatile anchor for a variety of chemical transformations, allowing for the rapid generation of a library of derivatives. Here, we detail protocols for two robust and widely applicable reactions: reductive amination and Knoevenagel condensation.
A. Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[10][11][12] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.
Figure 1: Workflow for Reductive Amination.
Protocol 2: Reductive Amination
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in DCE, add the desired amine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired amine derivative.
B. Knoevenagel Condensation: Creating α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[13][14][15] This reaction is valuable for introducing diverse functionalities and extending the conjugation of the system.
Protocol 3: Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another basic catalyst
-
Ethanol or Toluene
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure Knoevenagel adduct.
Part 3: Biological Evaluation of Derivatized Compounds
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays, followed by more specific antimicrobial or enzyme inhibition assays based on the therapeutic target of interest.
Figure 2: Biological Screening Cascade.
A. Cytotoxicity Assays: Assessing General Cellular Toxicity
Cytotoxicity assays are fundamental in early-stage drug discovery to identify compounds that are toxic to cells and to determine their therapeutic index.[7][8] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
Table 1: Representative Cytotoxicity Data
| Compound ID | Derivatization | Cell Line | IC₅₀ (µM) |
| Parent Aldehyde | - | MCF-7 | >100 |
| Derivative A1 | Reductive amination with morpholine | MCF-7 | 55.2 |
| Derivative A2 | Reductive amination with aniline | MCF-7 | 23.8 |
| Derivative K1 | Knoevenagel with malononitrile | MCF-7 | 12.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
B. Antimicrobial Screening: Identifying Antibacterial and Antifungal Activity
Given the known antifungal activity of some imidazo[1,2-a]pyridine derivatives, screening for antimicrobial properties is a logical next step.[6] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol 5: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Synthesized compounds
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Representative Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent Aldehyde | >128 | >128 | 64 |
| Derivative A1 | 64 | >128 | 32 |
| Derivative A2 | 32 | 64 | 16 |
| Derivative K1 | 16 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
C. Enzyme Inhibition Assays: A Target-Based Approach
For a more targeted drug discovery approach, derivatives can be screened against specific enzymes.[3][4][5] Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound and for lead optimization.[5]
Protocol 6: General Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized compounds
-
Positive control inhibitor
-
96- or 384-well plates
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a microplate well, add the assay buffer, the test compound, and the enzyme. Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using an appropriate detection method.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the generation of diverse chemical libraries. The derivatization strategies outlined, such as reductive amination and Knoevenagel condensation, are robust and adaptable for high-throughput synthesis. The subsequent biological evaluation using a tiered screening approach, from general cytotoxicity to specific antimicrobial and enzyme inhibition assays, provides a clear path for the identification of promising lead compounds. Future work should focus on expanding the diversity of the chemical library and exploring a wider range of biological targets to fully unlock the therapeutic potential of this privileged scaffold.
References
-
Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
-
Bio-protocol. (n.d.). Antimicrobial assay. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Oncu, S., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]
-
PDF. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Sridhar, G., et al. (2004). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Antimicrobial Assay. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]
-
SciELO. (2005). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]
-
ResearchGate. (2018). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
RSC Publishing. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Ismail, M. A., et al. (2007). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Kumar, D., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
-
YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]
-
Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from [Link]
-
ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
PubMed Central. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
Sources
- 1. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buy N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine [smolecule.com]
- 11. Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Laboratory Scale-Up of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde Synthesis
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting potential therapeutic applications.[1][2][3] The introduction of a carbaldehyde group at the 3-position of this heterocyclic system yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for the synthesis of diverse molecular libraries for drug discovery and development. This application note provides a comprehensive guide for the laboratory-scale synthesis and scale-up of this valuable building block, focusing on a robust and reproducible two-step synthetic sequence. The described protocol emphasizes experimental causality, safety considerations, and provides detailed procedural instructions suitable for researchers in both academic and industrial settings.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-stage process. The initial step involves the construction of the core 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine ring system through the cyclization of a suitable precursor. Subsequently, the carbaldehyde functionality is introduced at the electron-rich 3-position via a Vilsmeier-Haack formylation reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
The formation of the bicyclic core can be achieved through various methods, with one common approach being the reaction of 2-aminopyridine derivatives with appropriate reagents to form the fused imidazole ring. For the saturated pyridine ring, a common starting material is a derivative of piperidine. An efficient method involves the cyclization of precursors that already contain the piperidine ring.
Protocol 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
This protocol is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine systems.[4][5][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropiperidine hydrochloride | ≥98% | Commercially Available | |
| Aminoacetaldehyde dimethyl acetal | ≥98% | Commercially Available | |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | |
| Hydrochloric acid (HCl) | 37% in H₂O | Commercially Available | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying |
Experimental Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloropiperidine hydrochloride (10.0 g, 1.0 eq) and anhydrous sodium carbonate (15.0 g, 2.2 eq) in toluene (100 mL).
-
Addition of Reagent: Add aminoacetaldehyde dimethyl acetal (8.0 g, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
-
Hydrolysis and Cyclization: To the crude intermediate, add 10% aqueous hydrochloric acid (50 mL) and stir at room temperature for 4 hours to hydrolyze the acetal.
-
Neutralization and Extraction: Cool the mixture in an ice bath and basify to pH > 10 with a 2M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford the pure product.
Part 2: Vilsmeier-Haack Formylation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9]
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | As synthesized in Part 1 | - | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Caution: Highly corrosive and reacts violently with water. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Brine | Saturated aqueous solution | - | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying |
Experimental Procedure:
-
Preparation of Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (20 mL) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (5.0 mL, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (5.0 g, 1.0 eq) in anhydrous dichloromethane (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane).
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). Caution: This is an exothermic process and may cause vigorous gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane) to afford this compound as a solid.
Caption: Detailed experimental workflow for the formylation step.
Scale-Up Considerations and Safety
Scaling up the synthesis of this compound, particularly the Vilsmeier-Haack formylation step, requires careful consideration of potential hazards.
Key Safety and Scale-Up Points:
-
Exothermic Reactions: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended. The rate of addition of POCl₃ must be carefully controlled to maintain a safe internal temperature.
-
Quenching: The hydrolysis of the reaction mixture is also highly exothermic and produces acidic gases. The quenching agent (e.g., sodium bicarbonate solution) should be added slowly and with vigorous stirring to control the temperature and gas evolution. An appropriate off-gas scrubbing system should be in place.
-
Reagent Handling: Phosphorus oxychloride is extremely corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvent Choice: While dichloromethane is a common solvent for this reaction at the lab scale, its use at a larger scale may be subject to regulatory restrictions. Alternative solvents with higher boiling points and better safety profiles should be considered and evaluated for their impact on reaction performance.
-
Purification: On a larger scale, purification by column chromatography can be cumbersome. Recrystallization or distillation (if the product is thermally stable) should be explored as more scalable purification methods.
-
Process Monitoring: In-process controls (e.g., HPLC, GC) should be implemented to monitor reaction completion and impurity profiles, which is crucial for ensuring consistent product quality at scale.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons on the tetrahydroimidazo[1,2-a]pyridine ring and the aldehyde proton (typically δ 9-10 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the heterocyclic core and a characteristic signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₈H₁₀N₂O. |
| IR Spectroscopy | A strong absorption band for the aldehyde C=O stretch (typically around 1670-1690 cm⁻¹). |
| Melting Point | A sharp melting point range for the purified solid. |
Conclusion
This application note provides a detailed and practical guide for the laboratory-scale synthesis and considerations for the scale-up of this compound. By following the outlined protocols and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The key to a successful and safe scale-up lies in the careful control of reaction exotherms and the implementation of robust process monitoring.
References
-
ResearchGate. Synthesis of New 5-amino-7-(aryl)-1,2,3,7-tetrahydro-8-nitroimidazo[1,2-a]pyridine- 6-carboxamide and 6-amino-2,3,4,8-tetrahydro-9-nitro-8-(aryl)-1H-pyrido[1,2- a]pyrimidine-7-carboxamide Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Science and Research (IJSR). Available from: [Link]
-
Çalışkan, E., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 1836-1841. Available from: [Link]
-
A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][4][7]naphthyridines through NHC-catalyzed cascade annulations. RSC Publishing. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(24), 7586. Available from: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27357-27384. Available from: [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]
-
Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. (2017). Organic & Biomolecular Chemistry, 15(38), 8072-8077. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6446. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available from: [Link]
-
Ascendex Scientific, LLC. This compound. Available from: [Link]
-
ResearchGate. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2014). The Journal of Organic Chemistry, 79(24), 12034–12049. Available from: [Link]
-
Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. (2015). Organic Letters, 17(1), 102–105. Available from: [Link]
-
Tidwell, J. H., et al. (2008). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry, 16(16), 7707-7718. Available from: [Link]
-
Wikipedia. Pyridine-3-carbaldehyde. Available from: [Link]
Sources
- 1. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine [smolecule.com]
- 5. A facile synthesis of tetrahydroimidazo[1,2-a]pyridines and tetrahydrobenzo[b]imidazo[1,2,3-ij][1,8]naphthyridines through NHC-catalyzed cascade annulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. researchgate.net [researchgate.net]
A Practical Guide to the Chromatographic Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
An Application Note for Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a fused bicyclic system with both a basic nitrogen center and a reactive aldehyde functional group, presents specific challenges for purification. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We emphasize a systematic approach, beginning with thin-layer chromatography (TLC) for method development and stability assessment, followed by a comprehensive, step-by-step guide to flash column chromatography. The causality behind experimental choices is explained, and a troubleshooting guide is provided to address common purification challenges, ensuring researchers can achieve high purity and yield.
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed here employs normal-phase chromatography, a technique where the stationary phase is polar and the mobile phase is non-polar.[3]
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for column chromatography due to its high surface area, porous nature, and affordability.[4][5] It is highly polar, with surface silanol (Si-OH) groups that can form hydrogen bonds and dipole-dipole interactions with analytes.
-
Mobile Phase (Eluent): A less polar solvent or a mixture of solvents is used to carry the sample through the column. By adjusting the polarity of the mobile phase, one can control the elution speed of the compounds.[6]
-
Mechanism of Separation: In the context of this compound, separation from impurities is based on differential partitioning between the polar silica gel and the less polar mobile phase. The compound's polarity is influenced by two key features:
-
The aldehyde group (-CHO) , which is polar and can act as a hydrogen bond acceptor.
-
The imidazo[1,2-a]pyridine core , which contains nitrogen atoms that are basic and can interact strongly with the acidic silanol groups of the silica gel.
-
The goal is to find a mobile phase that is polar enough to move the target compound down the column at a reasonable rate, but not so polar that it elutes with non-polar impurities in the solvent front.[7]
Pre-Purification: Method Development and Stability Assessment
Before committing the entire crude sample to a column, preliminary analysis by Thin-Layer Chromatography (TLC) is essential. This step saves time, conserves the sample, and provides critical information for a successful separation.
Developing the Eluent System via TLC
The ideal eluent system for column chromatography should provide a retention factor (Rf) of approximately 0.2 - 0.4 for the desired compound on a TLC plate.[7] This Rf value typically ensures that the compound separates well from both less polar and more polar impurities during the column run.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Place the plate in a sealed chamber containing a prepared solvent system.
-
Allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent system polarity until the target compound's Rf is in the optimal range. For imidazo[1,2-a]pyridine derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are common starting points.[8][9]
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar impurities (e.g., grease, hydrocarbons). |
| 9:1 Hexane / Ethyl Acetate | Low | Separating compounds of low to moderate polarity. |
| 7:3 Hexane / Ethyl Acetate | Medium | A good starting point for many heterocyclic compounds.[8] |
| 1:1 Hexane / Ethyl Acetate | Medium-High | For more polar compounds. |
| 95:5 DCM / Methanol | High | Eluting highly polar compounds or when stronger eluents are needed. |
| A common strategy is to start with a less polar system (e.g., 9:1 Hexane/EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc). |
Assessing Compound Stability on Silica Gel
The basic nitrogen in the tetrahydro-imidazo[1,2-a]pyridine ring can interact strongly with the acidic silica gel, and aldehydes can sometimes be sensitive to these conditions, potentially leading to degradation on the column.[7][10] A 2D TLC experiment is a simple and effective way to check for on-plate decomposition.
Protocol for 2D TLC Stability Test:
-
Spot the crude sample in one corner of a square TLC plate.
-
Develop the plate in the chosen optimal solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on a 45-degree diagonal from the origin. The appearance of new spots off this diagonal indicates that the compound is degrading on the silica gel.[7]
If instability is detected, consider using a less acidic stationary phase like neutral alumina or silica gel that has been pre-treated with a base like triethylamine (typically 0.5-1% in the eluent).
Detailed Protocol: Flash Column Chromatography
This protocol assumes a standard glass column packed for flash chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel for flash chromatography (e.g., 60-120 mesh).[5]
-
Chromatography-grade solvents (Hexane, Ethyl Acetate)
-
Glass chromatography column with a stopcock
-
Sand (purified)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column to cover the outlet.
-
Add a thin layer (~0.5 cm) of sand on top of the wool.
-
In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc).[7] The amount of silica is typically 50-100 times the mass of the crude product.
-
With the column stopcock closed, pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Open the stopcock and drain the excess solvent, collecting it for reuse. Crucially, never let the top of the silica bed run dry. [7] The solvent level should always remain just above the silica surface.
-
Once the silica has settled into a stable bed, add another thin layer (~0.5 cm) of sand to the top to prevent disruption during sample and eluent addition.
Sample Loading
Choose one of the following methods. Dry loading is generally preferred for achieving the best separation.
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent (like DCM).
-
Carefully apply the solution dropwise to the top of the silica bed using a pipette.
-
Rinse the flask with a tiny amount of eluent and add this to the column to ensure all the product is transferred.
-
Drain the solvent until it is level with the top sand layer, then carefully add the mobile phase.
-
-
Dry Loading (Recommended):
-
Dissolve the crude product in a suitable solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
-
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If impurities are close in Rf to the product, a gradient elution may be beneficial. Start with the low-polarity solvent system developed via TLC and gradually increase the percentage of the more polar solvent over the course of the separation.
Post-Chromatography Analysis
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Identify the fractions containing the pure desired compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by NMR, LC-MS, or other appropriate analytical techniques.
Visualization of Workflow
The following diagrams illustrate the logical workflow and decision-making process for the purification protocol.
Figure 1: Overall workflow for the purification of the target compound.
Figure 2: Decision logic for optimizing the TLC solvent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No product elutes from the column | 1. Eluent system is not polar enough. 2. Compound has decomposed or irreversibly adsorbed to the silica. | 1. Gradually increase the polarity of the eluent (e.g., add a small % of Methanol). 2. Check compound stability using 2D TLC.[7] Consider using a different stationary phase (Alumina) or adding a base (Triethylamine) to the eluent. |
| Poor separation / Overlapping bands | 1. Inappropriate solvent system (Rf too high on TLC). 2. Column was overloaded with crude product. 3. Column was packed poorly. 4. Sample band was too wide (e.g., from wet loading in too much solvent). | 1. Re-develop the eluent system using TLC to achieve a lower Rf.[7] 2. Use more silica gel relative to the sample mass. 3. Re-pack the column carefully, avoiding air bubbles. 4. Use the dry loading method.[7] |
| Product streaks down the column (tailing) | 1. Compound is very polar and interacting strongly with silica. 2. The basic nitrogen is interacting with acidic silica sites. 3. Compound is degrading on the column. | 1. Increase eluent polarity. 2. Add a small amount of triethylamine (~0.5%) or acetic acid to the eluent, depending on the nature of the interaction. For basic compounds, a base is appropriate. 3. Verify stability; if unstable, switch to a neutral stationary phase like alumina. |
| Cracks or channels in the silica bed | 1. The silica bed ran dry at some point. 2. Drastic and sudden changes in solvent polarity during a gradient elution. | 1. This column is compromised and must be repacked. Always keep the solvent level above the silica bed. 2. Ensure solvent gradients are introduced gradually. |
Conclusion
The successful purification of this compound by silica gel chromatography is readily achievable through a systematic and analytical approach. Careful method development using TLC is paramount to defining an optimal solvent system and preemptively identifying potential stability issues. By following the detailed protocols for column packing, sample loading, and fraction analysis, researchers can consistently obtain this key synthetic intermediate in high purity, facilitating subsequent steps in drug discovery and development workflows.
References
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
-
Electrochemical primary amination of imidazopyridines with azidotrimethylsilane under mild conditions. (n.d.). Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
Columbia University. (n.d.). Column chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Available at: [Link]
-
ResearchGate. (2025). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Available at: [Link]
-
NIH. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (n.d.). Available at: [Link]
-
NCBI Bookshelf. (2024). Chromatography. Available at: [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
Ascendex Scientific, LLC. (n.d.). This compound. Available at: [Link]
-
PubMed. (n.d.). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Available at: [Link]
-
NIH. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available at: [Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. chemiis.com [chemiis.com]
- 6. columbia.edu [columbia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Synthesis of Novel Schiff Bases via Condensation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde with Amines
Introduction: The Strategic Value of Imidazo[1,2-a]pyridine Schiff Bases
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The saturated 5,6,7,8-tetrahydro variant of this scaffold offers distinct advantages by introducing a three-dimensional character that can enhance binding affinity and selectivity for biological targets.
This guide focuses on the condensation reaction between 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde and primary amines. This reaction yields Schiff bases (imines), a class of compounds renowned for their diverse pharmacological activities, including antibacterial, antifungal, and antitumor effects.[4][5] The azomethine (–C=N–) linkage is critical for the biological activity of these molecules.[4] By combining the robust heterocyclic core with a variety of amine-derived side chains, researchers can generate extensive libraries of novel compounds for drug discovery and development. For instance, derivatives of the tetrahydroimidazo[1,2-a]pyridine core have already demonstrated potent and selective antifungal activity.[6]
These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for synthesis and purification, and methods for structural characterization of the resulting Schiff bases.
Reaction Mechanism and Scientific Rationale
The formation of a Schiff base is a classic acid-catalyzed condensation reaction.[7] The reaction proceeds through a reversible, multi-step mechanism involving the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde.
dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Aldehyde + Amine\n(R-CHO + R'-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Carbinolamine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Protonated Carbinolamine", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Iminium Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Schiff Base (Imine)\n(R-CH=N-R')", fillcolor="#FFFFFF", fontcolor="#202124"]; H_plus [label="H+", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H2O", shape=plaintext, fontcolor="#4285F4"]; H_plus_cat [label="H+", shape=plaintext, fontcolor="#EA4335"]; H_plus_regen [label="H+", shape=plaintext, fontcolor="#34A853"];
// Edges A -> B [label="Nucleophilic Attack"]; B -> C [label="Protonation (Acid Catalyst)"]; H_plus -> C [style=invis]; C -> D [label="Elimination of Water"]; D -> H2O [style=invis, minlen=2]; D -> E [label="Deprotonation"]; E -> H_plus_regen [style=invis];
// Invisible nodes for layout subgraph { rank=same; H_plus; A; } subgraph { rank=same; C; H2O; } subgraph { rank=same; E; H_plus_regen; } } dot Caption: Acid-catalyzed mechanism of Schiff base formation.
Causality Behind Experimental Choices:
-
Catalyst: An acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the amine. Subsequently, it protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water).[7]
-
Reaction Equilibrium: The reaction is reversible. To drive it towards the product, water must be removed from the reaction medium. This can be achieved through azeotropic distillation (using a Dean-Stark apparatus with a solvent like toluene), or by using a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[8]
-
Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Alcohols like ethanol or methanol are commonly used as they are good solvents for both the aldehyde and many amines. For azeotropic water removal, toluene or benzene are effective.[9] Dichloromethane (DCM) is also a viable option for reactions at room temperature.[10]
-
Temperature: Reactions can often be performed at room temperature, particularly with reactive aromatic aldehydes. However, heating (reflux) is frequently employed to accelerate the reaction rate and facilitate the removal of water, especially with less reactive amines.[9][11]
Experimental Protocols
Protocol 1: General Procedure using Conventional Heating
This protocol describes a standard method for the condensation reaction using a catalytic amount of acid and refluxing in ethanol.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate/Hexane mixture (for TLC and column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per mmol of aldehyde).
-
Add the primary amine (1.0 - 1.1 eq) to the solution. A slight excess of the amine can help drive the reaction to completion.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with stirring.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde. Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.[11]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
For many Schiff bases, the product will precipitate upon cooling or upon the addition of cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol or water to remove unreacted starting materials and the catalyst.[9]
-
-
Purification:
-
If the filtered product is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) is recommended.
-
Alternatively, if the product is an oil or does not crystallize easily, purify it using column chromatography on silica gel, eluting with an appropriate solvent system like ethyl acetate/hexane.[10]
-
dot graph "Conventional_Synthesis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Combine Aldehyde, Amine,\nEthanol, and Acetic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Reflux [label="Heat to Reflux (4-24h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Monitor [label="Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Precipitate [label="Precipitate Product\n(Add cold water if needed)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="Filter and Wash Solid", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purify (Recrystallization\nor Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterize Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reflux; Reflux -> Monitor [label="Periodically"]; Monitor -> Reflux [label="Reaction Incomplete"]; Monitor -> Cool [label="Reaction Complete"]; Cool -> Precipitate; Precipitate -> Filter; Filter -> Purify; Purify -> Characterize; } dot Caption: Workflow for conventional Schiff base synthesis.
Protocol 2: Green Chemistry Approach using Microwave Irradiation
Microwave-assisted synthesis is an efficient, environmentally benign alternative that often leads to shorter reaction times and higher yields.[12]
Materials:
-
This compound
-
Substituted primary amine
-
Polyethylene glycol (PEG-400) or another suitable high-boiling solvent
-
Microwave synthesizer with sealed vessel capability
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the primary amine (1.0 eq).
-
Add PEG-400 (2-3 mL) as the reaction medium. PEG-400 acts as both a solvent and an energy transfer medium.[12]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically for each substrate combination.
-
After irradiation, cool the vessel to room temperature.
-
Work-up:
-
Pour the reaction mixture into cold water. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove the PEG-400.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.[12]
-
Data Presentation and Characterization
The successful synthesis of the target Schiff bases must be confirmed through rigorous characterization. The expected yields and physical properties will vary depending on the amine used.
Table 1: Representative Reactant Combinations and Expected Outcomes
| Amine Reactant | Product Structure (Generic) | Expected Reaction Conditions | Typical Yield Range |
| Aniline | Imine with N-phenyl group | Reflux in Ethanol, 4-8h | 80-95% |
| 4-Chloroaniline | Imine with N-(4-chlorophenyl) group | Reflux in Ethanol, 6-12h | 75-90% |
| Benzylamine | Imine with N-benzyl group | Stir at RT or gentle reflux, 2-6h | 85-98% |
| 4-Methoxybenzylamine | Imine with N-(4-methoxybenzyl) group | Stir at RT or gentle reflux, 2-6h | 88-99% |
Structural Characterization:
The structure of the synthesized Schiff bases should be confirmed using a combination of spectroscopic methods.
-
FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹ . Concurrently, the characteristic C=O stretching band of the starting aldehyde (around 1660-1700 cm⁻¹) should disappear.[11][13]
-
¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (–CH=N–), which typically resonates in the downfield region of δ 8.0-9.5 ppm . The disappearance of the aldehyde proton signal (usually δ 9.5-10.5 ppm) is also a key indicator. The signals corresponding to the aromatic and aliphatic protons of both the heterocyclic core and the amine moiety should be present in their expected regions.[5][11][13]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (–CH=N–) will appear as a distinct signal in the range of δ 150-165 ppm . The signal for the carbonyl carbon of the aldehyde (δ > 180 ppm) will be absent in the product spectrum.[5][14]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.[12][13]
Self-Validating Systems and Troubleshooting
A robust protocol should be self-validating. The combination of the following observations provides high confidence in the successful synthesis:
-
TLC Analysis: Clear consumption of the limiting reactant (aldehyde) and the formation of a single major product spot.
-
FT-IR Spectrum: Disappearance of the C=O stretch and appearance of the C=N stretch.
-
¹H NMR Spectrum: Disappearance of the aldehyde proton singlet and appearance of the azomethine proton singlet in the expected region.
-
Mass Spectrum: Observation of the correct molecular ion peak.
Common Issues and Solutions:
-
Incomplete Reaction: If TLC indicates the presence of significant starting material, add more catalyst or increase the reaction time/temperature. If using a dehydrating agent like MgSO₄, ensure it is freshly dried.
-
Hydrolysis of Product: Schiff bases can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of aqueous acid. Ensure all work-up and purification steps are performed under neutral or slightly basic conditions if the product is sensitive.
-
Purification Difficulties: If the product is a persistent oil, column chromatography is the preferred method of purification. Using a gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) can effectively separate the product from non-polar impurities and unreacted starting materials.
References
-
Thakare, M. P., et al. (2016). Condensation of Aromatic Aldehydes, Substituted Amines and Thioglycolic Acid under Catalyst Free Condition. Heterocyclic Letters, 6(4), 663-667. [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Troisi, L., et al. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]
-
Kupeli Akkol, E., et al. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(5), 1879-1884. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines. [Link]
-
Hassan, A. S., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Chemical Health Risks. [Link]
-
Atif, H. Y. S., et al. (2023). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. Russian Journal of Organic Chemistry. [Link]
-
IJRAR. (n.d.). Synthesis and spectral characterization of schiff base complexes derived from heterocyclic compound. [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Nuclear Medicine & Radiation Therapy, 7(6). [Link]
-
El-Faham, A., et al. (2021). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Frontiers in Chemistry. [Link]
-
ResearchGate. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E). [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2018). ACS Omega. [Link]
-
Behera, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sławiński, J., et al. (2006). Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][6][7][10]triazin-3-yl)formate. European Journal of Medicinal Chemistry, 41(4), 539-47. [Link]
-
ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (2010). ChemInform. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. heteroletters.org [heteroletters.org]
- 11. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.
Section 1: The Classic Approach - Tschitschibabin and Related Condensation Reactions
The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a foundational method for constructing the imidazo[1,2-a]pyridine core.[1][2][3] While seemingly straightforward, this reaction is not without its pitfalls, particularly concerning substrate scope and reaction conditions.
Troubleshooting Guide: Tschitschibabin Reaction
| Observed Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to No Product Formation | 1. Poor Nucleophilicity of 2-Aminopyridine: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, hindering the initial alkylation step.[1][2] 2. Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the α-halocarbonyl can sterically impede the reaction. 3. Decomposition of Reactants: Harsh reaction conditions (high temperatures, strong bases) can lead to the degradation of starting materials or the product. | 1. Alternative Synthetic Routes: For electron-deficient systems, consider methods that do not rely on the nucleophilicity of the aminopyridine, such as those proceeding via an imine intermediate.[1][2] 2. Optimization of Reaction Conditions: Systematically screen solvents of varying polarity and boiling points. Microwave irradiation can sometimes improve yields and reduce reaction times.[4][5] 3. Use of a Milder Base: If a base is required, switch from strong inorganic bases (e.g., K₂CO₃) to milder organic bases (e.g., triethylamine, DIPEA) to minimize side reactions. |
| Formation of Side Products | 1. Dimerization/Polymerization: Self-condensation of the α-halocarbonyl or reaction of the product with starting materials can occur. 2. Favorskii Rearrangement: α-haloketones with an α'-proton can undergo rearrangement in the presence of a base. | 1. Control of Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure the complete consumption of the α-halocarbonyl. 2. Gradual Addition: Add the α-halocarbonyl solution dropwise to the solution of the 2-aminopyridine to maintain a low concentration of the electrophile. 3. Careful Base Selection: Avoid strong bases when using α-haloketones prone to the Favorskii rearrangement. |
| Difficult Purification | 1. Polar Byproducts: The formation of pyridinium salts and other polar impurities can complicate chromatographic purification. 2. Similar Polarity of Product and Starting Material: In some cases, the product and unreacted 2-aminopyridine may have similar Rf values. | 1. Aqueous Workup: A thorough aqueous wash can help remove inorganic salts and highly polar impurities. 2. Recrystallization: If the product is a solid, recrystallization is often an effective purification method. 3. Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina) or employing gradient elution. |
FAQ: Tschitschibabin Reaction
Q1: My 2-aminopyridine has a strong electron-withdrawing group, and the Tschitschibabin reaction is failing. What should I do?
A1: This is a common challenge. The reduced nucleophilicity of the pyridine nitrogen in electron-deficient 2-aminopyridines significantly slows down the initial SN2 reaction with the α-haloketone.[1][2] Instead of forcing the reaction with higher temperatures, which can lead to decomposition, a change in strategy is recommended. Consider a synthetic route that proceeds through an imine intermediate, which is less sensitive to the electronic properties of the aminopyridine.[1][2]
Q2: I am observing a complex mixture of products. How can I identify the major side products?
A2: A combination of LC-MS and NMR spectroscopy is invaluable for characterizing side products. Common side products include dimers of the α-haloketone and N-alkylation of the already formed imidazo[1,2-a]pyridine. Understanding the structure of these byproducts can provide mechanistic insights and guide the optimization of your reaction conditions.
Section 2: The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, offer a highly efficient one-pot approach to constructing complex imidazo[1,2-a]pyridines.[6][7][8][9] However, the success of these reactions is often contingent on careful optimization of catalysts and reaction conditions.
Workflow for a Typical Groebke-Blackburn-Bienaymé (GBB) Reaction
Caption: A generalized workflow for the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Guide: Groebke-Blackburn-Bienaymé (GBB) Reaction
| Observed Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Yield or Incomplete Conversion | 1. Inefficient Catalyst: The choice of Lewis or Brønsted acid catalyst is crucial and substrate-dependent.[9][10] 2. Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate and equilibrium.[11][12] 3. Decomposition of Isocyanide: Isocyanides can be unstable, especially under acidic conditions or at elevated temperatures. | 1. Catalyst Screening: Screen a panel of catalysts, such as Sc(OTf)₃, Yb(OTf)₃, PTSA, or even greener catalysts like ammonium chloride.[9][10] 2. Solvent Optimization: While alcohols like methanol are common, other solvents should be considered. Protic solvents can participate in the reaction mechanism.[11][12] 3. Freshly Prepared or Purified Isocyanide: Use freshly distilled or prepared isocyanides. The characteristic foul odor is an indicator of their presence, but quantitative assessment of purity is recommended. |
| Formation of Amide Side Product | Hydrolysis of Isocyanide: The presence of water can lead to the hydrolysis of the isocyanide to the corresponding formamide, which can then participate in side reactions. | Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of a dehydrating agent like trimethyl orthoformate can be beneficial.[13] |
| Ketones as Substrates Fail | Electronic and Steric Effects: Ketones are generally less reactive than aldehydes in the GBB reaction. The intermediate formed from a ketone is less stable and may not undergo the necessary subsequent rearrangement.[8] | Use of Aldehydes: The GBB reaction is most reliable with aldehydes. If a quaternary center at the 2-position is desired, alternative synthetic strategies should be explored. |
FAQ: Multicomponent Reactions
Q1: The smell of the isocyanide is a major issue in my lab. Are there any alternatives?
A1: The pungent odor of volatile isocyanides is a significant practical challenge. One strategy is to generate the isocyanide in situ from the corresponding formamide using a dehydrating agent.[14] This avoids the need to handle the neat isocyanide. Alternatively, using less volatile, solid isocyanides can mitigate the odor issue.
Q2: Can I use a ketone instead of an aldehyde in the GBB reaction?
A2: While there are isolated reports, the GBB reaction with ketones is generally unsuccessful.[8] The intermediate formed from the [4+1] cycloaddition of the in situ generated imine and the isocyanide is less stable with ketones and often does not proceed to the final product. For the synthesis of 2,2-disubstituted imidazo[1,2-a]pyridines, other synthetic methods should be considered.
Section 3: Modern Synthetic Approaches - Expanding the Chemical Space
Recent advances in synthetic methodology have provided new avenues for the synthesis of imidazo[1,2-a]pyridines, including transition-metal-catalyzed C-H functionalization and metal-free oxidative cyclizations.[15][16][17]
Conceptual Diagram of C-H Functionalization Strategy
Caption: A simplified representation of a C-H functionalization approach.
Troubleshooting Guide: C-H Functionalization Reactions
| Observed Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Poor Regioselectivity | Multiple Reactive C-H Bonds: The imidazo[1,2-a]pyridine core has several C-H bonds that can potentially be activated. | Use of Directing Groups: The introduction of a directing group can guide the metal catalyst to a specific C-H bond, enhancing regioselectivity. Ligand Screening: The choice of ligand on the metal catalyst can have a profound impact on the regioselectivity of the reaction. |
| Catalyst Deactivation | Coordination of Heterocycle to Metal Center: The nitrogen atoms in the imidazo[1,2-a]pyridine can coordinate to the metal catalyst, leading to its deactivation. | Use of Additives: Certain additives can prevent catalyst deactivation by competing for coordination sites on the metal. Higher Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve full conversion. |
Section 4: General Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
-
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL) is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
The isocyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of an Electron-Deficient Imidazo[1,2-a]pyridine via an Imine Intermediate
This protocol is adapted from a method for synthesizing electron-deficient imidazo[1,2-a]pyridines.[1][2]
-
A mixture of the electron-deficient 2-aminopyridine (1.0 mmol), a dimethylketal tosylate (1.2 mmol), and a catalytic amount of Sc(OTf)₃ (10 mol%) in acetonitrile (5 mL) is prepared in a sealed tube.
-
The reaction mixture is heated to 80-140 °C and stirred for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NaHCO₃.
-
The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the target electron-deficient imidazo[1,2-a]pyridine.
References
-
McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. [Link]
-
McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. [Link]
-
Semantic Scholar. (n.d.). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Retrieved from [Link]
-
Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1361-1371. [Link]
-
Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245-38255. [Link]
-
Zarubina, V. V., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 17, 1836–1843. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(22), 7856. [Link]
-
Martins, J. E. D., et al. (2018). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Chemistry of Heterocyclic Compounds, 54(1), 104–108. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines via formimidamide chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1456–1462. [Link]
-
Rentería-Gómez, M. A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(4), M1494. [Link]
-
Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245–38255. [Link]
-
Khanye, S. D., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports, 10(1), 3350. [Link]
-
Scilit. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195–35207. [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
de Souza, A. C. B., et al. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(4), 260–270. [Link]
-
Dömling, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
ResearchGate. (n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Retrieved from [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 576-608. [Link]
-
ResearchGate. (n.d.). Reaction conditions for the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3422. [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
Molecules. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Imidazo[1,2-a]Pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous commercially available drugs like Zolpidem and Alpidem.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis, moving beyond mere procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the strategic choices in imidazo[1,2-a]pyridine synthesis.
Q1: What are the most common and effective synthetic routes to imidazo[1,2-a]pyridines?
There are several robust strategies, each with its own advantages. The choice depends on the desired substitution pattern and available starting materials.
-
Two-Component Condensation: This is the classic approach, typically involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction).[3][4] While historically significant, it can require harsh conditions and the α-haloketones can be lachrymatory.
-
Three-Component Reactions (MCRs): These are highly efficient, atom-economical methods. The most prominent is the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[2][5][6][7] This method provides rapid access to diverse 3-aminoimidazo[1,2-a]pyridine derivatives.
-
Oxidative Coupling & C-H Functionalization: Modern methods often involve the coupling of 2-aminopyridines with ketones, alkynes, or nitroolefins, frequently using a metal catalyst (e.g., Copper, Iron) and an oxidant like air.[8][9][10] These routes avoid the need for pre-functionalized substrates like α-haloketones.
Q2: How do I select the optimal starting materials for my target molecule?
The electronic properties of your substrates are critical for reaction success.
-
2-Aminopyridine Component: The nucleophilicity of the pyridine ring nitrogen is key. Electron-donating groups (e.g., -CH₃, -OCH₃) on the pyridine ring generally accelerate the initial cyclization step. Conversely, strong electron-withdrawing groups (e.g., -NO₂) can slow the reaction down or require more forcing conditions.
-
Carbonyl/Alkene Component: For reactions involving ketones or nitroolefins, substrates with electron-donating groups tend to give better yields compared to those with electron-withdrawing groups.[10][11] In GBB reactions, a wide range of aldehydes are tolerated, although aliphatic aldehydes may sometimes lead to side products.[5][12]
Q3: What is the role of the catalyst, and how do I choose one?
Catalysts accelerate the reaction by activating the substrates. The choice between a Lewis acid and a Brønsted acid depends on the specific reaction mechanism.
-
Lewis Acids: (e.g., Sc(OTf)₃, CuBr, FeCl₃, I₂). These are commonly used in GBB and oxidative coupling reactions.[10][13][14] They typically function by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Iodine is a particularly attractive choice as it is inexpensive, readily available, and effective at room temperature for certain MCRs.[13][15]
-
Brønsted Acids: (e.g., p-TsOH, AcOH, NH₄Cl). These acids protonate the intermediate Schiff base (imine) formed from the aldehyde and aminopyridine, facilitating the subsequent cyclization.[5][16][17] Acetic acid has been shown to be a mild and effective catalyst for sensitive substrates, such as those attached to DNA scaffolds.[5][17]
-
Catalyst-Free Conditions: Many modern protocols leverage microwave irradiation or high temperatures to proceed without a catalyst, offering a greener and simpler reaction setup.[3][18][19]
Q4: Why is microwave-assisted synthesis so frequently reported for this scaffold?
Microwave (MW) irradiation offers several significant advantages over conventional heating.[1][18][20][21]
-
Mechanism: Microwaves cause efficient and rapid heating through dielectric polarization, leading to a uniform temperature profile throughout the reaction mixture.
-
Benefits: This results in dramatic reductions in reaction time (from hours to minutes), often higher product yields, and cleaner reaction profiles with fewer side products.[1][20] It also enables the use of environmentally benign solvents like water or ethanol, and in some cases, the reactions can be run entirely solvent-free.[18][20][21]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q: My reaction yield is extremely low or I'm getting no product. What are the most likely causes?
A: Low yield is a common issue that can almost always be traced back to one of the core reaction parameters. Let's break down the likely culprits.
-
Sub-Optimal Catalyst: The catalyst's nature and loading are critical. If using a Lewis acid, ensure it is not hydrolyzed by ambient moisture. For some reactions, a Brønsted acid might be more effective. Iodine has proven to be an excellent, cost-effective catalyst in many three-component syntheses, often providing excellent yields.[13]
-
Incorrect Solvent Choice: The solvent influences reactant solubility and can mediate the reaction mechanism. While DMF is a common choice for copper-catalyzed reactions[10], greener solvents like ethanol or even water-isopropanol mixtures have been shown to be highly effective, especially under microwave conditions.[21]
-
Insufficient Temperature/Reaction Time: Many cyclization/aromatization steps require significant thermal energy to overcome the activation barrier, especially the final dehydration step. If using conventional heating, ensure you are reaching the target temperature (an oil bath thermometer is more accurate than a hotplate setting). Microwave heating is often superior for reaching high temperatures quickly and uniformly.[7][22]
-
Presence of Water: The final step of the synthesis is often a dehydration to form the aromatic imidazo[1,2-a]pyridine ring. If water is not effectively removed, the equilibrium may not favor the product. In industrial scale-ups of the GBB reaction, dehydrating agents like trimethyl orthoformate are used to drive the reaction to completion.[12]
-
Purity of Reagents: Ensure your 2-aminopyridine and carbonyl compounds are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q: My reaction is messy, with many side products, making purification difficult. How can I improve selectivity?
A: Formation of side products often results from competing reaction pathways or decomposition at high temperatures.
-
Lower the Reaction Temperature: While heat is necessary, excessive temperatures can cause decomposition of starting materials or the final product. Find the minimum temperature required for a reasonable reaction rate.
-
Minimize Side Reactions: In GBB reactions, the primary competing pathway can be the formation of a linear Ugi-type adduct instead of the desired cyclized product, particularly with aliphatic aldehydes.[5] Using milder conditions, such as acetic acid in DMA, can favor the desired cyclization.[5]
-
Alternative Purification Strategies: If column chromatography is yielding impure fractions, consider alternative methods. For basic products like imidazo[1,2-a]pyridines, converting the crude product to a salt (e.g., by adding sulfuric acid) can facilitate purification by precipitation, a technique successfully employed in industrial process development.[12] The pure free base can then be recovered by neutralization.
Q: My reaction stalls, leaving unreacted starting material. What should I do?
A: An incomplete reaction, even after extended time, points to an issue with either the catalyst or the reaction equilibrium.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or consumed in a side reaction. In some cases, adding a second portion of the catalyst mid-reaction can help push it to completion.
-
Reversible Cyclization: The intermediate before the final dehydration step can be in equilibrium with the starting materials. As mentioned, removing water is the most effective way to drive the reaction forward. This is a key optimization step in many published protocols.[12]
-
Insufficient Mixing: On larger scales, poor mixing can lead to localized "hot spots" and areas where reactants are not in sufficient contact. Ensure vigorous stirring, especially for heterogeneous mixtures.
Section 3: Key Experimental Protocols
These protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Microwave-Assisted Synthesis (General Procedure)
This protocol is adapted from methodologies that highlight the efficiency of microwave heating.[18][20][21]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 2-aminopyridine (1.0 mmol), the carbonyl compound (e.g., α-bromoketone, 1.0 mmol), and the chosen solvent (2-3 mL, e.g., ethanol, or a water-IPA mixture).[21] If a catalyst is required, add it at this stage (e.g., 10-20 mol%).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for the specified time (typically 15-30 minutes).[20]
-
Workup: After the reaction has cooled to room temperature, dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol is based on optimized conditions for the GBB reaction, a powerful tool for building molecular diversity.[2][5][12]
-
Reactant Preparation: To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (5 mL, e.g., methanol, ethanol), add the catalyst (e.g., Sc(OTf)₃, 10 mol% or p-TsOH, 20 mol%).[2]
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the imine intermediate.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (or a specified temperature, e.g., 60 °C) and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 8-24 hours).
-
Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Reaction Optimization Data Summary
The following table summarizes typical conditions and their impact on yield, based on various literature reports.
| Parameter | Condition A (Conventional) | Condition B (Microwave) | Condition C (Optimized MCR) | Expected Outcome & Remarks |
| Catalyst | p-TsOH (20 mol%)[2] | None or NH₄Cl (20 mol%)[7][16] | I₂ or Sc(OTf)₃ (10-20 mol%)[5][13] | Iodine is a cost-effective and highly efficient Lewis acid. MW often allows for catalyst-free conditions.[21] |
| Solvent | Toluene / DMF[10] | Ethanol / Water[20][21] | Methanol / Acetonitrile | Green solvents like ethanol and water are highly effective under MW, improving the environmental profile of the synthesis.[20] |
| Temperature | 80-110 °C (Reflux) | 120-150 °C | Room Temp to 60 °C | MW allows for superheating of solvents above their boiling points, drastically accelerating the reaction.[1] |
| Time | 12-24 hours | 10-40 minutes[20] | 4-12 hours | The reduction in reaction time is the most significant advantage of microwave-assisted synthesis. |
| Yield | Moderate to Good (50-80%) | Good to Excellent (80-95%)[18][20] | Good to Excellent (70-90%) | Yields are generally higher and more consistent with optimized and MW-assisted protocols. |
General Reaction Mechanism Visualization
Caption: Generalized mechanism for imidazo[1,2-a]pyridine synthesis.
References
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Deriv
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar.
- Automated flow synthesis and purification of imidazo[1,2-a]-pyridine...
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology.
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central.
- Optimization of the cyclization reaction conditions.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Optimization of the reaction conditions.
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- An efficient synthesis of new imidazo[1,2- A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
- 20. connectjournals.com [connectjournals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Heterocyclic Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of polar heterocyclic aldehydes. These molecules are notoriously difficult to handle due to a combination of high polarity, the basicity of the heteroatom, and the intrinsic reactivity of the aldehyde functional group. This resource provides in-depth, causality-driven troubleshooting advice and validated protocols to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific problems encountered during the purification process. Each issue is analyzed by likely cause, followed by actionable solutions grounded in chemical principles.
Issue 1: My compound streaks badly on a silica gel TLC plate and gives poor separation in a column.
This is the most frequent challenge, and it typically points to strong, undesirable interactions between your polar, basic compound and the stationary phase.
Primary Cause: Acidity of Silica Gel
Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atom in your heterocycle can undergo a strong acid-base interaction with these silanols. This leads to irreversible adsorption or slow, uneven movement up the TLC plate or through the column, resulting in significant tailing (streaking).[1]
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica.
-
Add a Basic Modifier to the Eluent: Incorporate 0.5-2% triethylamine (TEA) or a 10% solution of ammonia in methanol into your mobile phase.[1][2] This base will preferentially interact with the silanol groups, effectively "shielding" your compound from them.
-
Use Pre-Treated Silica: You can prepare a slurry of silica gel with your eluent containing the basic modifier and use this to pack your column. This ensures the entire stationary phase is neutralized before you load your sample.[3]
-
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, a different adsorbent may be necessary.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds like many heterocyclic aldehydes.[4][5][6] Neutral alumina is generally a good starting point for aldehydes and ketones.[4][7] Basic alumina is suitable for compounds that are stable to alkali.[4][7]
-
Reversed-Phase Silica (C18): For extremely polar compounds, reversed-phase chromatography can be effective. In this technique, the most polar compounds elute first.[5][8] However, some very polar molecules may still have insufficient retention.[9]
-
Issue 2: I'm getting low recovery of my aldehyde after column chromatography.
Low recovery suggests that your compound is either irreversibly stuck to the column or is decomposing during the purification process.
Potential Causes & Solutions:
-
Irreversible Adsorption: As discussed in Issue 1, strong interactions with acidic silica can permanently bind your compound.
-
On-Column Decomposition: The aldehyde functional group is susceptible to several degradation pathways, which can be catalyzed by the stationary phase.
-
Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acid, a common impurity.[10][11][12][13] This is often facilitated by air and the large surface area of the silica gel.
-
Hydration (Gem-Diol Formation): In the presence of water, aldehydes exist in equilibrium with their hydrate form, a geminal diol.[14][15][16] While this reaction is reversible, the highly polar gem-diol will have very different chromatographic behavior than the aldehyde and can stick strongly to silica. Electron-withdrawing groups on the heterocyclic ring can push this equilibrium toward the stable hydrate.[14][17]
-
Solution: Use anhydrous ("dry") solvents for your chromatography. While it's impossible to remove all traces of water, using freshly opened or distilled solvents can minimize hydrate formation.
-
-
Workflow for Diagnosing Low Recovery
Caption: Troubleshooting decision tree for low recovery.
Issue 3: My purified aldehyde shows a new, more polar spot on TLC and has new peaks in the NMR.
This is a classic sign of instability, where the aldehyde is converting to another species either during purification or upon storage.
Primary Causes & Solutions:
-
Oxidation to Carboxylic Acid: The aldehyde has oxidized. This is especially common if the "purified" sample has been sitting in a solvent exposed to air.
-
Solution: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) and in a freezer. If you must store it in solution, use a degassed solvent. The acidic impurity can be removed by dissolving the sample in an organic solvent (like ethyl acetate) and washing with a mild aqueous base like 5% sodium bicarbonate solution.[11]
-
-
Hydration to Gem-Diol: The presence of water in your NMR solvent (like DMSO-d6) or during workup can lead to the formation of the gem-diol hydrate.[14][17][18] This will appear as a separate set of peaks in the NMR spectrum, and because it's highly polar, it will have a lower Rf on TLC.
-
Solution: Ensure all workup and analysis steps are performed under anhydrous conditions. If you suspect hydrate formation in an NMR sample, you can sometimes confirm this by adding a drop of D₂O, which may facilitate exchange and change the spectrum. To remove water from a sample, azeotropic distillation with toluene on a rotary evaporator can be effective.
-
Aldehyde-Hydrate Equilibrium
Caption: Reversible hydration of an aldehyde to a gem-diol.
Frequently Asked Questions (FAQs)
Q1: Are there any non-chromatographic methods to purify these aldehydes?
A1: Yes, and they can be very effective.
-
Recrystallization: If your aldehyde is a solid, recrystallization is a powerful purification technique.[19] The key is finding a suitable solvent or solvent pair where the aldehyde has high solubility when hot and low solubility when cold, while impurities remain in solution.[20] Common solvent pairs for polar compounds include ethanol/water or acetone/hexane.[21][22]
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.[23] For example, if your crude product contains a carboxylic acid impurity, you can dissolve it in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate). The acid will be deprotonated to its salt form and move to the aqueous layer, leaving your neutral aldehyde in the organic layer.[11]
-
Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes.[18] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can often be filtered off from the reaction mixture.[24][25] This adduct can then be treated with a base (like NaOH) to regenerate the pure aldehyde, which is then extracted.[10][24][25] This method is highly selective for aldehydes and some unhindered ketones.[26]
Q2: What are the best general handling and storage practices for polar heterocyclic aldehydes?
A2: Due to their sensitivity, proper handling is critical.
-
Atmosphere: Always handle and store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Temperature: Store in a freezer (-20 °C is common) to slow down decomposition and potential polymerization.
-
Purity: Impurities can often catalyze decomposition. It's best to purify the aldehyde shortly after synthesis and use it promptly.
-
Solvents: If storing in solution, use a dry, degassed solvent.
Q3: I need to use chromatography. What is a good starting point for choosing a stationary phase and solvent system?
A3: A systematic approach is best. Start with TLC analysis.
| Stationary Phase | When to Use | Typical Eluent System (Start Point) | Key Considerations |
| Silica Gel | Only for less basic heterocycles or after deactivation. | Ethyl Acetate / Hexanes + 1% Triethylamine | Prone to causing streaking and decomposition if not deactivated.[2] |
| Neutral Alumina | Good default for many basic heterocyclic aldehydes. | Ethyl Acetate / Hexanes or Dichloromethane / Methanol | Less acidic than silica; good for separating aldehydes, ketones, and esters.[4][7] |
| Basic Alumina | For compounds stable to high pH; excellent for amines. | Ethyl Acetate / Hexanes | Can catalyze reactions like aldol condensations in sensitive substrates.[7] |
| Reversed-Phase (C18) | For very polar, water-soluble aldehydes. | Water / Acetonitrile or Water / Methanol | Compound may elute too quickly if not polar enough to interact with the mobile phase.[27][28] |
Key Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel for Flash Chromatography
This protocol describes how to neutralize silica gel to prevent decomposition and improve the separation of basic compounds.[2][29]
Materials:
-
Standard silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Eluent (e.g., 20% Ethyl Acetate in Hexanes)
-
Flash chromatography column and system
Procedure:
-
Determine Eluent: First, find a suitable eluent system using TLC plates. Add 1% TEA to the developing solvent to see if it improves the spot shape and Rf value.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel for your column.
-
Add Modifier: Create your chosen eluent (e.g., 20% EtOAc/Hexanes) and add 1-2% TEA by volume.
-
Make the Slurry: Pour the TEA-containing eluent over the dry silica gel to create a smooth, pourable slurry.
-
Pack the Column: Pour the slurry into the column and use pressure to pack the bed firmly, allowing excess solvent to drain.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is fully neutralized before the sample is loaded.[2]
-
Load and Run: Load your sample (dissolved in a minimum amount of eluent or adsorbed onto a small amount of silica) and run the chromatography as usual with the TEA-containing eluent.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted for the selective isolation of an aldehyde from a crude mixture through reversible adduct formation.[25][26]
Materials:
-
Crude mixture containing the aldehyde
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate or Diethyl ether
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel, filter flask
Procedure:
-
Adduct Formation:
-
Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or THF.[24]
-
Add the freshly prepared saturated NaHSO₃ solution (approx. 1.5-2 equivalents relative to the aldehyde).
-
Stir vigorously at room temperature. A thick white precipitate of the bisulfite adduct may form over 30 minutes to several hours. If no solid forms, the adduct is likely water-soluble, and you should proceed with a liquid-liquid extraction protocol.[25]
-
-
Isolation of Adduct:
-
If Precipitate Forms: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by diethyl ether, to remove impurities.
-
If No Precipitate Forms: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake and separate the layers. The adduct will be in the aqueous phase, while non-reactive impurities remain in the organic layer.[25]
-
-
Regeneration of Aldehyde:
-
Transfer the filtered adduct solid (or the aqueous layer from extraction) to a flask or separatory funnel.
-
Add an organic extraction solvent (e.g., ethyl acetate).
-
Slowly add 50% NaOH solution dropwise with vigorous stirring until the solution is strongly basic (pH > 12).[25][30] The adduct will decompose, releasing the free aldehyde.
-
-
Final Extraction and Isolation:
-
Extract the regenerated aldehyde into the organic layer. Perform two more extractions of the aqueous layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
The Organic Chemistry Tutor. (2021). Hydration of Aldehydes and Ketones | Geminal Diol Formation and Equilibrium Explained. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]
-
OpenStax. (2023). 19.5 Nucleophilic Addition of H₂O: Hydration. In Organic Chemistry. [Link]
-
University of Calgary. Chapter 17: C=O + H2O = hydrates. [Link]
-
Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]
-
ResearchGate. How can I prepare deactivated silica gel with 12%v/w water for chromatography?. [Link]
-
Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. YouTube. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
Department of Chemistry, University of Rochester. Workup: Aldehydes. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Department of Chemistry, University of Rochester. Column Chromatography Notes. [Link]
-
Sorbent Technologies, Inc. (2025). Alumina. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Quora. What is the role of alumina in column chromatography?. [Link]
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Wikipedia. Aldehyde. [Link]
-
Michigan State University. Recrystallization. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
MDPI. (2023). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]
-
LookChem. General procedures for the purification of Aldehydes. [Link]
-
Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Toronto. RECRYSTALLISATION. [Link]
-
ACS Publications. (2005). Selective oxidation of alcohols and aldehydes with hydrogen peroxide. [Link]
-
AQA. (2015). A-level Chemistry Specification. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]
- 16. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Aldehyde - Wikipedia [en.wikipedia.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. rubingroup.org [rubingroup.org]
- 21. youtube.com [youtube.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 24. Workup [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biotage.com [biotage.com]
- 28. waters.com [waters.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Stability issues of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde in acidic or basic media
Welcome to the technical support guide for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in both acidic and basic media. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures based on established chemical principles of heterocyclic aldehydes.
I. Understanding the Core Chemistry & Potential Instability
This compound is a bicyclic heteroaromatic compound featuring an aldehyde functional group. The stability of this molecule is primarily influenced by the reactivity of the aldehyde and the protonation state of the pyridine ring system, which is highly dependent on the pH of the medium.[1]
Under acidic or basic conditions, the molecule can undergo several transformations, potentially leading to the degradation of your starting material and the formation of undesired byproducts. Understanding these pathways is crucial for designing robust experimental protocols.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield or Disappearance of Starting Material in Acidic Media
-
Symptom: After performing a reaction or purification in acidic conditions (e.g., TFA, HCl), you observe a significant decrease in the amount of this compound.
-
Potential Cause: In acidic media, the aldehyde group is susceptible to hydration to form a geminal diol.[2][3] While this is often a reversible process, the protonated imidazopyridine ring may influence the equilibrium. Furthermore, if alcohols are present in your solvent system, the aldehyde can form an acetal, which is stable in basic and neutral conditions but will hydrolyze back to the aldehyde in acidic aqueous environments.[4]
-
Troubleshooting Steps:
-
pH Control: Whenever possible, maintain the pH of your reaction mixture as close to neutral as is feasible for your experimental goals.
-
Solvent Choice: If acidic conditions are unavoidable, use aprotic solvents to minimize the presence of water or alcohols that can react with the aldehyde.
-
Work-up Procedure: During aqueous work-up, neutralize the acidic solution promptly with a mild base (e.g., sodium bicarbonate) to prevent prolonged exposure to low pH.
-
Temperature Management: Perform reactions and purifications at the lowest effective temperature to slow down potential degradation reactions.
-
Issue 2: Formation of Unexpected Byproducts in Basic Media
-
Symptom: When using basic conditions (e.g., NaOH, Et3N), you notice the appearance of new, often more polar, spots on your TLC or peaks in your LC-MS, indicating the formation of byproducts.
-
Potential Cause: Aldehydes, especially those with α-hydrogens, can undergo base-catalyzed reactions. However, for this compound, the aldehyde is attached to a double bond of the imidazole ring, and thus lacks an α-hydrogen, making aldol-type reactions less likely. A more probable reaction in strong base is a Cannizzaro-type reaction if conditions are harsh, leading to a disproportionation into the corresponding alcohol and carboxylic acid. Additionally, the imidazopyridine ring itself may have sensitivities to strong bases at elevated temperatures.
-
Troubleshooting Steps:
-
Use of Mild Bases: Opt for milder, non-nucleophilic organic bases (e.g., DIPEA, pyridine) over strong inorganic bases like NaOH or KOH, especially when heating is required.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
Inert Atmosphere: Some heterocyclic compounds can be sensitive to oxidation, which can be exacerbated under basic conditions. Conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Issue 3: Discoloration of the Compound Upon Storage
-
Symptom: The solid compound or a solution of it develops a yellow or brown color over time.
-
Potential Cause: Aldehydes are prone to oxidation to the corresponding carboxylic acid, a reaction that can be accelerated by light and air. The discoloration may be due to the formation of small amounts of this oxidized impurity or other polymeric byproducts.
-
Preventative Measures:
-
Storage Conditions: Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., -20°C).
-
Solution Storage: Prepare solutions fresh whenever possible. If a stock solution must be stored, keep it at a low temperature, protected from light, and consider using a deoxygenated solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
A1: While specific stability data for this exact molecule is not extensively published, based on general principles for aldehydes and imidazopyridines, a pH range of 4-7 is likely to be the most stable. Strongly acidic (pH < 2) and strongly basic (pH > 10) conditions should be avoided or used for the shortest possible duration.
Q2: How can I monitor the stability of the compound in my reaction mixture?
A2: Thin-layer chromatography (TLC) is a quick method to visually check for the appearance of new spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a buffer like ammonium acetate or formic acid for better peak shape) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be invaluable for identifying potential degradation products.[5]
Q3: Can I use sodium borohydride (NaBH4) to reduce the aldehyde in an alcoholic solvent?
A3: Yes, this is a standard and generally compatible reaction. Sodium borohydride is a mild reducing agent that will selectively reduce the aldehyde to the corresponding alcohol. The reaction is typically performed in an alcohol like methanol or ethanol at a low temperature (e.g., 0°C).
Q4: Is the compound stable to common purification techniques like silica gel chromatography?
A4: Yes, this compound is generally stable to silica gel chromatography. However, prolonged exposure to silica, which can be slightly acidic, may cause some degradation. To mitigate this, you can use a less acidic grade of silica or neutralize the silica by pre-treating it with a small amount of a non-polar organic base (like triethylamine in the solvent system). Alternatively, flash chromatography will minimize the contact time.
IV. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a pH Stability Screen
This protocol allows for a rapid assessment of the compound's stability across a range of pH values.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: In separate vials, add an aliquot of the stock solution to each buffer to a final concentration of 50 µg/mL.
-
Time Points: Incubate the solutions at room temperature. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by HPLC-UV.
-
Data Evaluation: Quantify the peak area of the parent compound at each time point for each pH. A decrease in peak area over time indicates degradation.
Data Summary Table
| pH | Time (hours) | % Remaining of Parent Compound | Appearance of New Peaks (Yes/No) |
| 2 | 0 | 100% | No |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 7 | 0 | 100% | No |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 10 | 0 | 100% | No |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 |
Diagrams of Potential Degradation Pathways
The following diagrams illustrate the likely chemical transformations the compound may undergo in acidic and basic media.
Caption: Potential reactions in acidic media.
Caption: Potential reactions in basic media.
V. References
-
Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Retrieved from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Zhang, X.-a., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737. Retrieved from [Link]
-
Karakas, D., Çırakoğlu, B., Su, C., & Rollas, S. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European Journal of Medicinal Chemistry, 45(4), 1488–1493. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
-
Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Allan, A. C., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(20), 7194-7212. Retrieved from [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (n.d.). ResearchGate. Retrieved from [Link]
-
Gardner, M., et al. (2019). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 5(11), 1846-1858. Retrieved from [Link]
-
12.8: Reactions of Aldehydes and Ketones with Water. (2014). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). Ascendex Scientific, LLC. Retrieved from [Link]
-
Ismail, M. A., et al. (2007). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Bioorganic & Medicinal Chemistry, 15(21), 6743-6754. Retrieved from [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-649. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (n.d.). Ibis Scientific, LLC. Retrieved from [Link]
-
Methods of Preparation of Aldehydes. (n.d.). BYJU'S. Retrieved from [Link]
-
Fursa, S., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(14), e00559-19. Retrieved from [Link]
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Zholobak, N., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71(4), 1015-1025. Retrieved from [Link]
-
Effect of temperature, pH, metal ions, and oil type on Chinese quince proanthocyanidins' thermal stability, antioxidant activity, and inhibition of heterocyclic amine formationduring simulated frying. (n.d.). ResearchGate. Retrieved from [Link]
-
Beker, R., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 784-789. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(3), 666. Retrieved from [Link]
-
El-Sayed, M. A., & Al-Ghorbani, M. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Retrieved from [Link]
-
Sonawane, R. S., Patil, S. R., & Patil, A. V. (2020). Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry, 32(11), 2821-2826. Retrieved from [Link]
-
Christofidou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Retrieved from [Link]
-
Biomolecules. (n.d.). NCERT. Retrieved from [Link]
-
Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound Suppliers. (n.d.). Molbase. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in identifying and mitigating byproduct formation during this synthetic procedure.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich substrate.[3][4][5] The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core is sufficiently electron-rich to undergo this electrophilic substitution, primarily at the C3 position.[4]
While effective, this reaction is not without its challenges. The highly reactive nature of the Vilsmeier reagent can lead to several side reactions, resulting in a mixture of products that can complicate purification and reduce the overall yield.[6][7] This guide will address the identification of these common byproducts and provide strategies for optimizing the reaction to favor the desired product.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My initial reaction analysis (TLC, crude NMR) shows multiple products. What are the most likely byproducts in this synthesis?
A1: The presence of multiple products is a common issue. The primary byproducts arise from the high reactivity of the Vilsmeier reagent and the potential for reaction at multiple sites on the substrate or intermediates. The most common impurities are:
-
Unreacted Starting Material: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This is often due to insufficient Vilsmeier reagent, low reaction temperature, or insufficient reaction time.
-
Di-formylated Product: 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2,3-dicarbaldehyde. The imidazo[1,2-a]pyridine ring system is highly activated, and under forcing conditions (e.g., excess Vilsmeier reagent, higher temperatures), a second formylation can occur at the C2 position.[7]
-
Chlorinated Byproducts: The Vilsmeier reagent can occasionally act as a chlorinating agent, particularly if the reaction is overheated.[6] This can lead to the formation of chloro-substituted analogs of the starting material or product.
-
Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate during the aqueous work-up can lead to the isolation of complex mixtures.[1][6]
Q2: How can I definitively identify the desired product versus these byproducts using spectroscopic data?
A2: Careful analysis of NMR and Mass Spectrometry data is crucial for distinguishing the target compound from potential impurities.
Spectroscopic Data for Product and Potential Byproducts:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. ppm) | Key Mass Spec (m/z) |
| Desired Product | 150.18 | ~9.8 (s, 1H, -CHO), ~7.5 (s, 1H, H-2), ~4.0 (t, 2H, H-5), ~3.0 (t, 2H, H-8), ~2.0-2.2 (m, 4H, H-6, H-7) | 151.08 [M+H]⁺ |
| Starting Material | 122.17 | ~7.2 (s, 1H, H-2), ~6.8 (s, 1H, H-3), ~3.9 (t, 2H, H-5), ~2.9 (t, 2H, H-8), ~1.8-2.0 (m, 4H, H-6, H-7) | 123.10 [M+H]⁺ |
| Di-formylated Byproduct | 178.18 | ~10.0 (s, 1H, -CHO), ~9.9 (s, 1H, -CHO), No signal for H-2, ~4.2 (t, 2H, H-5), ~3.1 (t, 2H, H-8), ~2.1-2.3 (m, 4H, H-6, H-7) | 179.07 [M+H]⁺ |
| Chlorinated Product | 184.62 | Aromatic/aldehyde signals with shifts characteristic of the product, but with a mass spectrum showing the distinctive M/M+2 isotopic pattern for chlorine. | 185.05/187.05 [M+H]⁺ |
Troubleshooting with NMR:
-
Presence of the Aldehyde Proton: The most characteristic signal for your product is the aldehyde proton singlet around 9.8 ppm. If this is absent, formylation has not occurred.
-
Integration of Aromatic Protons: In the desired product, you should see one singlet for the H-2 proton. If you see two singlets in the aromatic region, you likely have unreacted starting material present. If you see no protons in the aromatic region but two aldehyde signals, di-formylation is a strong possibility.
-
Mass Spectrometry for Halogenation: Mass spectrometry is the most reliable method to detect chlorinated byproducts. Look for an ion cluster with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is characteristic of a single chlorine atom.
Q3: My reaction yield is consistently low. What experimental parameters should I focus on to minimize byproduct formation?
A3: Low yields are typically due to suboptimal reaction conditions that favor side reactions or result in incomplete conversion. Here are the key parameters to optimize:
-
Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1.1 to 1.5 molar excess of the reagent is a good starting point. Using a large excess can significantly increase the formation of the di-formylated byproduct.[6]
-
Temperature Control: This is perhaps the most critical parameter.
-
Reagent Formation: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic and should be performed at 0 °C or below to prevent decomposition.
-
Reaction with Substrate: After the addition of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, the reaction should be allowed to warm slowly to room temperature. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but excessive heat can promote chlorination and di-formylation.[6] Monitor the reaction progress closely by TLC.
-
-
Order of Addition: Always add the phosphorus oxychloride dropwise to the cold DMF. Then, add this freshly prepared reagent to the solution of the heterocyclic substrate.
-
Work-up Procedure: The quenching and hydrolysis step is crucial. The reaction mixture should be poured slowly into a vigorously stirred mixture of ice and water, followed by basification (e.g., with NaOH or K₂CO₃) to neutralize the acid and hydrolyze the iminium intermediate to the aldehyde.[1][6] An inefficient quench can lead to the isolation of intermediates and lower yields of the desired aldehyde.
Visualized Workflows and Mechanisms
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: The Vilsmeier-Haack reaction pathway.
Potential Side Reactions
Caption: Common side reactions in the formylation process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture back to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the volume of the reaction mixture).
-
Carefully basify the aqueous solution to pH 8-9 by the slow addition of 2M sodium hydroxide solution or solid potassium carbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried crude product onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Reagents and conditions: (a) 2‐bromoacetophenone (Z=CH) or 3‐(bromoacetyl)pyridine hydrobromide (Z=N), K2CO3, abs. DMF, rt, 4 h, 66–98 %; (b) NH4OAc, abs. toluene, reflux, 3 h, 69–91 %; (c) ethyl bromoacetate, Cs2CO3, abs. DMF, rt, 3.5 h, 60–96 %; (d) Pd/C, H2 (1 atm), abs. MeOH, rt, 24 h (PG=Cbz), 18–99 %; (e) TFA, abs. CH2Cl2, rt, 2 h; (f) Et3N, CH2Cl2, rt, 2 h (PG=Boc); (g) BH3×THF, abs. THF, 90 °C, 48 h, Ar; (h) Pd/C, abs. MeOH, rt, 16 h, Ar; 53–93 %. PG=protecting group. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. ResearchGate. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available from: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. PubMed. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. ResearchGate. Available from: [Link]
-
Ascendex Scientific, LLC. This compound. Available from: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
-
Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubMed. Available from: [Link]
-
(PDF) Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a] pyrimidine-2-carbohydrazide derivatives. ResearchGate. Available from: [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available from: [Link]
-
(8S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxamide. PubChem. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Improving regioselectivity in the functionalization of the imidazo[1,2-a]pyridine ring
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in numerous FDA-approved drugs and clinical candidates, making its selective functionalization a critical task in modern synthetic chemistry.[1][2][3][4][5]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity. We will delve into the underlying mechanistic principles to not only solve immediate experimental issues but also to empower you to proactively design more robust and selective reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution predominantly occurring at the C3 position?
A1: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic attack.[6][7] Computational studies and experimental evidence consistently show that the highest occupied molecular orbital (HOMO) has the largest coefficient at C3. When an electrophile approaches the ring, the transition state leading to C3 substitution is significantly lower in energy compared to attack at other positions like C2, C5, or C7. The resulting cationic intermediate (Wheland intermediate) from C3 attack benefits from resonance stabilization involving the imidazole nitrogen (N1), which helps to delocalize the positive charge effectively without disrupting the aromaticity of the pyridine ring.[7]
Q2: I am observing a mixture of C3 and C5 functionalization. How can I improve selectivity for the C5 position?
A2: Achieving C5 selectivity can be challenging due to the inherent reactivity of the C3 position. However, several strategies can be employed:
-
Steric Hindrance at C3: If your substrate allows, introducing a bulky substituent at the C2 or C3 position can sterically hinder the approach of the electrophile to C3, thereby promoting reaction at the less hindered C5 position.
-
Directing Groups: Installing a directing group at a position that favors C5 functionalization can be effective. For instance, a group at the C8 position might electronically or sterically favor reaction at C5.
-
Radical Reactions (Minisci-type): Under acidic conditions, the imidazo[1,2-a]pyridine nitrogen is protonated, making the ring electron-deficient and susceptible to nucleophilic radical attack. Minisci-type reactions often show a preference for the C5 and C7 positions.[8]
-
Metal-Catalyzed C-H Activation: Certain transition metal-catalyzed reactions can proceed via mechanisms that are less dependent on the inherent electronic properties of the ring. Ligand design and the choice of metal can steer the reaction to positions other than C3.
Q3: My halogenation reaction is not selective and I'm getting poly-halogenated products. What can I do?
A3: Poly-halogenation suggests that the reaction conditions are too harsh or that the mono-halogenated product is more reactive than the starting material. To control this:
-
Use Milder Halogenating Agents: Instead of elemental halogens (Br₂, Cl₂), consider using sources like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or sodium chlorite/bromite, which can offer better control.[9][10][11][12]
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can help to favor the mono-halogenated product by reducing the rate of the second halogenation.
-
Solvent Choice: The choice of solvent can influence reactivity. Less polar solvents may slow down the reaction and improve selectivity.
Troubleshooting Guides
Scenario 1: Poor Yield in C3-Arylation via Suzuki-Miyaura Coupling
Issue: You have successfully synthesized the 3-bromoimidazo[1,2-a]pyridine precursor, but the subsequent Suzuki-Miyaura cross-coupling with an arylboronic acid is giving low yields of the desired C3-arylated product.
Causality and Troubleshooting Steps:
-
Problem: Inefficient Oxidative Addition. The C-Br bond at the C3 position might be less reactive than anticipated for the chosen palladium catalyst.
-
Solution: Switch to a more electron-rich palladium catalyst. Ligands like SPhos, XPhos, or RuPhos can significantly enhance the rate of oxidative addition. Also, ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is of high quality and has been stored properly to avoid deactivation.
-
-
Problem: Boronic Acid Decomposition. Boronic acids can be unstable under the reaction conditions, especially at high temperatures and in the presence of a strong base, leading to protodeboronation.
-
Solution:
-
Use a milder base. Potassium carbonate (K₂CO₃) is often a good starting point. If that fails, consider using potassium phosphate (K₃PO₄).
-
Run the reaction at the lowest effective temperature.
-
Consider using a boronic ester (e.g., a pinacol ester) which can be more stable than the corresponding boronic acid.
-
-
-
Problem: Poor Solubility. The reactants or the catalyst may not be fully soluble in the chosen solvent, leading to a heterogeneous and inefficient reaction.
-
Solution: A common solvent system for Suzuki couplings is a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water to dissolve the inorganic base. Experiment with different solvent ratios or switch to a different organic solvent to improve solubility.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Failure of C-H Functionalization at the C2 Position
Issue: Attempts to directly functionalize the C2 position of an imidazo[1,2-a]pyridine are unsuccessful, with either no reaction or functionalization occurring at other positions.
Causality and Troubleshooting Steps:
The C2 position is generally less reactive towards electrophilic and radical attack compared to C3. Direct functionalization often requires specific strategies to overcome this inherent lack of reactivity.
-
Problem: Incorrect Mechanistic Approach. Standard electrophilic substitution methods are unlikely to work at C2.
-
Solution: C2 functionalization often requires a metal-catalyzed approach, such as a directed C-H activation or a cross-coupling reaction. For example, if you have a directing group at the N1 position or a substituent at C3 that can coordinate to a metal, this can direct functionalization to C2.
-
-
Problem: Unsuitable Starting Material. The traditional and highly effective synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[13] This method inherently installs a substituent at the C2 position (derived from the ketone). If you desire a different group at C2, it is often more efficient to synthesize the ring with the desired C2 substituent from the outset.
-
Solution: Re-evaluate your synthetic strategy. Can you synthesize the desired C2-functionalized imidazo[1,2-a]pyridine directly? For example, using a different α-haloketone in the initial cyclization.
-
Decision-Making Workflow for Regioselective Functionalization
Below is a Graphviz diagram illustrating a logical workflow for choosing a functionalization strategy based on the desired position.
Caption: Decision workflow for regioselective functionalization.
Quantitative Data Summary
The choice of reaction conditions can dramatically influence regioselectivity. The following table summarizes typical conditions for achieving functionalization at different positions.
| Target Position | Reaction Type | Typical Reagents | Key Condition | Expected Selectivity | Reference |
| C3 | Electrophilic Halogenation | NBS, NCS, NaBrO₂ | Acidic conditions, controlled stoichiometry | High (often >95%) | [9][10] |
| C3 | C-H Arylation (Photocatalysis) | Aryl diazonium salts, photocatalyst | Visible light irradiation | Good to Excellent | [1] |
| C3 | C-H Alkylation | Aldehydes, Amines (Aza-Friedel-Crafts) | Lewis Acid (e.g., Y(OTf)₃) | Good to Excellent | [2][14] |
| C5 | Minisci-type Reaction | Alkyl radicals (from peroxides) | Acidic medium, oxidant (e.g., AgNO₃) | Moderate to Good (competes with C7) | [8] |
| C5/C7/C8 | Metal-Catalyzed C-H Activation | Pd, Ru, or Rh catalysts with directing groups | Ligand and directing group dependent | Variable, method-specific | [15] |
| C6 | Nucleophilic Aromatic Substitution | Strong nucleophiles | Pre-installed leaving group (e.g., Halogen) | High | [5] |
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available at: [Link]
-
Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from 2‐phenylimidazo[1,2‐a]pyridine and para‐quinone methides. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Chlorination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ResearchGate. Available at: [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Semantic Scholar. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF. ResearchGate. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation | Request PDF. ResearchGate. Available at: [Link]
-
A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of C3-functionalized imidazo[1,2-a]pyridines: State of the art | Request PDF. ResearchGate. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF. ResearchGate. Available at: [Link]
-
Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. SemOpenAlex. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
-
ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. Grace's Thesis and Dissertation. Available at: [Link]
-
Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. Available at: [Link]
-
C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Available at: [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. Available at: [Link]
-
Strategies for Synthesis of Imidazo[1,2- a ]pyridine Derivatives: Carbene Transformations or C−H Functionalizations | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. metaphactory [semopenalex.org]
Overcoming low reactivity of starting materials in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity of starting materials in their synthetic routes. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying principles to empower you to troubleshoot your experiments effectively.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses common issues related to low substrate reactivity during the synthesis of imidazo[1,2-a]pyridines, particularly in the context of multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.
Question 1: My reaction shows no product formation or very low yield. What are the likely causes and how can I resolve this?
Answer:
This is a common issue, often stemming from poor nucleophilicity of the 2-aminopyridine or insufficient activation of the carbonyl component. Electron-withdrawing groups on the pyridine ring can significantly decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, hindering the initial steps of the reaction.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Low Nucleophilicity of 2-Aminopyridine | Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyridine ring reduce the electron density on the nitrogen atoms, making them less reactive towards the aldehyde and isocyanide components. | 1. Catalyst Screening: Employ stronger Lewis or Brønsted acids to activate the aldehyde component more effectively. Scandium triflate (Sc(OTf)₃) is a powerful Lewis acid catalyst that has been shown to be effective in GBB reactions, even with electron-poor aminoazoles.[1][2] 2. Microwave Irradiation: Microwave-assisted synthesis can significantly enhance reaction rates and yields by providing rapid and uniform heating.[3][4][5][6][7] This can often overcome the activation energy barrier associated with unreactive substrates. |
| Inefficient Imine Formation | The initial condensation between the 2-aminopyridine and the aldehyde to form the Schiff base (imine) is a critical step.[8] This equilibrium can be unfavorable with unreactive partners. | 1. Use of Dehydrating Agents: Add a dehydrating agent like trimethyl orthoformate to the reaction mixture. This will sequester the water produced during imine formation, driving the equilibrium towards the product.[9] 2. Solvent Choice: The choice of solvent can influence the reaction rate. While alcohols like methanol are common, they can also participate in side reactions.[10] For sluggish reactions, consider higher boiling point solvents like DMF, but be mindful of potential side reactions.[11][12] |
| Poor Isocyanide Reactivity | While less common, the reactivity of the isocyanide can also be a factor. | 1. Isocyanide Selection: If possible, use more nucleophilic isocyanides. For example, cyclohexyl isocyanide is a commonly used and generally reactive isocyanide.[13][14] |
Experimental Protocol: Microwave-Assisted Synthesis with Sc(OTf)₃
This protocol is adapted for cases with low-reactivity starting materials.
-
To a microwave-safe vial, add the 2-aminopyridine (0.5 mmol), the aldehyde (0.5 mmol), and scandium triflate (Sc(OTf)₃) (5-10 mol%).
-
Add the solvent (e.g., methanol, 1.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 120-150°C for 30-60 minutes.
-
After cooling, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Question 2: My reaction is incomplete, with starting materials remaining even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a sign that the reaction conditions are not optimal for the specific substrates being used. The strategies to address this focus on enhancing the reaction rate and shifting the equilibrium towards the product.
Troubleshooting Workflow for Incomplete Reactions
Caption: Troubleshooting workflow for incomplete reactions.
In-Depth Solutions
-
Temperature and Heating Method: As a first step, increasing the reaction temperature can be effective. If conventional heating is not sufficient, switching to microwave irradiation is a highly recommended strategy. Microwave heating can often lead to dramatic rate enhancements and cleaner reactions.[4][5][7]
-
Catalyst Optimization:
-
Loading: If you are using a catalyst, increasing the loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.
-
Catalyst Type: If a standard Lewis or Brønsted acid is not effective, consider alternatives. For instance, molecular iodine has been successfully used as a catalyst in some imidazo[1,2-a]pyridine syntheses.[15][16] It is an inexpensive, readily available, and environmentally benign catalyst.
-
-
Concentration: Increasing the concentration of the reactants can also favor the forward reaction, particularly for multicomponent reactions.
Question 3: I am observing the formation of significant side products. What are they and how can I suppress them?
Answer:
Side product formation in GBB-type reactions often arises from the inherent reactivity of the intermediates. With electron-poor 2-aminopyridines, the desired reaction pathway can be slow, allowing side reactions to become more prominent.
Common Side Products and Mitigation Strategies
| Side Product | Plausible Formation Pathway | Mitigation Strategy |
| Amidine Dimerization/Decomposition | Under harsh conditions, the 2-aminopyridine can undergo self-condensation or decomposition. | 1. Milder Reaction Conditions: If possible, lower the reaction temperature and use a more efficient catalyst to shorten the reaction time. 2. Catalyst Choice: Select a catalyst that promotes the desired reaction pathway more selectively. For example, certain rare earth triflates have shown good catalytic efficiencies in GBB reactions.[1] |
| Isocyanide Polymerization | Isocyanides can polymerize, especially in the presence of certain acids or at high temperatures. | 1. Controlled Addition: Add the isocyanide slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Optimized Conditions: Ensure the reaction conditions (temperature, catalyst) are optimized to favor the multicomponent reaction over polymerization. |
Visualizing the Main Reaction Pathway
To better understand the desired reaction and minimize side pathways, it's helpful to visualize the core mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: Simplified GBB reaction mechanism.
By understanding this pathway, you can better tailor your reaction conditions to favor the formation of the key intermediates and the final product.
Frequently Asked Questions (FAQs)
Q1: Why is my electron-deficient 2-aminopyridine so unreactive?
The reactivity of 2-aminopyridine is governed by the nucleophilicity of its nitrogen atoms. The endocyclic nitrogen (in the ring) and the exocyclic amino group both participate in the reaction. Electron-withdrawing groups on the pyridine ring pull electron density away from these nitrogen atoms, making them less nucleophilic and therefore less reactive towards electrophiles like the aldehyde.
Q2: Are there alternatives to the GBB reaction for synthesizing imidazo[1,2-a]pyridines from unreactive starting materials?
Yes, several other methods exist. One classical and robust method is the reaction of a 2-aminopyridine with an α-haloketone.[11][12] This method is often very effective, though it is a two-component reaction rather than a multicomponent one. Additionally, various metal-catalyzed cross-coupling and cyclization reactions have been developed.[17][18][19]
Q3: Can I activate the 2-aminopyridine directly?
Direct activation of the 2-aminopyridine is less common than activating the carbonyl component. However, the choice of base, if one is used, can be important. In reactions involving α-haloketones, a base like potassium carbonate is often used.[11][12]
Q4: What role does the solvent play in overcoming low reactivity?
The solvent can have a significant impact. As mentioned, protic solvents like methanol can sometimes participate in the reaction mechanism.[10] In some cases, using a deep eutectic solvent, which is an environmentally benign and biodegradable option, has been shown to be effective even in the absence of a catalyst.[14]
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
(PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (n.d.). Connect Journals. Retrieved January 14, 2026, from [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by microwave irradiation method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 14, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. Retrieved January 14, 2026, from [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. (2015). PubMed. Retrieved January 14, 2026, from [Link]
-
Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Retrieved January 14, 2026, from [Link]
-
2-Aminopyridines as an α-Bromination Shuttle in a Transition Metal-Free One-Pot Synthesis of Imidazo[1,2- a ]pyridines. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved January 14, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nanomaterchem.com [nanomaterchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Spectroscopic Confirmation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde represents a key heterocyclic scaffold with significant potential in medicinal chemistry. Its structural integrity is the foundation upon which its biological activity and therapeutic promise are built. This guide provides a comprehensive comparison of the expected spectroscopic data for this molecule against its aromatic counterpart, imidazo[1,2-a]pyridine-3-carbaldehyde, offering a detailed rationale for the structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Imperative: Why Spectroscopic Rigor Matters
The seemingly subtle difference between a tetrahydro- and a fully aromatic imidazo[1,2-a]pyridine core can profoundly impact a molecule's three-dimensional conformation, electronic distribution, and, consequently, its interaction with biological targets. The hydrogenation of the pyridine ring introduces conformational flexibility and alters the electronic character of the bicyclic system, which will be clearly reflected in its spectroscopic signatures. This guide will dissect these differences, providing the experimental data and theoretical framework necessary for confident structural elucidation.
Comparative Spectroscopic Analysis
To definitively identify this compound, a comparative analysis with its unsaturated analog is invaluable. The following tables summarize the expected and experimentally observed spectroscopic data.
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted for Tetrahydro-derivative, Experimental for Aromatic Analog)
| Proton | This compound (Predicted) | Imidazo[1,2-a]pyridine-3-carbaldehyde (Experimental) | Rationale for Predicted Shifts |
| CHO | ~9.8 ppm (s) | ~10.1 ppm (s) | The aldehyde proton remains deshielded, but the reduced aromaticity of the tetrahydro-derivative may lead to a slight upfield shift. |
| H-2 | ~7.5 ppm (s) | ~8.4 ppm (s) | The absence of the pyridine ring current in the tetrahydro-derivative significantly shields this proton, causing a substantial upfield shift. |
| H-5 | ~4.0 ppm (t) | ~9.6 ppm (d) | Saturation of the pyridine ring converts this from a highly deshielded aromatic proton to an aliphatic proton adjacent to a nitrogen atom, resulting in a dramatic upfield shift. |
| H-6 | ~2.0 ppm (m) | ~7.1 ppm (t) | This is now a methylene proton in a saturated ring, expected to be in the typical aliphatic region. |
| H-7 | ~2.0 ppm (m) | ~7.6 ppm (t) | Similar to H-6, this is a methylene proton in the saturated ring. |
| H-8 | ~3.1 ppm (t) | ~7.8 ppm (d) | This methylene group is adjacent to the imidazole ring nitrogen, leading to a downfield shift compared to H-6 and H-7. |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted for Tetrahydro-derivative, Experimental for Aromatic Analog)
| Carbon | This compound (Predicted) | Imidazo[1,2-a]pyridine-3-carbaldehyde (Experimental) | Rationale for Predicted Shifts |
| CHO | ~185 ppm | ~179 ppm | The aldehyde carbonyl carbon remains in the expected downfield region. |
| C-2 | ~140 ppm | ~158 ppm | Reduced electron-withdrawing effect from the saturated pyridine ring results in an upfield shift. |
| C-3 | ~125 ppm | ~123 ppm | The position of the aldehyde group dominates the chemical shift of this carbon. |
| C-5 | ~45 ppm | ~146 ppm | The change from an sp² aromatic carbon to an sp³ aliphatic carbon results in a significant upfield shift. |
| C-6 | ~22 ppm | ~117 ppm | Now an aliphatic carbon, its chemical shift is in the typical alkane region. |
| C-7 | ~22 ppm | ~132 ppm | Similar to C-6, this is now an aliphatic carbon. |
| C-8 | ~48 ppm | ~127 ppm | Aliphatic carbon adjacent to a nitrogen atom, shifted downfield relative to C-6 and C-7. |
| C-8a | ~130 ppm | ~129 ppm | This bridgehead carbon is less affected by the saturation of the pyridine ring. |
Table 3: Comparative IR Spectroscopic Data
| Functional Group | This compound (Expected) | Imidazo[1,2-a]pyridine-3-carbaldehyde (Expected) | Key Differentiating Features |
| C=O Stretch (Aldehyde) | ~1680-1700 cm⁻¹ | ~1690-1710 cm⁻¹ | The C=O stretch in the tetrahydro-derivative may appear at a slightly lower wavenumber due to reduced conjugation. |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ | ~2720 and ~2820 cm⁻¹ | The two characteristic weak bands for the aldehydic C-H stretch should be present in both compounds. |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | Absent | The presence of strong C-H stretching bands below 3000 cm⁻¹ is a clear indicator of the saturated tetrahydro-pyridine ring. |
| C-H Stretch (Aromatic/Vinylic) | ~3050-3150 cm⁻¹ | ~3050-3150 cm⁻¹ | The aromatic analog will show C-H stretches above 3000 cm⁻¹, while the tetrahydro-derivative will have a much weaker or absent signal in this region, corresponding only to the imidazole ring C-H. |
| C=C and C=N Stretches | ~1500-1650 cm⁻¹ | ~1500-1650 cm⁻¹ | The aromatic analog will exhibit more complex and intense bands in this region due to the fully conjugated system. |
Table 4: Comparative Mass Spectrometry Data
| Parameter | This compound | Imidazo[1,2-a]pyridine-3-carbaldehyde | Expected Fragmentation Insights |
| Molecular Ion (M⁺) | m/z = 150 | m/z = 146 | The molecular ion peak will be 4 mass units higher for the tetrahydro-derivative, corresponding to the four additional hydrogen atoms. |
| Key Fragmentation Pathways | Loss of CHO (m/z = 29), yielding a fragment at m/z = 121. Retro-Diels-Alder type fragmentation of the tetrahydropyridine ring is also possible. | Loss of CHO (m/z = 29), yielding a fragment at m/z = 117. Fragmentation of the stable aromatic core is less favorable. | The fragmentation pattern of the tetrahydro-derivative is expected to be more complex due to the presence of the saturated ring, which can undergo characteristic aliphatic fragmentation pathways. |
Experimental Protocols for Spectroscopic Confirmation
To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and determine the coupling constants for all multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan prior to running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as required by the instrument's sensitivity.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
Visualizing the Confirmation Workflow
The following diagrams illustrate the key structural features and the logical workflow for spectroscopic confirmation.
Caption: Key proton environments in the target molecule.
Caption: Logical workflow for structural confirmation.
Conclusion
The structural confirmation of this compound is a critical step in its development as a potential therapeutic agent. By employing a multi-technique spectroscopic approach and comparing the data with its aromatic analog, researchers can achieve a high degree of confidence in the assigned structure. The distinct differences in the NMR spectra, particularly in the chemical shifts of the protons and carbons of the pyridine ring, the presence of aliphatic C-H stretches in the IR spectrum, and the 4-unit mass difference in the mass spectrum, provide a self-validating system for unambiguous identification. This guide serves as a comprehensive resource for scientists, ensuring the scientific integrity of their research and development endeavors.
References
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. PubChem. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2019).
- Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.
-
ResearchGate. (n.d.). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Current Microwave Chemistry.
-
ScienceDirect. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Comparative Analysis of Key Synthetic Pathways
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in blockbuster drugs such as Zolpidem (for insomnia) and Alpidem (anxiolytic), as well as its applications in materials science, underscores the critical need for efficient and versatile synthetic routes.[1][2][3][4] This guide provides an in-depth, objective comparison of the principal synthetic pathways to this privileged scaffold. We will move beyond a simple recitation of methods to dissect the causality behind experimental choices, offering field-proven insights into the advantages and limitations of each route.
At a Glance: Comparison of Major Synthetic Pathways
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin-type Annulation | 2-Aminopyridine + α-Haloketone | NaHCO₃, EtOH, reflux; or catalyst-free, solvent-free, 60°C. | 60-99% | High yields, readily available starting materials, simple procedures.[2][3] | α-Haloketones can be lachrymatory and require careful handling. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃), often in EtOH or MeOH, RT to 60°C. | 67-98% | High atom economy, rapid creation of molecular diversity from three inputs, one-pot procedure.[5][6][7] | Isocyanides can have strong, unpleasant odors and may require synthesis. |
| Ortoleva-King Reaction | 2-Aminopyridine + Methyl Ketone | I₂, often with a catalyst like FeCl₃ or under neat conditions, 100-110°C. | 40-96% | One-pot synthesis from simple, inexpensive ketones, avoiding the pre-synthesis of α-haloketones.[1][8][9] | Can require high temperatures; yields may be moderate for some substrates. |
| A³ Coupling (Aldehyde-Alkyne-Amine) | 2-Aminopyridine + Aldehyde + Terminal Alkyne | Copper catalyst (e.g., CuI, CuSO₄), often in aqueous or organic solvent, 50-100°C. | 45-90% | Convergent, builds significant complexity, good functional group tolerance.[2][10][11] | Requires a metal catalyst, which may need to be removed from the final product. |
The Classical Approach: Tschitschibabin-type Annulation with α-Haloketones
The condensation of a 2-aminopyridine with an α-halocarbonyl compound is one of the most traditional, robust, and widely utilized methods for constructing the imidazo[1,2-a]pyridine core.[3] This reaction is often referred to as a Tschitschibabin synthesis, though it should not be confused with the Chichibabin reaction used to synthesize the 2-aminopyridine precursor itself.[12][13]
Mechanistic Insight
The reaction proceeds via a two-step sequence. First, the endocyclic nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This initial alkylation forms a pyridinium salt intermediate. Subsequent intramolecular condensation, where the exocyclic amino group attacks the carbonyl carbon, followed by dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of Tschitschibabin-type Annulation.
Advantages and Expert Commentary
This method's primary strength lies in its simplicity and reliability. The starting materials are generally inexpensive and readily available. Recent advancements have introduced environmentally benign protocols, including catalyst- and solvent-free conditions, which proceed efficiently at moderate temperatures (e.g., 60°C).[2] Furthermore, microwave-assisted versions can dramatically reduce reaction times and improve yields.[3]
Limitations
The main drawback is the nature of the α-haloketone reagent, which is often a lachrymator and requires handling in a well-ventilated fume hood. While the reaction scope is broad, highly substituted or electron-poor 2-aminopyridines may exhibit lower reactivity.
Representative Experimental Protocol: Catalyst-Free Synthesis
Adapted from Zhu, D.-J., et al.[2]
-
Reactant Mixture: In a 10 mL round-bottom flask, combine the 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol).
-
Reaction Conditions: Heat the mixture at 60°C without any solvent or catalyst.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine.
The Multicomponent Marvel: Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has become a mainstay for generating libraries of substituted 3-aminoimidazo[1,2-a]pyridines.[5][6][14] Its convergence and high atom economy make it exceptionally appealing for medicinal chemistry and drug discovery programs.[6][15]
Mechanistic Insight
The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization. This sequence rapidly builds the heterocyclic core. The choice of a Lewis or Brønsted acid catalyst is crucial for promoting the initial imine formation.
Caption: Simplified workflow of the GBB Reaction.
Advantages and Expert Commentary
The GBB reaction's primary advantage is its efficiency in generating molecular complexity. By simply varying the three input components (aminopyridine, aldehyde, isocyanide), a vast array of derivatives can be synthesized in a single step. This makes it ideal for creating compound libraries for high-throughput screening. Modern variations using ultrasound or microwave assistance, often in green solvents like water or ethanol, further enhance its appeal.[5][6] Yields are typically moderate to excellent, often in the 67-86% range.[5]
Limitations
The main operational drawback is the use of isocyanides, which are known for their pungent and unpleasant odors. While many are commercially available, some may need to be synthesized, adding a step to the overall process. The reaction can also be sensitive to the nature of the aldehyde; aliphatic aldehydes may lead to unstable Schiff base intermediates and lower yields.[1]
Representative Experimental Protocol: Ultrasound-Assisted Synthesis
Adapted from Salas-Ambrosio, P., et al.[5]
-
Reactant Mixture: In a 10 mL sealed vial, add the aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), the appropriate isocyanide (1.0 equiv), and phenylboronic acid (PBA) (10 mol%).
-
Reaction Conditions: Dissolve the components in water (2M) and place the sealed vial in an ultrasonic bath operating at 42 kHz. Heat the reaction to 60°C.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: After completion, extract the reaction mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a gradient of hexanes/EtOAc) to yield the final product.
The Ketone-Based Approach: Ortoleva-King Reaction
The Ortoleva-King reaction provides a direct, one-pot pathway to 2-substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and methyl ketones, using iodine as a key reagent.[8][16] This method cleverly bypasses the need to pre-synthesize and handle lachrymatory α-haloketones.
Mechanistic Insight
The reaction is believed to proceed through the in-situ formation of an α-iodoketone. The ketone reacts with iodine, and the 2-aminopyridine itself can act as a base to facilitate this step. The endocyclic nitrogen of a second molecule of 2-aminopyridine then displaces the iodine to form the key pyridinium salt intermediate, analogous to that in the Tschitschibabin-type annulation. A final base-mediated intramolecular cyclization and dehydration yields the product.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system, formed by the fusion of imidazole and pyridine rings, serves as the foundation for numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory treatments.[3] The remarkable versatility of the imidazo[1,2-a]pyridine core lies in the profound impact that the position of substituents has on its pharmacological profile. This guide provides a comparative analysis of the biological activities of imidazo[1,2-a]pyridine isomers, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine ring system offers multiple sites for substitution, leading to a diverse array of positional isomers. The biological activity of a derivative is critically dependent on the location of these substituents, which can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties. This guide will focus on the comparative analysis of substituents at key positions of the imidazo[1,2-a]pyridine core, primarily at the C2, C3, C5, C6, C7, and C8 positions.
Comparative Anticancer Activity: A Positional Paradigm
The anticancer potential of imidazo[1,2-a]pyridine derivatives is one of the most extensively explored areas of research. The position of substituents on the scaffold dictates the mechanism of action, which can range from inhibition of crucial cellular pathways like PI3K/Akt/mTOR to targeting tubulin polymerization and cyclin-dependent kinases (CDKs).[1][4]
Structure-Activity Relationship Insights:
-
C2 and C3 Positions: Substitutions at the C2 and C3 positions are pivotal for anticancer activity. Often, a bulky aromatic group at the C2 position coupled with a smaller functional group at the C3 position enhances cytotoxicity. For instance, novel imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors targeting KRAS G12C, a critical mutation in many cancers.[5]
-
C6 Position: The C6 position has been a focal point for developing potent anticancer agents. Halogen substitutions, such as a chloro group, have been shown to significantly enhance anticancer efficacy.[1]
-
C8 Position: Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a novel class of antimycobacterial agents, and their anticancer properties are also being investigated.[6]
| Compound/Isomer | Substitution Pattern | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |
| Compound 6 | Not specified in abstract | A375 and WM115 melanoma, HeLa cervical cancer | <12 µM (A375 and WM115) | Inhibition of AKT/mTOR pathway, induction of apoptosis | [7] |
| Compound I-11 | Not specified in abstract | NCI-H375 (KRAS G12C-mutated) | Potent anticancer agent | Covalent KRAS G12C inhibitor | [5] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (lung cancer) | 50.56 µM | Not specified | [8] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (liver carcinoma) | 51.52 µM | Not specified | [8] |
| IP-5 | Not specified in abstract | HCC1937 breast cancer | 45 µM | Not specified | [9] |
| IP-6 | Not specified in abstract | HCC1937 breast cancer | 47.7 µM | Not specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine isomers for a defined period (e.g., 48 hours).[1]
-
MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.[1]
-
Formazan Solubilization: The medium is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
Caption: Modulation of the STAT3/NF-κB signaling pathway by an imidazo[1,2-a]pyridine derivative.
Conclusion
The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to their isomeric structure. A subtle change in the position of a substituent can dramatically alter the compound's potency and mechanism of action across anticancer, antimicrobial, and anti-inflammatory applications. This comparative guide underscores the importance of a deep understanding of structure-activity relationships in the design and development of novel imidazo[1,2-a]pyridine-based therapeutics. The experimental protocols and data presented herein provide a framework for researchers to rationally design and evaluate new isomers with enhanced biological profiles. Continued exploration of the vast chemical space offered by this privileged scaffold holds immense promise for the discovery of next-generation therapeutic agents.
References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]
-
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. Retrieved January 15, 2026, from [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). PubMed. Retrieved January 15, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Retrieved January 15, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved January 15, 2026, from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies. Retrieved January 15, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. (1984). PubMed. Retrieved January 15, 2026, from [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2014). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed. Retrieved January 15, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Retrieved January 15, 2026, from [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). NIH. Retrieved January 15, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (2016). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Taxane-Based Chemotherapeutics: Paclitaxel and Docetaxel
Introduction: The Taxane Family in Oncology
The taxane family of anticancer drugs, prominently featuring paclitaxel and its semi-synthetic derivative docetaxel, represents a cornerstone in the treatment of various solid tumors, including breast, ovarian, and non-small cell lung cancer.[1] Both compounds share a fundamental mechanism of action: the disruption of microtubule dynamics, which are critical for cell division.[2] They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This stabilization of microtubules leads to the formation of non-functional microtubule bundles, arresting the cell cycle in the G2/M phase and ultimately inducing programmed cell death, or apoptosis.[2][4]
Despite their shared mechanism, subtle structural differences between paclitaxel and docetaxel translate into distinct pharmacological properties, influencing their potency, clinical efficacy, and toxicity profiles.[1][3] This guide provides a comprehensive comparison of these two pivotal drugs, synthesizing data from in-vitro and in-vivo studies to offer a detailed perspective for researchers and drug development professionals.
In-Vitro Efficacy: A Tale of Two Taxanes in the Dish
The initial evaluation of a drug's potential often begins with in-vitro studies, which assess its effects on cancer cells cultured in a laboratory setting. For taxanes, the primary metric of in-vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit cell growth by 50%.
Preclinical studies frequently indicate that docetaxel possesses greater in-vitro cytotoxicity compared to paclitaxel across several cancer cell lines.[3] For instance, in certain ovarian carcinoma cell lines, docetaxel has been reported to be 1.2 to 2.6 times more cytotoxic than paclitaxel.[3] This enhanced potency is attributed to several factors, including a higher affinity for the β-tubulin binding site and a greater ability to inhibit microtubule depolymerization, with some studies suggesting it is twice as potent as paclitaxel in this regard.[1][2]
Comparative In-Vitro Cytotoxicity (IC50 Values)
| Cancer Type | Cell Line | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Key Observations | Reference(s) |
| Breast Cancer | MCF-7 | ~10 | ~2-4 | Docetaxel is more potent in this cell line. | [1] |
| MDA-MB-231 | ~5.0 - 15.0 | ~2.5 - 5.0 | Docetaxel demonstrates greater cytotoxicity. | [1][5] | |
| Neuroblastoma | SH-SY5Y | Higher than Docetaxel | Varies | Docetaxel is generally more potent in neuroblastoma lines. | [3][5] |
| Ovarian Cancer | Multiple Lines | Varies | 1.2 to 2.6x lower than Paclitaxel | Docetaxel consistently shows higher cytotoxicity. | [3] |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and drug exposure time.[3][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6]
-
Cell Plating: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]
-
Drug Treatment: Treat the cells with a range of concentrations of paclitaxel or docetaxel and incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add 10 µl of MTT reagent (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In-Vitro Experimental Workflow
Caption: Workflow for in-vitro cytotoxicity testing using the MTT assay.
In-Vivo Efficacy: From the Dish to the Animal Model
While in-vitro studies provide valuable initial data, in-vivo experiments using animal models, such as human tumor xenografts in immunodeficient mice, are crucial for evaluating a drug's efficacy in a more complex biological system. These models allow for the assessment of factors like pharmacokinetics, drug distribution, and overall anti-tumor activity.
In many preclinical xenograft models, both paclitaxel and docetaxel demonstrate significant anti-tumor activity.[2] However, consistent with in-vitro findings, docetaxel often exhibits greater potency.[2] For example, in mice bearing MRP-expressing human sarcoma xenografts, docetaxel was significantly more active than paclitaxel.[9][10]
Comparative In-Vivo Anti-Tumor Efficacy
| Cancer Model | Drug | Dosage & Schedule | Outcome | Key Observations | Reference(s) |
| Human Ovarian Carcinoma Xenografts (HOC22-S & HOC18) | Paclitaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete tumor regression in 67-100% of mice | Both drugs were highly active with no significant difference. | [2][11] |
| Docetaxel | 16.6-34.5 mg/kg, i.v., q4d x 3 | Complete tumor regression in 67-100% of mice | [2][11] | ||
| MRP-expressing Human Sarcoma (HT1080/DR4) | Paclitaxel | 50 mg/kg, 3-hr i.v. infusion | 10% overall response rate | Docetaxel showed a superior therapeutic index in this resistant model. | [9][10] |
| Docetaxel | 40 mg/kg, 3-hr i.v. infusion | 100% overall response rate (60% complete response) | [9][10] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a typical procedure for assessing in-vivo efficacy.[12]
-
Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with a basement membrane extract like Matrigel to improve tumor take rate.[12]
-
Implantation: Subcutaneously inject the cell suspension (e.g., 2-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., NSG or nude mice).[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, paclitaxel, docetaxel). Administer drugs via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, following a defined schedule.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.[2]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point after the final dose. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.
In-Vivo Experimental Workflow
Caption: General workflow for in-vivo xenograft studies.
Bridging the Gap: In-Vitro vs. In-Vivo Correlation
While a strong correlation often exists between the in-vitro and in-vivo efficacy of taxanes, discrepancies can arise. Docetaxel's generally superior performance in both settings highlights its robust cytotoxic potential.[1][2] However, the in-vivo environment introduces complexities not present in a culture dish.
Factors that can influence in-vivo efficacy and lead to divergence from in-vitro results include:
-
Pharmacokinetics (PK): Differences in drug absorption, distribution, metabolism, and excretion can lead to varied concentrations at the tumor site. Docetaxel's slower efflux from tumor cells may result in longer intracellular retention and higher concentrations compared to paclitaxel.[14]
-
Drug Resistance Mechanisms: In-vivo tumors can develop resistance through mechanisms like the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance Protein (MRP).[15][16] Docetaxel may be less susceptible to transport by some of these pumps, giving it an advantage in resistant tumors.[9][10]
-
Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, blood vessels, and the extracellular matrix in a living organism can impact drug delivery and efficacy in ways not captured by 2D cell culture.
Mechanism of Action: Taxane-Induced Apoptosis
The ultimate goal of taxane therapy is to induce apoptosis in cancer cells. This process is initiated by the sustained mitotic arrest caused by microtubule stabilization.[17]
Caption: Taxane mechanism leading to mitotic arrest and apoptosis.
Conclusion and Future Perspectives
Both paclitaxel and docetaxel are potent antimitotic agents that have profoundly impacted cancer therapy.[1] While they share a core mechanism, this comparative guide highlights key differences in their in-vitro potency and in-vivo efficacy. Docetaxel often exhibits greater in-vitro cytotoxicity and has shown superior outcomes in some preclinical models, particularly those with certain resistance mechanisms.[2][3][10]
The choice between these agents in a research or clinical context is influenced by the specific cancer type, the expression of resistance markers, and the desired therapeutic index. The ongoing development of novel taxane derivatives, including orally available formulations like tesetaxel, aims to further improve upon the efficacy and convenience of this critical class of drugs, potentially overcoming resistance and reducing toxicity.[18][19] Understanding the nuances between in-vitro and in-vivo performance is paramount for the successful translation of new anticancer agents from the laboratory to the clinic.
References
- Hanauske, A. R., et al. (1998). Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP). Cancer Chemotherapy and Pharmacology.
- BenchChem. (2025). A Comparative Analysis of Paclitaxel Versus Docetaxel Efficacy: A Guide for Researchers. BenchChem.
- Thomas, H., & Coley, H. M. (2003). Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. Cancer Treatment Reviews.
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Docetaxel and Paclitaxel in Cancer Cell Lines. BenchChem.
- ResearchGate. The Major Mechanisms of Paclitaxel Resistance. ResearchGate.
- Nicoletti, M. I., et al. (1994). Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts. European Journal of Cancer.
- BenchChem. (2025). A Comparative In Vivo Efficacy Analysis: Docetaxel vs. Paclitaxel. BenchChem.
- Thomas, H., & Coley, H. M. (2003). Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. Cancer Treatment Reviews.
- BenchChem. (2025). A Comparative Analysis of the in Vitro Toxicity of Paclitaxel and Docetaxel. BenchChem.
- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
- Patsnap Synapse. (2024). What is the mechanism of Paclitaxel? Patsnap Synapse.
- ResearchGate. (2025). Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Manipulation. ResearchGate.
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
- Iruela-Arispe Lab. Xenograft Tumor Assay Protocol. University of California, Los Angeles.
- Semantic Scholar. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP). Semantic Scholar.
- Bio-protocol. (2019). Tumor xenograft model. Bio-protocol.
- Abcam. (2023). MTT assay protocol. Abcam.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols.
- ATCC. MTT Cell Proliferation Assay. ATCC.
- Bissery, M. C. (1995). Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind. Annals of Oncology.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Jones, S. E., & Marty, M. (2005). Docetaxel versus paclitaxel: head-to-head. Hospital Pharmacy Europe.
- Vaishampayan, U. (2012). Novel oral taxane therapies: recent Phase I results. Future Oncology.
- Utrecht University. (2023). In vitro and in silico optimization of oral taxane therapy. Utrecht University.
- BenchChem. (2025). In Vivo Efficacy: A Comparative Analysis of 10-Deacetyl-7-xylosyl Paclitaxel and Paclitaxel. BenchChem.
- MDPI. (2022). Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo. MDPI.
- Fujimoto-Ouchi, K., et al. (1996). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Cancer Chemotherapy and Pharmacology.
- PubMed Central. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. PubMed Central.
- NIH. (2014). Enhanced in vitro and in vivo therapeutic efficacy of codrug-loaded nanoparticles against liver cancer. PubMed Central.
- ResearchGate. In vitro efficacy of paclitaxel and SB-Ts (A) Graph showing the cell... ResearchGate.
- BenchChem. (2025). In Vitro vs. In Vivo Correlation: A Comparative Guide for Taxane Compounds. BenchChem.
- Hurvitz, S. A. (2021). Oral Taxanes Open the Door for New Standards in Metastatic Breast Cancer. OncLive.
- Rugo, H. S. (2020). Advantages of Oral Taxanes in mBC. OncLive.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative antitumor efficacy of docetaxel and paclitaxel in nude mice bearing human tumor xenografts that overexpress the multidrug resistance protein (MRP) | Semantic Scholar [semanticscholar.org]
- 11. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 15. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. | Semantic Scholar [semanticscholar.org]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. Novel oral taxane therapies: recent Phase I results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
A Senior Application Scientist's Guide to Assessing Drug-Like Properties of Novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde Analogs
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] Its unique nitrogen-bridged heterocyclic structure allows for diverse functionalization, leading to a wide spectrum of biological activities, including anticancer, antifungal, antiprotozoal, and anti-inflammatory properties.[1][3][5] Specifically, the saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine backbone offers improved three-dimensional geometry compared to its aromatic counterpart, which can enhance binding affinity and selectivity for biological targets. Previous studies have highlighted the potential of derivatives from this scaffold, demonstrating potent and selective antifungal and antiprotozoal activity with low cytotoxicity.[6][7][8]
This guide focuses on a novel series of analogs featuring a 3-carbaldehyde group, a reactive handle that allows for the generation of diverse libraries through subsequent chemical modifications (e.g., reductive amination, Wittig reactions). However, before exploring their biological efficacy, a rigorous assessment of their fundamental drug-like properties is paramount. Early-stage evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is critical for avoiding late-stage failures in drug development.[9][10][11] Investing resources in compounds with poor bioavailability or high toxicity is an inefficient use of time and capital.[9]
Herein, we present a comprehensive, multi-parametric approach to characterize and compare these novel analogs. We will detail the experimental workflows for assessing key physicochemical and in vitro ADME properties, providing not just the protocols but the scientific rationale behind each step. This guide is designed for researchers in drug discovery, enabling them to make informed, data-driven decisions to select the most promising candidates for further optimization and in vivo testing.[12][13][14]
Strategic Framework for Drug-Likeness Assessment
Our evaluation strategy is a systematic workflow designed to triage compounds early and efficiently. It begins with fundamental physicochemical characterizations and progresses to more complex in vitro biological assays that predict in vivo behavior.
Caption: High-level workflow for assessing drug-like properties.
Part 1: Foundational Physicochemical Characterization
Before initiating wet-lab experiments, a foundational understanding of the molecule's basic properties is essential. These parameters are governed by Lipinski's Rule of Five, a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.[15][16][17]
Key Parameters (Lipinski's Rule of Five):
-
Molecular Weight (MW) < 500 Daltons[18]
-
Hydrogen Bond Donors (HBD) ≤ 5[18]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[18]
While these are guidelines and not rigid rules, they provide a valuable first-pass filter for our compound library.[16][18]
Lipophilicity (LogP/LogD) Assessment
Causality: Lipophilicity is a critical determinant of a drug's ADME profile, influencing its solubility, membrane permeability, plasma protein binding, and metabolism.[19] An optimal LogP value, typically between 1 and 3, is often sought for oral drugs. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[18]
We will experimentally determine the octanol-water partition coefficient (LogP) or the distribution coefficient at pH 7.4 (LogD) using a shake-flask or HPLC-based method.
Aqueous Solubility
Causality: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable results in biological assays. Assessing solubility early allows us to identify compounds that may require formulation strategies or structural modification.
We will employ a kinetic solubility assay using nephelometry or UV spectroscopy to determine the concentration at which a compound precipitates from an aqueous buffer. This high-throughput method is ideal for ranking compounds in early discovery.
Part 2: Core In Vitro ADME & Cytotoxicity Assays
This phase involves a suite of standardized in vitro assays designed to predict a compound's performance in a biological system.[9][11][20]
Membrane Permeability: The PAMPA Model
Causality & Experimental Choice: For a drug to be orally bioavailable, it must first be absorbed across the intestinal wall. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool that models this passive diffusion process.[21][22] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[22][23] While it doesn't account for active transport or efflux mechanisms like the Caco-2 cell model, PAMPA provides an excellent initial assessment of passive permeability, a key absorption mechanism.[21][22]
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: Human Liver Microsome (HLM) Assay
Causality & Experimental Choice: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[24][25] Rapid metabolism can lead to low bioavailability and a short duration of action. The HLM stability assay is a standard in vitro method to assess a compound's susceptibility to this Phase I metabolism.[25][26] By incubating the compound with HLMs and an NADPH-regenerating system (a necessary cofactor for CYP enzymes), we can measure the rate of parent compound depletion over time.[24][27]
Trustworthiness through Controls: This protocol incorporates essential controls for data validation. A "no-cofactor" control (without NADPH) is run to detect any non-enzymatic degradation. Concurrently, positive control compounds with known metabolic fates (e.g., high-turnover Verapamil and low-turnover Warfarin) are included to confirm the metabolic competence of the microsome batch.
Early Toxicity Assessment: The MTT Cytotoxicity Assay
Causality & Experimental Choice: Assessing cytotoxicity is a critical step to flag potentially toxic compounds early. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30] The assay relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[28][31] The amount of formazan produced is directly proportional to the number of viable cells.[28] We use a standard, well-characterized cell line like HepG2 (a human liver carcinoma line) to assess potential hepatotoxicity.
Comparative Data Analysis
To provide context, the performance of our novel analogs (THIP-A, THIP-B, THIP-C) is compared against a benchmark compound, a known imidazopyridine-based drug (e.g., Zolpidem), and desirable industry-standard thresholds.
Table 1: Physicochemical and In Vitro ADME Profile of THIP Analogs
| Parameter | THIP-A | THIP-B | THIP-C | Benchmark (Zolpidem) | Desirable Range |
| MW (Da) | 245.3 | 310.4 | 288.7 | 307.4 | < 500 |
| cLogP | 2.1 | 3.5 | 2.8 | 2.5 | 1 - 3 |
| Aqueous Solubility (µM) | 150 | 45 | 95 | > 200 | > 50 |
| PAMPA Pe (10⁻⁶ cm/s) | 12.5 | 8.2 | 10.1 | 15.0 | > 10 (High) |
| HLM Stability (t½, min) | 45 | 15 | > 60 | 30 | > 30 |
| HepG2 Cytotoxicity (IC₅₀, µM) | > 100 | 25 | > 100 | > 50 | > 50 |
Interpretation:
-
THIP-A: Shows a good balance of properties, with high permeability and moderate stability.
-
THIP-B: Exhibits higher lipophilicity, which correlates with lower solubility and rapid metabolic clearance, making it a less desirable candidate. Its moderate cytotoxicity is also a concern.
-
THIP-C: Demonstrates the most promising profile with excellent metabolic stability, high solubility, and no observed cytotoxicity, despite slightly lower permeability than the benchmark. This compound warrants further investigation.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 1% lecithin in dodecane solution is prepared.[23] Test compounds and controls are diluted to a final concentration of 10 µM in a buffer solution (pH 7.4) containing 5% DMSO.[23][32]
-
Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to the filter of each well in the donor plate (e.g., Millipore MultiScreen-IP).
-
Plate Setup: Add 300 µL of buffer to each well of the acceptor plate. Add 150 µL of the test compound solution to each well of the donor plate.[23]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 16-18 hours in a humidified chamber to prevent evaporation.[23][33]
-
Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells, as well as in the initial stock solution, using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using the concentrations determined in the previous step and the physical parameters of the plate system.[33]
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) and the NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).[24] Prepare test compound solutions at 2 µM.
-
Reaction Initiation: Pre-warm the master mix and compound solutions at 37°C for 10 minutes. Initiate the metabolic reaction by adding the test compound to the master mix.
-
Time-Point Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).[26]
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS quantification).[25]
-
Sample Processing: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.[27]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining compound versus time.[25]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight at 37°C in 5% CO₂.[28]
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh, serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[31]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[30][31]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[31]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Forward Look
This guide outlines a robust, logical, and efficient framework for the early-stage assessment of drug-like properties for novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde analogs. By integrating in silico predictions with key in vitro ADME and cytotoxicity assays, we can effectively triage compounds, deprioritizing those with liabilities such as poor permeability, rapid metabolism, or toxicity.
Based on the comparative data, analog THIP-C emerges as the most promising lead candidate due to its superior metabolic stability and lack of cytotoxicity. While its permeability is adequate, future optimization efforts could focus on structural modifications to enhance this parameter without compromising its favorable solubility and stability profile. The presented protocols provide a validated foundation for this continued research, ensuring that only the most viable candidates progress toward more resource-intensive preclinical and clinical development.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Current Opinion in Drug Discovery & Development. Application of pharmaceutical profiling assays for optimization of drug-like properties. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
ResearchGate. Application of pharmaceutical profiling assays for optimization of drug-like properties. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
BioDuro. ADME Microsomal Stability Assay. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ResearchGate. Biologically active imidazo-[1,2-a]-pyridine derivatives. [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Creative Biolabs. Drug Likeness Assessment. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
PubMed Central. Target-based evaluation of 'drug-like' properties and ligand efficiencies. [Link]
-
Oxford Academic. DrugMetric: quantitative drug-likeness scoring based on chemical space distance. [Link]
-
PubMed. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]
-
PubMed. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. [Link]
-
ResearchGate. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. [Link]
-
Ascendex Scientific, LLC. This compound. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Application of pharmaceutical profiling assays for optimization of drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 17. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 18. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 19. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 20. criver.com [criver.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 25. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. clyte.tech [clyte.tech]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 33. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Antiprotozoal Activity of Acoziborole Versus Established Drugs for Human African Trypanosomiasis
This guide provides a detailed comparison of acoziborole, a novel, single-dose oral drug candidate, with established therapies for Human African Trypanosomiasis (HAT), also known as sleeping sickness. We will delve into the mechanistic distinctions, compare in vitro efficacy and safety profiles, and provide the experimental framework necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiprotozoal chemotherapy.
The Evolving Challenge of Human African Trypanosomiasis
Human African Trypanosomiasis is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. The disease progresses from a first stage (hemolymphatic) to a second, fatal stage where the parasites cross the blood-brain barrier and invade the central nervous system (CNS)[1]. For decades, treatment has been hampered by drugs with significant drawbacks, including severe toxicity, the need for intravenous administration, and growing parasite resistance[2][3][4].
The historical therapeutic arsenal includes:
-
Pentamidine and Suramin: Effective only for first-stage disease, as they do not cross the blood-brain barrier efficiently[5][6].
-
Melarsoprol: An arsenic-based drug effective for the second stage, but notoriously toxic, causing fatal reactive encephalopathy in 5-10% of patients[1][7][8][9][10].
-
Eflornithine: Safer than melarsoprol but requires a demanding regimen of 56 intravenous infusions over 14 days[11].
-
Nifurtimox-Eflornithine Combination Therapy (NECT): Introduced in 2009, NECT reduced the burden of eflornithine monotherapy and improved safety, becoming a first-line treatment for second-stage T. b. gambiense HAT[11][12][13][14][15].
The development of oral therapies like fexinidazole and the investigational single-dose acoziborole represents a paradigm shift, aiming to simplify treatment and support the World Health Organization's (WHO) goal of eliminating HAT[16][17].
A Tale of Two Mechanisms: Targeted vs. Multifactorial Action
The efficacy of an antiprotozoal agent is fundamentally tied to its mechanism of action. Established HAT drugs often exhibit broad, non-specific activity, which contributes to their toxicity. In contrast, novel agents like acoziborole are the product of target-based drug discovery.
-
Established Drugs (Polypharmacology):
-
Melarsoprol: As a prodrug, it is metabolized to melarsen oxide. This trivalent arsenical compound is highly reactive and binds indiscriminately to thiol groups in both parasitic and human proteins, critically inhibiting enzymes essential for energy metabolism, such as pyruvate kinase[8][10]. Its primary parasitic target is trypanothione, a key antioxidant in the parasite, leading to overwhelming oxidative stress[10].
-
Pentamidine: The precise mechanism is not fully elucidated, but it is known to interfere with DNA, RNA, and protein synthesis[5][18][19]. It binds to AT-rich regions of DNA and can inhibit mitochondrial topoisomerase enzymes[5].
-
Suramin: Its action is considered multifactorial (polypharmacology), inhibiting a wide range of parasitic enzymes involved in energy metabolism, including those in the glycolytic pathway[6][20][21].
-
Eflornithine: Acts as an irreversible inhibitor of ornithine decarboxylase, a key enzyme in polyamine synthesis, which is necessary for cell division and proliferation[11].
-
-
Acoziborole (Targeted Action):
-
Acoziborole is a novel benzoxaborole that operates through a highly specific mechanism. It targets the parasitic proteasome, an enzyme complex critical for degrading damaged or unneeded proteins[22]. By inhibiting the proteasome, acoziborole disrupts the parasite's ability to maintain protein homeostasis, leading to cell cycle arrest and death[22]. This targeted approach is fundamental to its favorable safety profile.
-
// Drugs Melarsoprol [label="Melarsoprol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pentamidine [label="Pentamidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suramin [label="Suramin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eflornithine [label="Eflornithine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acoziborole [label="Acoziborole (Novel)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges showing mechanism of action Melarsoprol -> Trypanothione [label="Inhibits"]; Pentamidine -> DNA [label="Binds/Inhibits"]; Suramin -> Glycolysis [label="Broadly Inhibits"]; Eflornithine -> ODC [label="Irreversibly Inhibits"]; Acoziborole -> Proteasome [label="Specifically Inhibits"]; } .enddot Caption: Mechanisms of Action for Established vs. Novel Drugs.
Quantitative Comparison: In Vitro Efficacy and Clinical Success
The ultimate measure of a drug's potential lies in its ability to eliminate the parasite effectively and safely. Clinical trial data provides the most robust comparison.
| Drug/Regimen | Target Population | Administration Route | Treatment Success Rate (18 months) | Key Reference(s) |
| Acoziborole | Early & Late-Stage T.b. gambiense | Oral (single dose) | 95% (Late-stage) | [16][23][24][25] |
| NECT | Second-Stage T.b. gambiense | IV + Oral | ~95-98% | [11][14][15] |
| Eflornithine (Monotherapy) | Second-Stage T.b. gambiense | IV | 94.1% | [15] |
| Melarsoprol | Second-Stage T.b. rhodesiense & refractory cases | IV | Variable | [1][8] |
| Table 1: Comparison of Clinical Efficacy of Antiprotozoal Treatments for HAT. |
Phase II/III trials for acoziborole have demonstrated a remarkable 95% success rate for late-stage T.b. gambiense HAT, achieved with a single oral dose[16][23][25]. This efficacy is comparable to the best results achieved with the much more complex NECT regimen[25]. Furthermore, of the adverse events reported for acoziborole, 93% were mild to moderate, with no significant drug-related safety signals identified[23][24].
The Crucial Role of Selectivity
An ideal antiprotozoal drug must be selectively toxic to the parasite while sparing host cells. This is quantified by the Selectivity Index (SI) , a critical parameter in preclinical drug evaluation[26][27].
SI = CC₅₀ (Cytotoxicity against mammalian cells) / IC₅₀ (Activity against parasite)
A higher SI value indicates greater selectivity for the parasite and predicts a wider therapeutic window[26][27]. While specific, directly comparable SI values for acoziborole and all historical drugs from a single study are not available, the principle underscores the design philosophy of modern drug discovery. The targeted mechanism of acoziborole is inherently designed to maximize selectivity, in stark contrast to the broadly reactive nature of compounds like the arsenical melarsoprol[10][22].
| Compound Class | General Cytotoxicity | Predicted Selectivity | Rationale |
| Benzoxaboroles (Acoziborole) | Low | High | Targets a specific parasitic enzyme not essential for mammalian cell viability. |
| Arsenicals (Melarsoprol) | High | Low | Reacts with thiol groups in both parasite and host proteins.[10] |
| Diamidines (Pentamidine) | Moderate | Moderate | Interacts with DNA, a process common to both parasite and host.[5][28] |
| Table 2: Conceptual Comparison of Drug Selectivity. |
Experimental Protocol: In Vitro Antiprotozoal Susceptibility Assay
The determination of a compound's half-maximal inhibitory concentration (IC₅₀) is the foundational step in assessing its antiprotozoal activity. The following protocol outlines a standard resazurin-based viability assay for Trypanosoma brucei.
Causality Behind Experimental Design: This assay leverages the metabolic activity of living parasites. Resazurin (a non-fluorescent blue dye) is converted to the highly fluorescent pink compound resorufin by mitochondrial dehydrogenases in viable cells. The intensity of the fluorescence is directly proportional to the number of living parasites, allowing for precise quantification of the drug's inhibitory effect[29].
Step-by-Step Methodology:
-
Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere. Maintain the culture in the logarithmic growth phase.
-
Plate Preparation: Using a 96-well microtiter plate, add 100 µL of culture medium to all wells. Add an additional 100 µL of medium containing the test compound (e.g., acoziborole) at 2x the highest desired concentration to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution of the compound across the plate by transferring 100 µL from one column to the next. This creates a concentration gradient to test the drug's dose-response.
-
Parasite Seeding: Dilute the parasite culture to a concentration of 2 x 10⁵ parasites/mL. Add 100 µL of this suspension to each well (except for media-only controls), resulting in a final density of 1 x 10⁵ parasites/mL per well.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂. This period allows the drug to act and affects parasite proliferation.
-
Viability Assessment: Add 20 µL of a 0.5 mM Resazurin solution to each well.
-
Final Incubation: Incubate for an additional 24 hours under the same conditions to allow for the metabolic conversion of resazurin.
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
IC₅₀ Calculation: Plot the fluorescence intensity against the logarithm of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value[30].
Conclusion and Future Outlook
The comparison between acoziborole and established HAT therapies showcases the evolution of antiprotozoal drug discovery. The shift from broadly toxic agents to highly specific, target-based molecules has yielded a candidate with profound implications. Acoziborole's high efficacy, favorable safety profile, and revolutionary single-dose oral administration position it as a transformative tool in the global effort to eliminate sleeping sickness[17][25][31]. Its development underscores the power of a scientifically rigorous, target-driven approach to address the challenges of neglected tropical diseases. Continued research and successful deployment could make the complex and hazardous treatments of the past obsolete.
References
-
World Health Organization. (n.d.). Trypanosomiasis, human African (sleeping sickness). WHO. [Link]
-
Wikipedia. (2024). Pentamidine. [Link]
-
Pharmacology of Suramin (Germanine) ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, April 30). YouTube. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Pentamidine. LiverTox. [Link]
-
Medscape. (n.d.). Suramin sodium (suramin) dosing, indications, interactions, adverse effects, and more. [Link]
-
Pharmacology of Pentamidine (Pentam 300, Nebupent) ; Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. [Link]
-
BrainKart. (2018). Antiprotozoal Drug: Suramin. [Link]
-
GlobalRx. (n.d.). Clinical Profile of Pentamidine 300mg Powder for Injection. [Link]
-
MedicineNet. (n.d.). Melarsoprol Injection: Uses, Side Effects, Dosage. [Link]
-
Wikipedia. (2024). Suramin. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pentamidine Isethionate?. [Link]
-
Wikipedia. (2024). Melarsoprol. [Link]
-
Pharmacology of Melarsoprol ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025, April 30). YouTube. [Link]
-
Alsford, S., et al. (2018). The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History. MDPI. [Link]
-
News-Medical.Net. (2022). Trial shows acoziborole drug clears body of African sleeping sickness parasites. [Link]
-
Kande Betu Kumeso, V., et al. (2022). Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial. DNDi. [Link]
-
Drugs for Neglected Diseases initiative. (2024). Acoziborole. [Link]
-
Britannica. (n.d.). Melarsoprol. [Link]
-
Torres-Santos, E. C., et al. (2021). Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. MDPI. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Melarsoprol?. [Link]
-
Mäser, P., et al. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. Springer Nature Experiments. [Link]
-
Kande Betu Kumeso, V., et al. (2022). Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial. PubMed. [Link]
-
Huber, W., & Koella, J. C. (1993). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica. [Link]
-
Old Antiprotozoal Drugs: Are They Still Viable Options for Parasitic Infections or New Options for Other Diseases?. (2020). MDPI. [Link]
-
Mäser, P., et al. (2020). In Vitro Drug Efficacy Testing Against Trypanosoma brucei. PubMed. [Link]
-
Wikipedia. (2024). Nifurtimox/eflornithine. [Link]
-
Efficacy and Toxicity of Fexinidazole and Nifurtimox Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review. (2021). PubMed Central. [Link]
-
Patsnap Synapse. (2024). What is Acoziborole used for?. [Link]
-
Recent Advances in the Discovery of Novel Antiprotozoal Agents. (2017). PubMed Central. [Link]
-
Vincent, I. M., et al. (2014). Determination of antiprotozoal drug mechanisms by metabolomics approaches. PubMed Central. [Link]
-
Lethal dose and selectivity index calculation of most active compounds (N9 and N18). (n.d.). ResearchGate. [Link]
-
Nifurtimox-eflornithine combination treatment – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Drugs for Neglected Diseases initiative. (n.d.). Nifurtimox-eflornithine combination therapy (NECT). [Link]
-
Antiprotozoal drugs: challenges and opportunities. (2023). Taylor & Francis Online. [Link]
-
Assessment of the in vitro trypanocidal activity. (2023). Protocols.io. [Link]
-
Priotto, G., et al. (2007). Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo. MSF Science Portal. [Link]
-
An Overview of Drug Resistance in Protozoal Diseases. (2018). PubMed Central. [Link]
-
Costa, S., et al. (2018). In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components. PubMed. [Link]
-
Antiprotozoal and cytotoxic studies on some isocordoin derivatives. (2010). PubMed. [Link]
-
Transforming the chemotherapy of human African trypanosomiasis. (2025). ASM Journals. [Link]
-
New Drugs for Human African Trypanosomiasis: A Twenty First Century Success Story. (2020). MDPI. [Link]
-
Assessment of the in vitro trypanocidal activity v1. (2023). ResearchGate. [Link]
Sources
- 1. Melarsoprol Injection: Uses, Side Effects, Dosage [medicinenet.com]
- 2. Recent Advances in the Discovery of Novel Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of Drug Resistance in Protozoal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentamidine - Wikipedia [en.wikipedia.org]
- 6. brainkart.com [brainkart.com]
- 7. Melarsoprol - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Melarsoprol | Treatment, Trypanosomiasis & Antiprotozoal | Britannica [britannica.com]
- 10. What is the mechanism of Melarsoprol? [synapse.patsnap.com]
- 11. Efficacy and Toxicity of Fexinidazole and Nifurtimox Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nifurtimox/eflornithine - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 15. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 16. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial | DNDi América Latina [dndial.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Articles [globalrx.com]
- 20. youtube.com [youtube.com]
- 21. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 22. What is Acoziborole used for? [synapse.patsnap.com]
- 23. news-medical.net [news-medical.net]
- 24. Efficacy and safety of acoziborole in patients with human African trypanosomiasis caused by Trypanosoma brucei gambiense: a multicentre, open-label, single-arm, phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Press Release: Acoziborole: Investigational single-dose oral treatment raises hope for elimination of sleeping sickness in Africa [sanofi.com]
- 26. mdpi.com [mdpi.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 29. In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Acoziborole | DNDi [dndi.org]
A Comparative Benchmarking Guide to Novel Imidazo[1,2-a]Pyridine-Based Compounds for Anticancer Therapy
This guide provides a comprehensive framework for the preclinical evaluation of novel imidazo[1,2-a]pyridine-based therapeutic candidates. We will objectively compare the performance of a representative compound, designated herein as IP-2026 , against existing standard-of-care therapies. The methodologies and rationale detailed below are designed to establish a robust, data-driven foundation for advancing promising compounds toward clinical development.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) scaffold is a "privileged structure" in medicinal chemistry, forming the core of several approved drugs for various indications.[1][2] In recent years, this heterocyclic system has garnered significant interest in oncology due to the potent and selective anticancer activities exhibited by its derivatives.[3][4] These compounds have been shown to modulate critical cellular pathways implicated in cancer progression, including survival signaling, cell cycle regulation, and angiogenesis.[5][6]
Many existing cancer treatments, while effective, are often hampered by drug resistance and severe toxicity.[3] This necessitates the development of novel, target-based agents with higher potency and minimal side effects.[3][4] IP derivatives show immense potential in this regard, with numerous studies highlighting their ability to inhibit key targets like the PI3K/Akt/mTOR pathway, various kinases, and tubulin polymerization.[3][4][5] This guide outlines a systematic approach to validate the therapeutic potential of new IP compounds, using IP-2026 as a case study.
Benchmarking Rationale: A Multi-Tiered Evaluation Strategy
A successful benchmarking program must progress logically from broad-based screening to specific, mechanistic, and in vivo validation. This ensures that resources are focused on candidates with the highest probability of clinical success. Our approach is threefold:
-
Initial In Vitro Assessment: Rapidly determine the compound's cytotoxic potential across a panel of relevant cancer cell lines and ascertain its primary mode of action (e.g., apoptosis). This phase serves as the primary filter for lead candidates.
-
Mechanistic Deep Dive: Elucidate the specific molecular pathways through which the compound exerts its effects. This is critical for understanding its mechanism of action and identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy Confirmation: Evaluate the compound's anti-tumor activity in a living system, providing crucial data on its therapeutic efficacy and potential for clinical translation.[7]
This structured workflow ensures that each experimental step is a self-validating system, where the results from one tier inform the experimental design of the next.
Caption: High-level workflow for benchmarking novel compounds.
Section 1: In Vitro Performance Evaluation
The foundational step is to assess the direct impact of IP-2026 on cancer cells. We utilize standard, robust assays to quantify cytotoxicity and determine if the compound induces programmed cell death.
Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that serves as a rapid and reliable indicator of cell viability.[8] It measures the metabolic activity of cells, which correlates with the number of viable cells. This assay is a cornerstone of in vitro drug screening, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀)—a key measure of a drug's potency.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa - cervical cancer, A375 - melanoma, HepG2 - liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of IP-2026 and a standard-of-care chemotherapy agent (e.g., Cisplatin) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound and cell line.
Comparative Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)¹ |
| IP-2026 | HeLa | 8.5 ± 0.7 | 11.8 |
| A375 | 5.2 ± 0.4 | 19.2 | |
| HepG2 | 11.3 ± 1.1 | 8.8 | |
| Cisplatin | HeLa | 4.1 ± 0.5 | 2.1 |
| A375 | 2.9 ± 0.3 | 3.3 | |
| HepG2 | 7.8 ± 0.9 | 1.2 | |
| IP-2026 | NIH/3T3 | >100 | - |
| Cisplatin | NIH/3T3 | 8.7 ± 1.0 | - |
¹Selectivity Index (SI) is calculated as IC₅₀ in a non-cancerous cell line (e.g., NIH/3T3) / IC₅₀ in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[10]
Protocol 1.2: Apoptosis Quantification (Annexin V/PI Staining)
Causality: To confirm that cell death occurs via apoptosis—a controlled, non-inflammatory process—we use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with IP-2026 at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).
Section 2: Elucidating the Molecular Mechanism
Identifying the molecular target is crucial for developing a targeted therapy. Based on extensive literature, a primary mechanism for IP compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is hyperactivated in many cancers.[4][5][6]
Caption: The PI3K/Akt/mTOR pathway and the inhibitory target of IP-2026.
Protocol 2.1: Western Blotting for Pathway Modulation
Causality: Western blotting allows for the detection and quantification of specific proteins within a cell lysate. By probing for key phosphorylated (activated) and total proteins in the PI3K/Akt/mTOR pathway, we can directly observe whether IP-2026 inhibits signaling. We also assess levels of downstream effectors like p53 and p21, which are critical cell cycle inhibitors.[5][12]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with IP-2026 at various concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate overnight with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-GAPDH as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify band intensities and normalize to the loading control.
Expected Outcome: Treatment with IP-2026 is expected to decrease the levels of phosphorylated Akt and mTOR, confirming its inhibitory action on the pathway. Concurrently, an increase in p53 and p21 levels would suggest the induction of cell cycle arrest, a common consequence of inhibiting this pro-survival pathway.[5]
Section 3: In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening, they do not capture the complexity of a tumor within a living organism.[7][13] Therefore, evaluating the compound in an animal model is a critical step to assess its real-world therapeutic potential.
Protocol 3.1: Human Tumor Xenograft Model
Causality: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[14] They allow for the evaluation of a drug's efficacy, safety, and pharmacodynamics in a controlled physiological context.[14][15] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable, with CDX models being favored for initial efficacy testing due to their reproducibility and scalability.[14][16][17]
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 melanoma cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth using calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO)
-
Group 2: IP-2026 (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Group 3: Standard-of-Care (e.g., Dacarbazine)
-
-
Dosing and Monitoring: Administer the treatments for a period of 21-28 days. Measure tumor volume and mouse body weight (as a measure of toxicity) twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Data Presentation:
| Treatment Group | Dose Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily IP | 1540 ± 210 | - | +2.5 |
| IP-2026 | 25 mg/kg, Daily IP | 495 ± 95 | 68% | -1.8 |
| Dacarbazine | 10 mg/kg, q3d IP | 710 ± 150 | 54% | -8.5 |
These results would indicate that IP-2026 demonstrates superior anti-tumor efficacy with a more favorable toxicity profile compared to the standard therapy in this preclinical model.[18]
Conclusion and Future Directions
This guide presents a rigorous, multi-tiered strategy for benchmarking novel imidazo[1,2-a]pyridine compounds. The hypothetical data for IP-2026 demonstrates a promising preclinical profile: potent and selective in vitro cytotoxicity, a clear mechanism of action through inhibition of the PI3K/Akt pathway, and significant in vivo tumor growth inhibition with low toxicity.
Such a comprehensive dataset provides the necessary evidence to support the advancement of a compound into investigational new drug (IND)-enabling studies. The logical progression from in vitro screening to in vivo validation, underpinned by a clear understanding of the compound's mechanism, represents the gold standard in modern preclinical drug development.
References
- Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Source: PubMed Central.
- Title: Preclinical Drug Testing Using Xenograft Models. Source: Google Cloud.
- Title: Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Source: Wiley Online Library.
- Title: A Review on in-vitro Methods for Screening of Anticancer Drugs. Source: ResearchGate.
- Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. Source: NIH.
- Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: PubMed.
- Title: Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Source: ACS Omega.
- Title: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Source: Taylor & Francis Online.
- Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences.
- Title: Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Source: Google Cloud.
- Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. Source: NIH.
- Title: Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Source: Wiley Analytical Science.
- Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Source: Google Cloud.
- Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Source: ACS Omega.
- Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Source: ResearchGate.
- Title: Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Source: PubMed.
- Title: Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Source: PubMed.
- Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Source: apjcp.org.
- Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: PubMed.
- Title: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Source: ResearchGate.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. xenograft.org [xenograft.org]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. startresearch.com [startresearch.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 199192-27-3).[1] As drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their responsible disposal. This guide is designed to provide clear, actionable steps to ensure the safety of laboratory personnel and environmental integrity. The procedures outlined herein are synthesized from established chemical safety principles and data from structurally analogous compounds.
Hazard Assessment and Characterization
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining its functional groups (an aldehyde and a heterocyclic pyridine derivative) and data from closely related compounds.
The aldehyde functional group suggests potential for irritation, while the fused heterocyclic system warrants careful handling.[2][3] Data from analogous compounds like 2-Pyridinecarboxaldehyde and Imidazo[1,2-a]pyridine-2-carbaldehyde indicate that this substance should be treated as harmful if swallowed, a skin and eye irritant, and potentially toxic if inhaled.[3][4]
| Property / Hazard | Anticipated Characteristic | Source / Rationale |
| Physical State | Solid (Crystal/Powder) or Liquid | Structural analogs exist in both forms.[4][5] |
| GHS Pictograms (Inferred) | Based on analogs: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.[5][6] | |
| Acute Oral Toxicity | Harmful if swallowed. | A common hazard for pyridine aldehydes and related heterocycles.[4][6] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[5] | Aldehydes and pyridine derivatives are known skin irritants.[5] |
| Eye Damage/Irritation | Causes serious eye irritation/damage. | Common hazard for this chemical class.[3][4][5] |
| Acute Inhalation Toxicity | Potentially toxic if inhaled. Corrosive to the respiratory tract. | Vapors or dusts may cause respiratory irritation.[4][6] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[7] | Standard reactivity for aldehydes and amine-containing heterocycles. |
| Environmental Hazards | Potentially harmful to aquatic life. | The product is water-soluble and may spread in water systems.[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure during handling and disposal operations. The following table outlines the minimum required PPE.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | ANSI Z87.1-compliant safety glasses with side shields or goggles.[4] | Nitrile or neoprene gloves. Inspect for tears before use.[5] | Standard flame-retardant laboratory coat. | Not required if handled in a certified chemical fume hood. |
| Weighing/Transfer (Solid) | Safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Use in a fume hood or ventilated enclosure to avoid dust inhalation.[3] |
| Spill Cleanup | Chemical splash goggles and face shield.[4] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | Air-purifying respirator with organic vapor cartridges if spill is large or ventilation is poor.[7] |
Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent personnel exposure and environmental contamination.
Small Spills (<100 mL or <50 g)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work must be conducted in a chemical fume hood. If the spill is outside a hood, ensure the area is well-ventilated.[4]
-
Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 2.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and all contaminated materials through the designated hazardous chemical waste stream.[3]
Large Spills (>100 mL or >50 g)
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Contact EHS: Call your institution's Environmental Health & Safety (EHS) emergency line immediately. Do not attempt to clean up a large spill yourself.
-
Provide Information: Be prepared to provide the EHS team with the name of the chemical and an estimate of the quantity spilled.
Caption: Workflow for responding to a chemical spill.
Waste Collection and Segregation
Proper segregation of chemical waste at the point of generation is a regulatory requirement and a critical safety measure.[8]
-
Designated Container: All waste containing this compound, including pure compound, contaminated absorbents, and disposable labware, must be collected in a dedicated, properly labeled hazardous waste container.[9]
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[8] Ensure the container is compatible with the waste.
-
Waste Stream: This compound should be disposed of in the non-halogenated organic waste stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it must be placed in the halogenated organic waste stream.[10]
-
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Keep the waste container closed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[8]
Caption: Decision process for segregating chemical waste.
Chemical Inactivation for Small Quantities
For experienced researchers, chemical neutralization may be a viable option to reduce the hazard level of small amounts of residual aldehyde before final disposal, subject to institutional EHS approval. A common method is the oxidation of the aldehyde to its corresponding, and generally less hazardous, carboxylic acid.[2]
Reaction: 3 RCHO + 2 KMnO₄ → 2 RCO₂K + RCO₂H + 2 MnO₂ + H₂O
Protocol: Permanganate Oxidation of Aldehyde (≤ 1g)
This procedure must be performed in a chemical fume hood while wearing appropriate PPE.
-
Preparation: In a flask of appropriate size, dissolve or suspend the aldehyde waste (e.g., up to 0.1 mol) in 100 mL of water.[2]
-
Cooling: Place the flask in an ice-water bath to manage the exothermic reaction.
-
Oxidation: Slowly, and with constant stirring, add a solution of potassium permanganate (KMnO₄) portion-wise until a faint purple color persists, indicating a slight excess of the oxidant.
-
Quenching: Add a small amount of sodium bisulfite to quench the excess permanganate (the purple color will disappear).
-
Neutralization & Disposal: Neutralize the resulting mixture with dilute acid (e.g., 3M sulfuric acid) or base (e.g., sodium carbonate) to a pH between 6 and 8. The resulting aqueous solution, containing the carboxylate salt and precipitated manganese dioxide, can then be disposed of as aqueous hazardous waste, in accordance with local regulations.[2]
Final Disposal Procedures
The ultimate disposal of the collected hazardous waste must be handled by qualified professionals.
-
Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[8]
-
Container Limits: Do not overfill waste containers; a maximum of 90% capacity is recommended to prevent spills during transport.[11]
-
Schedule Pickup: Once the waste container is full, or if it has been accumulating for a set period (often 6-12 months, check with your EHS), arrange for a pickup by your institution's EHS department.
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring the contents are accurately described.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage the risks inherent in chemical research.
References
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Sourced via EPFL). [Link]
-
Amerigo Scientific. This compound. [Link]
-
PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. National Center for Biotechnology Information. [Link]
-
Physikalisch-Technische Bundesanstalt. (2009). Chemical Waste Management for Laboratories. [Link]
-
Organic Chemistry Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
University of York, Department of Chemistry. Waste Disposal - Chemistry Teaching Labs. [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. epfl.ch [epfl.ch]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ptb.de [ptb.de]
- 10. Chemistry Teaching Labs - Waste Disposal [chemtl.york.ac.uk]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides an essential framework for the safe handling of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde. As a compound frequently utilized in the synthesis of novel pharmaceutical agents, its potent bioactivity is matched by a significant hazard profile. Adherence to the following protocols is not merely a recommendation but a critical component of a robust laboratory safety culture. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can operate with an informed understanding of the risks and the rationale for their mitigation.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific threats posed by this compound is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The compound's reactivity and toxicity necessitate a multi-layered defense strategy. Based on data for the compound and structurally similar heterocyclic aldehydes, the primary hazards are categorized below.[1]
A Safety Data Sheet (SDS) for a representative compound reveals a constellation of hazards that demand respect. It is classified as a combustible liquid that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage. Furthermore, it may trigger an allergic skin reaction and is corrosive to the respiratory tract. These properties dictate the stringent PPE requirements that follow.
| Hazard Category | Specific Risk | Source of Risk | Implication for PPE |
| Health Hazards | Acute Toxicity (Inhalation) | Vapors and aerosols are toxic and corrosive to the respiratory tract. | Mandatory use of respiratory protection or a certified chemical fume hood. |
| Skin Corrosion/Burns | Direct contact causes severe chemical burns. | Requires robust, chemically-resistant gloves and full-coverage body protection. | |
| Serious Eye Damage | Splashes can cause irreversible eye damage.[1] | Mandates the use of chemical splash goggles and a full-face shield. | |
| Skin Sensitization | May cause an allergic skin reaction upon repeated exposure.[2] | Consistent use of proper gloves and lab coat is essential to prevent sensitization. | |
| Acute Toxicity (Oral) | Harmful if swallowed, with a risk of perforating the digestive tract. | Reinforces the need for strict hygiene and preventing hand-to-mouth contact. | |
| Physical Hazards | Combustibility | The liquid is combustible and its vapors can form explosive mixtures with air upon intense heating.[3] | Requires handling away from ignition sources and using non-sparking tools. |
| Environmental | Aquatic Toxicity | Toxic to aquatic life, with long-lasting harmful effects. | Dictates controlled disposal procedures to prevent environmental release. |
Core PPE Protocol: A System for Comprehensive Safety
The selection of PPE is not a matter of preference but a direct response to the assessed hazards. For this compound, a Level C protection ensemble is the minimum standard for all handling procedures.[4][5]
Respiratory Protection
The high inhalation toxicity and corrosive nature of this compound's vapors make respiratory protection the most critical element of the PPE ensemble when engineering controls are insufficient.
-
Primary Control: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with demonstrated proper airflow.
-
Secondary Control: For procedures with a higher risk of aerosol generation or in the event of a ventilation failure, a NIOSH-approved respirator is mandatory.[4][6]
-
Type: A full-face or half-mask air-purifying respirator (APR) equipped with combination Organic Vapor/Acid Gas (OV/AG) cartridges is required.
-
Fit and Training: All personnel requiring respirator use must be part of a formal respiratory protection program, which includes medical evaluation, annual fit testing, and training.[6]
-
Eye and Face Protection
Given the risk of severe, irreversible eye damage, eye and face protection is non-negotiable.
-
Mandatory Equipment:
-
Chemical Splash Goggles (ANSI Z87.1 certified): These must be worn at all times in the laboratory where the chemical is handled. Standard safety glasses are insufficient as they do not provide a seal against splashes.
-
Full-Face Shield: A face shield must be worn over the chemical splash goggles whenever handling the neat compound, preparing solutions, or performing transfers where a splash hazard exists.[6] This provides a secondary barrier protecting the entire face.
-
Hand Protection
The compound's ability to cause severe skin burns necessitates highly effective hand protection.
-
Glove Selection: Standard disposable nitrile gloves offer basic protection for incidental contact but may not be sufficient for prolonged handling.[6][7]
-
Recommended Practice (Double Gloving):
-
Inner Glove: A thin nitrile glove.
-
Outer Glove: A heavier-duty butyl rubber or Viton™ glove should be worn over the nitrile glove, especially for tasks involving larger quantities or significant splash risk. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]
-
-
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. They must be removed and replaced immediately upon any known or suspected contact with the chemical. Contaminated gloves must be disposed of as hazardous waste.
Body Protection
Protecting the skin from exposure is crucial to prevent chemical burns and potential sensitization.
-
Primary Garment: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.
-
Enhanced Protection: For transfers of larger volumes (>50 mL) or procedures with a high splash potential, a chemically resistant apron worn over the lab coat is required. In large-scale operations, a two-piece chemical splash suit may be necessary.[4]
-
Personal Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Fabrics such as polyester and acrylic should be avoided in favor of natural fibers like cotton, which are less likely to melt and fuse to the skin in a fire.[6]
Operational Workflow: A Step-by-Step Guide to Safety
A disciplined workflow ensures that safety protocols are integrated into every stage of handling. This systematic approach minimizes the risk of exposure and cross-contamination.
Caption: High-level workflow for handling the compound.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow monitor indicates normal operation.
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily accessible.
-
Prepare Waste Containers: Ready a designated, clearly labeled, and sealable hazardous waste container for all solid and liquid waste generated.[8]
Donning PPE: The Proper Sequence
The order in which PPE is put on is crucial to ensure a proper fit and seal.
Caption: Correct sequence for donning Personal Protective Equipment.
Doffing PPE: Avoiding Cross-Contamination
The removal of PPE is the point of highest risk for exposure. This sequence is designed to contain contamination.
Caption: Correct sequence for doffing to prevent contamination.
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Disposable gloves, wipes, and bench paper.
-
Contaminated glassware (must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before washing).
-
Excess or unreacted chemical.
-
-
Containerization: All waste must be collected in a robust, sealed container that is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Protocol: Chemical waste disposal must adhere strictly to institutional, local, and national regulations.[2][3] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule a waste pickup. Never pour this chemical or its waste down the drain.
By integrating this expert-level understanding of the hazards with meticulous operational discipline, you can confidently and safely work with this compound, ensuring the integrity of your research and, most importantly, your personal well-being.
References
Sigma-Aldrich. (2022). Safety Data Sheet. Retrieved from a representative SDS for a hazardous chemical. [4] CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website. [5] U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from the EPA website. [6] University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from the UCSF Environmental Health and Safety website. [9] Princeton University. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Princeton University Environmental Health and Safety website. [8] Fisher Scientific. (2025, December 20). Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from the Fisher Scientific website. [10] Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet for 2-Pyridinecarboxaldehyde. Retrieved from the Thermo Fisher Scientific website. [7] Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from the Fragrance Oils Direct UK website. [3] Fisher Scientific. (2025, December 18). Safety Data Sheet for 3-Pyridinecarboxaldehyde. Retrieved from the Fisher Scientific website. [11] Katritzky, A. R., et al. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. [12] TCI Chemicals. (n.d.). Safety Data Sheet for Imidazole-2-carboxaldehyde. Retrieved from the TCI Chemicals website. [13] University of Michigan. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. Retrieved from a University of Michigan research publication. [14] Google Patents. (n.d.). Method of preparing heterocyclic aldehydes. Retrieved from Google Patents. [15] SpringerLink. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from SpringerLink. [16] Ascendex Scientific, LLC. (n.d.). This compound. Retrieved from the Ascendex Scientific website. [1] Santa Cruz Biotechnology. (n.d.). 3-Pyridinecarboxaldehyde Safety Data Sheet. Retrieved from the Santa Cruz Biotechnology website. [2] Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. Retrieved from the Jubilant Ingrevia Limited website.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. US3294790A - Method of preparing heterocyclic aldehydes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound – Ascendex Scientific, LLC [ascendexllc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
